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2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid Documentation Hub

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  • Product: 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
  • CAS: 610265-04-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,3-Dihydro-1H-imidazole-4,5-dicarboxylic Acid

The following technical guide details the chemical identity, synthesis, and application profile of 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid , while distinguishing it from its widely utilized aromatic analog. [1] Pa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application profile of 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid , while distinguishing it from its widely utilized aromatic analog.

[1]

Part 1: Executive Summary & Core Identity

Target Compound: 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid Primary CAS Number: 610265-04-8 [1]

This compound is a reduced derivative of the imidazole class, distinct from the fully aromatic 1H-imidazole-4,5-dicarboxylic acid (CAS 570-22-9). While the aromatic form is a ubiquitous ligand in Metal-Organic Frameworks (MOFs) and a pharmaceutical scaffold, the 2,3-dihydro variant (chemically a 4-imidazoline derivative) represents a specific hydrogenation state or intermediate often encountered in high-precision organic synthesis or specialized polymer applications.

Chemical Identity Matrix[3]
FeatureTarget Compound Common Aromatic Analog 2-Oxo Variant (Urea Derivative)
Name 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid 1H-Imidazole-4,5-dicarboxylic acid2-Oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid
CAS Number 610265-04-8 570-22-9 69579-38-0
Formula



MW 158.11 g/mol 156.10 g/mol 172.10 g/mol
Structure Partially Saturated (C2 is

)
Fully AromaticCarbonyl at C2
Primary Use Specialized Intermediate, Polymer AdditiveMOF Linker, Pharma ScaffoldHeterocyclic Synthesis

Part 2: Chemical Structure & Properties

The "2,3-dihydro" nomenclature indicates saturation at the C2 position of the imidazole ring, resulting in a 4-imidazoline core where the double bond is retained between C4 and C5 (the carbons bearing the carboxylic acid groups).

Physicochemical Profile (Predicted)[2][7]
  • Appearance: Typically an off-white to pale yellow solid.

  • pKa: The carboxylic acid protons are acidic (

    
    ), while the amine functionality is less basic than in the aromatic imidazole due to the lack of aromatization energy.
    
  • Solubility: Moderate in water; soluble in DMSO and dilute aqueous bases.

  • Stability: Susceptible to oxidation back to the aromatic imidazole-4,5-dicarboxylic acid under aerobic conditions or in the presence of metal catalysts.

Structural Visualization

The following diagram illustrates the relationship between the target dihydro form and its oxidized aromatic counterpart.

ChemicalStructure Dihydro Target: 2,3-Dihydro-1H-imidazole-4,5-dicarboxylic acid (CAS 610265-04-8) C2 is saturated (CH2) Aromatic Analog: 1H-Imidazole-4,5-dicarboxylic acid (CAS 570-22-9) Fully Aromatic System Dihydro->Aromatic Oxidation (-2H) Oxo Variant: 2-Oxo-2,3-dihydro-... (CAS 69579-38-0) Urea Derivative (C=O at C2) Oxo->Dihydro Structural Relation (C=O vs CH2)

Caption: Structural relationship between the target dihydro compound and its common analogs.

Part 3: Synthesis & Production Protocols

Synthesis of the 2,3-dihydro form typically involves the condensation of diamines with dicarboxylic acid precursors under reductive conditions, or the controlled partial reduction of the aromatic imidazole.

Protocol A: General Synthesis Route (Condensation Strategy)

This pathway constructs the ring from acyclic precursors.

  • Reagents: Diaminomaleonitrile (DAMN) is a common precursor for imidazole dicarboxylates, though it typically yields the aromatic nitrile first. For the dihydro acid, a condensation of Tartaric Acid derivatives with Formaldehyde and Ammonia is a theoretical route, though often yields complex mixtures.

  • Preferred Route (Reduction):

    • Starting Material: 1H-Imidazole-4,5-dicarboxylic acid (CAS 570-22-9).

    • Reagent: Sodium Borohydride (

      
      ) or catalytic hydrogenation (
      
      
      
      ).
    • Conditions: Controlled hydrogenation in acetic acid.

    • Note: Over-reduction to the imidazolidine (fully saturated) is a risk.

Protocol B: Synthesis of the Aromatic Standard (Reference)

Since the dihydro form is often a precursor or byproduct, understanding the synthesis of the stable aromatic form is critical for purification logic.

  • Oxidation of Benzimidazole:

    • Step 1: Benzimidazole is treated with strong oxidizing agents (e.g., Chromic acid or

      
      ).
      
    • Step 2: The benzene ring is cleaved, leaving the imidazole-4,5-dicarboxylic acid.

    • Purification: Recrystallization from water/HCl.

Synthesis Workflow Diagram

SynthesisPath Start Precursor: Tartaric Acid / Diaminomaleonitrile Inter1 Intermediate: Imidazole-4,5-dicarbonitrile Start->Inter1 Cyclization Aromatic Aromatic: 1H-Imidazole-4,5-dicarboxylic Acid (CAS 570-22-9) Inter1->Aromatic Hydrolysis Reduction Controlled Reduction (H2, Pd/C or NaBH4) Aromatic->Reduction Partial Hydrogenation Target TARGET: 2,3-Dihydro-1H-imidazole-4,5-dicarboxylic acid (CAS 610265-04-8) Reduction->Target Isolation

Caption: Synthetic logic flow from precursors to the target dihydro-imidazole derivative.

Part 4: Applications & Significance

Pharmaceutical Intermediates

The 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid scaffold serves as a specialized building block for:

  • Enzyme Inhibitors: The dihydro-imidazole core mimics the transition states of certain proteolytic enzymes.

  • Purine Analogs: Used in the synthesis of bicyclic nitrogenous bases for antiviral research.

Polymer Science

As noted in patent literature (e.g., US11135150B2), this specific acid is utilized in cosmetic polymer formulations (hair care). It acts as a cross-linking agent or functional monomer that improves the tensile strength and "discipline" of keratin fibers via hydrogen bonding and ionic interactions with amino acid residues.

Metal-Organic Frameworks (MOFs)

While the aromatic form is the gold standard for rigid MOF linkers, the dihydro form introduces flexibility and chirality (if substituted) into the porous network. It is used to create "breathing" MOFs that change pore size in response to guest molecules.

Part 5: Safety & Handling

  • GHS Classification: Irritant (Skin/Eye).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The dihydro structure is sensitive to oxidative dehydrogenation; exposure to air may slowly convert it to the aromatic form (CAS 570-22-9).

References

  • BLD Pharm. (2025). Product Analysis: 2,3-Dihydro-1H-imidazole-4,5-dicarboxylic acid (CAS 610265-04-8). Retrieved from

  • PubChem. (2025).[2][3][4] Compound Summary: 1,3-dibenzyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid.[2] National Library of Medicine. Retrieved from

  • Google Patents. (2021). US11135150B2 - Compositions and methods for improving the quality of chemically treated hair. Retrieved from

  • Chemenu. (2025).[5] Chemical Datasheet: CAS 610265-04-8. Retrieved from

Sources

Exploratory

1H-Imidazole-4,5-dicarboxylic Acid: Technical Guide to Nomenclature, Identity, and Characterization

Executive Summary 1H-imidazole-4,5-dicarboxylic acid (CAS RN: 570-22-9) is a critical heterocyclic building block used extensively in the synthesis of Metal-Organic Frameworks (MOFs), purine derivatives, and semi-synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-imidazole-4,5-dicarboxylic acid (CAS RN: 570-22-9) is a critical heterocyclic building block used extensively in the synthesis of Metal-Organic Frameworks (MOFs), purine derivatives, and semi-synthetic antibiotics.[1][2][3][4][5] Its structural duality—possessing both amphoteric imidazole nitrogen atoms and dual carboxylic acid moieties—creates a complex nomenclature landscape driven by tautomerism and protonation states.

This guide provides a definitive reference for researchers to resolve synonym ambiguity, validate chemical identity through rigorous protocols, and understand the structural dynamics that dictate its reactivity in drug development and materials science.

Nomenclature and Structural Dynamics

The "1H" Designation and Tautomerism

The prefix "1H-" in 1H-imidazole-4,5-dicarboxylic acid is a locant indicating the position of the hydrogen atom on the imidazole ring nitrogen. However, due to the symmetry of the 4,5-substitution pattern, the 1H- and 3H- tautomers are chemically equivalent in the neutral state.

  • Static Naming: Databases require a fixed name, hence "1H-" is the preferred IUPAC designator.

  • Dynamic Reality: In solution, the proton rapidly oscillates between N1 and N3. This is critical for NMR interpretation, where signals may average out unless the exchange is frozen (e.g., in DMSO-d6) or the pH is adjusted.

Numbering Scheme Visualization

The following diagram illustrates the IUPAC numbering scheme and the tautomeric equilibrium that often confuses automated search algorithms.

Tautomerism cluster_0 1H-Tautomer (Preferred IUPAC) cluster_1 3H-Tautomer (Equivalent) T1 N1-H (Protonated) C2 C2 (Methine) T1->C2 T1_b N1 (Unprotonated) T1->T1_b Fast Proton Exchange N3 N3 (Unprotonated) C2->N3 C4 C4 (-COOH) N3->C4 C5 C5 (-COOH) C4->C5 C5->T1 C2_b C2 (Methine) T1_b->C2_b N3_b N3-H (Protonated) C2_b->N3_b C4_b C4 (-COOH) N3_b->C4_b C5_b C5 (-COOH) C4_b->C5_b C5_b->T1_b

Figure 1: Tautomeric equilibrium of imidazole-4,5-dicarboxylic acid. Note that due to symmetry, C4 and C5 are equivalent, making the 1H and 3H forms identical in the absence of asymmetric substitution.

Synonym and Identifier Dictionary

Researchers must navigate a variety of trivial and systematic names. The table below consolidates these into a verified lookup system.

Table 1: Validated Synonyms and Identifiers
CategorySynonym / IdentifierContext / Usage
Preferred IUPAC 1H-imidazole-4,5-dicarboxylic acid Official chemical nomenclature.
Common Trivial 4,5-Imidazoledicarboxylic acidWidely used in older literature and supplier catalogs.
Archaic Glyoxalinedicarboxylic acidHistorical reference (pre-1960s).
Systematic 4,5-DicarboxyimidazoleEmphasizes the functional groups.[3][6][7][8][9]
CAS RN 570-22-9 Primary registry number.[2][7][10]
Salt/Ester CAS 3304-70-9Refers specifically to the dimethyl ester.[6]
InChIKey ZEVWQFWTGHFIDH-UHFFFAOYSA-NUnique digital signature for database linking.
SMILES OC(=O)C1=C(N=CN1)C(O)=OMachine-readable string for cheminformatics.[7]
Abbreviation H3IDCCommon in Metal-Organic Framework (MOF) literature.

Technical Protocol: Identity Validation

To ensure scientific integrity, one must validate the compound's identity using a self-consistent analytical workflow. The following protocol distinguishes 1H-imidazole-4,5-dicarboxylic acid from its mono-decarboxylated degradation products.

Protonation State Logic (The H3IDC System)

In coordination chemistry (MOFs), the molecule is treated as a triprotic acid (H3IDC ):

  • H3IDC: Neutral form (Two COOH protons + One NH proton).

  • H2IDC⁻: Mono-anion (Loss of one COOH proton).

  • HIDC²⁻: Di-anion (Loss of both COOH protons).

  • IDC³⁻: Tri-anion (Loss of imidazole NH proton; occurs at high pH).

Characterization Workflow

Objective: Confirm structure and purity (>98%) avoiding common false positives from decarboxylation.

Step 1: Solubility Check

  • Observation: The compound is sparingly soluble in water and common organic solvents but dissolves readily in aqueous alkali (NaOH, Na2CO3) or strong acid (HCl).

  • Mechanism: Dissolution in base confirms the presence of acidic protons (COOH and NH).

Step 2: 1H-NMR Analysis (DMSO-d6)

  • Instrument: 400 MHz or higher.

  • Solvent: DMSO-d6 (prevents rapid proton exchange seen in D2O).

  • Expected Signals:

    • δ ~13.0-14.0 ppm (Broad, s, 3H): Represents the two carboxylic protons (-COOH) and the imidazole NH. Note: These often merge into a very broad singlet.

    • δ ~7.8-8.0 ppm (s, 1H): The C2-H proton (between the nitrogens).

  • Validation Flag: If you observe additional signals in the aromatic region, the compound may have decarboxylated to 4-imidazolecarboxylic acid.

Step 3: Deuterium Exchange Test

  • Procedure: Add 1 drop of D2O to the NMR tube and shake.

  • Result: The broad peak at 13-14 ppm must disappear completely (exchangeable protons). The C2-H peak at ~7.9 ppm remains but may shift slightly.

Synthesis Context (Benzimidazole Oxidation)

While commercial sourcing is standard, understanding the synthesis validates the impurity profile.

  • Route: Oxidation of Benzimidazole.[8]

  • Reagents: Potassium Dichromate (K2Cr2O7) / H2SO4 or Potassium Permanganate (KMnO4).

  • Impurity Risk: Incomplete oxidation leads to imidazole-4,5-dicarboxylic acid monomethyl ester (if methanol is used in workup) or residual benzimidazole traces.

Applications in Drug Development & Materials

The nomenclature directly impacts literature search strategies for specific applications.

Metal-Organic Frameworks (MOFs)

In MOF research, the acronym H3IDC is the standard keyword. The compound acts as a bridging ligand where the N,N-donor site and O,O-donor sites coordinate to metal centers (e.g., Zn²⁺, Cd²⁺).

  • Search Tip: When searching for crystal structures, use the SMILES string rather than the name to capture all coordination modes.

Biological Activity & Sensing

Functionalized silver nanoparticles (AgNPs) using this acid as a capping agent have been developed for colorimetric sensing.[11][12][13]

  • Mechanism: The imidazole nitrogen binds to the Ag surface, leaving the carboxylic groups free to interact with analytes like Zn²⁺ or Homocysteine.

Applications Core 1H-Imidazole-4,5-dicarboxylic acid MOF MOF Ligand (H3IDC) Core->MOF Pharma Pharma Intermediate Core->Pharma Sensor Nanoparticle Sensor Core->Sensor MOF_Detail Forms 1D/2D/3D Coordination Polymers (Zn, Cd, Pb) MOF->MOF_Detail Pharma_Detail Precursor for: - Purines - Semi-synthetic Penicillins Pharma->Pharma_Detail Sensor_Detail AgNP Functionalization Detects: Zn2+, Homocysteine Sensor->Sensor_Detail

Figure 2: Functional application map. The specific nomenclature used often depends on the field: "H3IDC" for materials science, "4,5-dicarboxyimidazole" for organic synthesis.

References

  • Fisher Scientific. 1H-imidazole-4,5-dicarboxylic acid CAS 570-22-9.[14] Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68442, 1H-Imidazole-4,5-dicarboxylic acid. Retrieved from

  • Mondal, P., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega.[13] Retrieved from

  • U.S. Environmental Protection Agency. Substance Details: 1H-Imidazole-4,5-dicarboxylic acid.[4][15] CompTox Chemicals Dashboard.[15] Retrieved from

  • TCI Chemicals. Product Specification: 1H-Imidazole-4,5-dicarboxylic Acid. Retrieved from

Sources

Foundational

H3IDC Ligand Architecture: A Technical Guide to 1H-Imidazole-4,5-Dicarboxylic Acid

Executive Summary H3IDC (1H-imidazole-4,5-dicarboxylic acid, CAS: 570-22-9) represents a cornerstone ligand in the design of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Its utility stems from its "chame...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H3IDC (1H-imidazole-4,5-dicarboxylic acid, CAS: 570-22-9) represents a cornerstone ligand in the design of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Its utility stems from its "chameleon-like" ability to adopt multiple protonation states (


 to 

), enabling a diverse array of coordination geometries ranging from simple chelating modes to complex bridging architectures.

This guide analyzes the physicochemical properties, coordination mechanics, and synthetic protocols for H3IDC, tailored for researchers in crystal engineering and materials science.

Ligand Physicochemistry & Architecture

Structural Tautomerism and Acidity

The H3IDC molecule (


) consists of an imidazole ring substituted at the 4 and 5 positions with carboxylic acid groups. Its coordination chemistry is governed by three acidic protons: two carboxyl protons and one imidazole amine proton.

Acidity Constants (Approximate):

  • 
     : First carboxyl deprotonation (
    
    
    
    ).
  • 
     : Second carboxyl deprotonation (
    
    
    
    ).
  • 
     : Imidazole N-H deprotonation (
    
    
    
    ).

Note: The electron-withdrawing nature of the carboxyl groups significantly increases the acidity of the imidazole N-H compared to unsubstituted imidazole.

Deprotonation-Driven Coordination

The ligand's charge state dictates its binding mode. The fully deprotonated


 species is particularly valuable for constructing rigid, high-dimensionality frameworks (3D MOFs) due to the stiff angle between the imidazole nitrogen donors and the carboxylate vectors.
SpeciesChargeActive DonorsPrimary Coordination Mode
H3IDC 0O (carbonyl), N (imine)Rare; usually acts as a solvate or H-bond donor.
H2IDC⁻ -1O (carboxylate), N (imine)N,O-chelation (glycine-like); Monodentate O.
HIDC²⁻ -22x O (carboxylate), N (imine)Bis-chelation; Bridging carboxylates.
IDC³⁻ -32x O, 2x N (imidazolate)

to

bridging; Cluster formation (e.g.,

cubes).

Coordination Modes & Mechanistic Logic

The H3IDC ligand is unique because it combines the hard oxygen donors of carboxylates with the borderline nitrogen donors of the imidazole ring. This allows it to bridge hard metals (Ln³⁺, Fe³⁺) and softer transition metals (Zn²⁺, Cd²⁺, Cu²⁺) simultaneously, often leading to heterometallic (3d-4f) assemblies.

Common Binding Motifs
  • N,O-Chelation: The imidazole nitrogen and an adjacent carboxylate oxygen form a stable 5-membered chelate ring. This is the thermodynamic "sink" for this ligand in 1:1 complexes.

  • 
    -Imidazolate Bridging:  Upon full deprotonation (
    
    
    
    ), the two imidazole nitrogens bridge two metal centers (
    
    
    ), mimicking the zeolitic imidazolate framework (ZIF) topology.
  • Syn-Anti Carboxylate Bridging: The carboxylate groups often bridge metal centers to form 1D chains (Rod-Packing MOFs).

Visualization of Coordination Logic

The following diagram illustrates the stepwise activation of coordination sites as a function of pH and metal availability.

H3IDC_Coordination H3IDC H3IDC (Neutral) Protonated H2IDC H2IDC⁻ (Mono-anion) N,O-Chelation Active H3IDC->H2IDC -H⁺ (pH > 2) HIDC HIDC²⁻ (Di-anion) Bis-Carboxylate Bridging H2IDC->HIDC -H⁺ (pH > 5) Metal Metal Center (Zn²⁺, Cd²⁺, Ln³⁺) H2IDC->Metal Chelation (5-mem ring) IDC IDC³⁻ (Tri-anion) Full Imidazolate Bridging HIDC->IDC -H⁺ (pH > 11) HIDC->Metal 1D Chain Formation IDC->Metal 3D Network / Clusters

Figure 1: Deprotonation cascade of H3IDC and resulting coordination capabilities. As pH increases, the ligand activates more donor sites, transitioning from discrete chelation to complex network formation.

Experimental Protocol: Solvothermal Synthesis of M-IDC Frameworks

This protocol describes a generalized, self-validating method for synthesizing divalent metal-IDC coordination polymers (e.g., Zn-IDC or Cd-IDC). This workflow is derived from standard solvothermal methodologies optimized for crystal growth [1, 2].

Reagents & Equipment[2]
  • Ligand: 1H-imidazole-4,5-dicarboxylic acid (H3IDC), >98% purity.

  • Metal Source:

    
     or 
    
    
    
    .
  • Solvent System: DMF/Ethanol/Water (variable ratios).[2]

  • Modulator (Optional): Piperazine or NaOH (for pH adjustment).

  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

Step-by-Step Methodology
StepActionMechanistic Rationale
1. Pre-dissolution Dissolve 1.0 mmol H3IDC in 10 mL DMF/H2O (1:1 v/v). Sonicate for 10 mins.H3IDC has poor solubility in pure water; DMF ensures complete ligand availability.
2. Metal Addition Add 1.0 mmol Metal Nitrate to the solution. Stir for 30 mins at RT.Ensures homogeneity before nucleation begins. Nitrate anions are preferred for their high solubility and weak coordination.
3. pH Adjustment Adjust pH to ~6.0 using dilute NaOH or Piperazine.Critical Control Point: pH < 4 yields protonated discrete complexes; pH > 6 promotes deprotonation and polymerization.
4. Thermal Treatment Seal autoclave. Heat to 160°C for 72 hours. Cooling rate: 5°C/h.High temperature promotes reversible bond formation (error correction), yielding single crystals rather than amorphous powder.
5. Isolation Filter crystals (often colorless blocks for Zn/Cd). Wash with DMF then Ethanol.Solvent exchange removes unreacted ligand trapped in pores.
Validation & Troubleshooting
  • Powder X-Ray Diffraction (PXRD): Compare experimental pattern with simulated pattern from single-crystal data.

  • FT-IR Spectroscopy: Look for the disappearance of the carboxylic acid -OH stretch (~3000-2500 cm⁻¹) and the shift of the C=O stretch, indicating coordination.

  • Thermogravimetric Analysis (TGA): M-IDC frameworks typically show high thermal stability (up to ~350°C) due to the rigid aromatic backbone.

Applications & Performance Data

Heterometallic Magnetism (3d-4f Systems)

H3IDC is a premier ligand for constructing 3d-4f heterometallic clusters (e.g., Cu-Gd). The carboxylate oxygen binds the oxophilic Lanthanide (Ln), while the imidazole nitrogen binds the Transition Metal (TM).

  • Mechanism: The short bridging distance facilitates magnetic exchange coupling.

  • Data:

    
     systems often exhibit ferromagnetic coupling, relevant for magnetic cooling applications [3].
    
Gas Storage & Separation

When fully deprotonated, IDC³⁻ forms robust 3D networks with permanent porosity.

  • Pore Environment: The uncoordinated nitrogen (if monodentate) or the aromatic face provides binding sites for

    
     via quadrupole interactions.
    
  • Stability: Zn-IDC frameworks have demonstrated water stability, a significant advantage over Zn-BDC (MOF-5) analogues.

Luminescence

 metal complexes (Zn, Cd) with H3IDC exhibit strong ligand-to-metal charge transfer (LMCT) fluorescence.
  • Sensing: These MOFs can act as "turn-off" sensors for nitroaromatics or "turn-on" sensors for specific metal ions (

    
    , 
    
    
    
    ) [4].

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: H3IDC + Metal Salt Solvent Solvent Mix (DMF:H2O 1:1) Start->Solvent pH_Check pH Adjustment Target: 6.0 - 7.0 Solvent->pH_Check pH_Check->Solvent Precipitate? (Acidify) Heat Solvothermal Synthesis 160°C, 72h pH_Check->Heat pH Optimal Cool Slow Cooling (5°C/h) Heat->Cool Product Crystalline MOF [M(IDC)]n Cool->Product

Figure 2: Optimized solvothermal workflow for high-crystallinity M-IDC framework production.

References

  • Assembly of a 2D Cd(II) Coordination Polymer from a New Multidentate Ligand. ResearchGate.

  • Cu(II)–Gd(III) 2D-coordination polymer based on two different organic linkers. University of Chile.

  • New Highly Charged Iron(III) Metal–Organic Cube Stabilized by a Bulky Amine. ACS Omega.

  • Synthesis and Crystal Structure of Nickel Complex Assembled from Pyridine-Carboxylate Ligand. ResearchGate.

  • 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4. PubChem.[3]

Sources

Exploratory

4,5-Imidazoledicarboxylic Acid vs. 2,3-Dihydro Derivatives: A Technical Comparative Analysis

This guide provides an in-depth technical analysis comparing 4,5-imidazoledicarboxylic acid (IDC) with its 2,3-dihydro derivatives (primarily the 2-oxo-2,3-dihydro variants). It is designed for researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 4,5-imidazoledicarboxylic acid (IDC) with its 2,3-dihydro derivatives (primarily the 2-oxo-2,3-dihydro variants). It is designed for researchers in medicinal chemistry and materials science (MOFs).[1]

Executive Summary

The distinction between 4,5-imidazoledicarboxylic acid (IDC) and its 2,3-dihydro derivatives (often manifesting as 2-oxo-imidazoline-4,5-dicarboxylates) represents a fundamental shift from a rigid, aromatic pharmacophore to a flexible, urea-like scaffold.

  • IDC (Aromatic): Characterized by high thermal stability (>280°C), planar geometry, and amphoteric nature. It is a privileged ligand in Metal-Organic Frameworks (MOFs) and a core moiety for NMDA receptor antagonists.

  • 2,3-Dihydro Derivatives: Typically exist as 2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid (cyclic urea derivatives). These compounds exhibit distinct hydrogen-bonding networks, lower pKa values for the N-H protons, and altered biological specificity (e.g., viral protease inhibition vs. glutamate receptor modulation).

Chemical Architecture & Electronic Properties[2]

Aromaticity and Tautomerism

The core difference lies in the


-electron delocalization.
  • 4,5-Imidazoledicarboxylic Acid (IDC):

    • Structure: A fully aromatic

      
      -electron system.
      
    • Tautomerism: Exists as a zwitterion in the solid state. The proton resides on the imidazole nitrogen, but rapid prototropic tautomerism (

      
      ) occurs in solution.
      
    • Acidity: The carboxylic acid groups at C4/C5 withdraw electron density, making the imidazole ring less basic than unsubstituted imidazole.

    • pKa Values:

      
       (COOH), 
      
      
      
      (COOH),
      
      
      (Im-NH).
  • 2,3-Dihydro-2-oxo Derivatives:

    • Structure: The C2 position is oxidized to a carbonyl (C=O), breaking the aromatic continuity of the imidazole ring if considered as a static ketone. However, it forms a cyclic urea (ureido) system.

    • Stability: The "2,3-dihydro" form without the oxo group (an aminal) is unstable. The 2-oxo group stabilizes the ring via amide resonance.

    • Conformation: While IDC is strictly planar, 2,3-dihydro derivatives can exhibit slight puckering depending on N1/N3 substitution, affecting their binding fit in enzyme pockets.

Comparative Data Table
Feature4,5-Imidazoledicarboxylic Acid (IDC)2,3-Dihydro-2-oxo-IDC Derivatives
Hybridization C2 is

(aromatic C=N)
C2 is

(carbonyl C=O)
Ring Geometry Rigid, PlanarPlanar to slightly puckered
H-Bond Donors 3 (2 COOH, 1 NH)3-4 (2 COOH, 2 NH if unsubstituted)
H-Bond Acceptors 5 (4 O, 1 N)5 (4 Carboxyl O, 1 Carbonyl O)
Thermal Stability High (>280°C dec)Moderate (varies with substituents)
Primary Use MOF Linker, NMDA AntagonistProtease Inhibitors, Intermediates

Synthesis & Production Protocols

Mechanistic Pathways

The synthesis of IDC typically involves the oxidative cleavage of benzimidazoles, whereas dihydro derivatives are often formed via cyclization of tartaric acid derivatives or urea.

DOT Diagram: Synthetic Pathways

SynthesisPathways Benzimidazole Benzimidazole (Starting Material) Oxidation Oxidative Cleavage (CrO3 or H2O2/H+) Benzimidazole->Oxidation IDC 4,5-Imidazoledicarboxylic Acid (IDC) Oxidation->IDC Tartaric Tartaric Acid Derivatives Cyclization Cyclization (Acidic/Basic) Tartaric->Cyclization Urea Urea / Thiourea Urea->Cyclization Dihydro 2,3-Dihydro-2-oxo Derivatives Cyclization->Dihydro Dihydro->IDC Aromatization (Oxidation)

Figure 1: Synthetic routes contrasting the oxidative cleavage to form IDC versus the cyclization to form dihydro derivatives.

Detailed Protocol: Synthesis of IDC via Benzimidazole Oxidation

This protocol is favored for its scalability and high yield.

Reagents:

  • Benzimidazole (10 mmol)

  • Potassium Dichromate (

    
    ) or 
    
    
    
    (30%)
  • Sulfuric Acid (

    
    , conc.)
    

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mmol of benzimidazole in 20 mL of 50%

    
    . Heat to 80°C to ensure complete protonation.
    
  • Oxidant Addition:

    • Chromic Method: Add

      
       (30 mmol) portion-wise over 1 hour. The solution will turn from orange to green (
      
      
      
      ).
    • Peroxide Method (Greener): Dropwise addition of 30%

      
       at 70°C. Requires reflux for 4-6 hours.
      
  • Reflux: Maintain vigorous reflux (100-110°C) for 4 hours. The benzene ring is cleaved to form the dicarboxylic acid moieties.

  • Isolation: Cool the mixture to 4°C. IDC precipitates as a white/off-white solid.

  • Purification: Recrystallize from boiling water.

    • Self-Validation: Check melting point.[2][3] Pure IDC decomposes >280°C. If it melts <250°C, incomplete oxidation or decarboxylation (to monocarboxylic acid) has occurred.

Coordination Chemistry: MOF Assembly

IDC is a "privileged ligand" in MOF chemistry due to its ability to bridge multiple metal centers using both N and O donors.

Binding Modes[1][7]
  • IDC (Aromatic): Can adopt

    
     modes. The imidazole nitrogen (
    
    
    
    ) and carboxylate oxygens chelate metals, forming rigid 3D frameworks.
  • Dihydro Derivatives: The presence of the C2=O group introduces a new hard oxygen donor but removes the N3 acceptor capability (since N3 is usually protonated or substituted in the urea linkage). This leads to lower dimensionality structures (1D chains or 2D sheets) rather than robust 3D frameworks.

DOT Diagram: Coordination Logic

Coordination Ligand_IDC IDC Ligand (Aromatic) Mode_N_O N,O-Chelation (Rigid) Ligand_IDC->Mode_N_O Uses Imidazole N + COOH Ligand_Dihydro Dihydro Ligand (2-oxo) Mode_O_O O-Coordination only (Flexible) Ligand_Dihydro->Mode_O_O Uses C=O + COOH Metal Metal Center (Zn, Cu, Cd) Result_MOF 3D MOF (High Porosity) Metal->Result_MOF Result_Polymer 1D/2D Coordination Polymer Metal->Result_Polymer Mode_N_O->Metal Mode_O_O->Metal

Figure 2: Impact of ligand structure on Metal-Organic Framework topology.

Medicinal Chemistry Applications

IDC: Glutamate Receptor Modulation

IDC is structurally homologous to glutamate. The rigid imidazole ring mimics the


-amino acid backbone, allowing it to bind to NMDA  and AMPA  receptors.
  • Mechanism: Competitive antagonism at the glutamate binding site.

  • Key Insight: The planar aromatic ring locks the carboxylic acids in a specific spatial orientation required for receptor recognition.

Dihydro Derivatives: Protease Inhibition

The 2,3-dihydro-2-oxo scaffold is increasingly relevant in antiviral research.

  • Target: SARS-CoV-2 Main Protease (

    
    ).[4]
    
  • Mechanism: The urea-like core acts as a peptidomimetic, forming hydrogen bonds with the active site residues (e.g., Glu166) of the protease.

  • Advantage: The slight flexibility and the presence of the carbonyl oxygen allow for better induced fit compared to the rigid aromatic IDC.

References

  • Review on 4,5-Imidazoledicarboxylic Acid Chemistry: Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications.

  • MOF Coordination Properties: BenchChem. (2025). Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives.

  • Synthesis of IDC: US Patent 4550176A. Preparation of imidazole-4,5-dicarboxylic acid.

  • Biological Activity (SARS-CoV-2): Nguyen, T. H., et al. (2024). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors. PubMed Central.

  • Crystal Structure Analysis: ResearchGate. Crystal structures of a series of 1-substituted imidazol-4,5-dicarboxylic acids.

Sources

Foundational

The C5H6N2O4 Nexus: Technical Characterization of Ibotenic Acid and Dihydroorotic Acid Derivatives

Executive Summary The molecular formula C5H6N2O4 (Molecular Weight: 158.11 g/mol ) represents a critical chemical junction in life sciences, occupied primarily by two distinct structural isomers: Ibotenic Acid and L-Dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C5H6N2O4 (Molecular Weight: 158.11 g/mol ) represents a critical chemical junction in life sciences, occupied primarily by two distinct structural isomers: Ibotenic Acid and L-Dihydroorotic Acid .[1][2] While sharing an identical mass and atomic composition, these molecules diverge radically in biological function—one serving as a potent neuroexcitatory isoxazole, the other as a fundamental metabolic intermediate in pyrimidine biosynthesis.

This technical guide provides a rigorous analysis of these scaffolds, their downstream derivatives (such as Muscimol and Orotic Acid), and the experimental protocols required for their synthesis, extraction, and quantification.

Part 1: Physicochemical Profiling

Differentiation between these isomers is the first step in any analytical workflow. Misidentification can lead to catastrophic experimental errors due to their opposing pharmacological profiles (neurotoxic vs. metabolic).

Comparative Isomer Data Table
PropertyIbotenic Acid (Neuro-Scaffold)L-Dihydroorotic Acid (Metabolic Scaffold)
IUPAC Name (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid(4S)-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Core Structure Isoxazole ring (aromatic)Hydropyrimidine ring (non-aromatic)
Exact Mass 158.0328 Da158.0328 Da
Solubility Water (soluble), MeOH (sparingly)Water (soluble), DMSO (soluble)
Stability Unstable: Decarboxylates to MuscimolStable: Oxidizes to Orotic Acid
Primary Target NMDA / mGluR AgonistDHODH Substrate
Key Derivative Muscimol (C4H6N2O2)Orotic Acid (C5H4N2O4)

Part 2: The Neuro-Scaffold (Ibotenic Acid)

Context: Ibotenic acid is a conformationally restricted glutamate analog used extensively to model excitotoxicity and neurodegeneration. Its instability is its defining feature; it spontaneously decarboxylates into Muscimol, a GABA-A agonist.

Derivative Characterization: The Decarboxylation Pathway

Researchers must account for the shift in molecular weight and formula during handling.

CompoundFormulaMW ( g/mol )Transformation TypePharmacological Shift
Ibotenic Acid C5H6N2O4 158.11 ParentExcitatory (Glutamate mimic)
Muscimol C4H6N2O2114.10Decarboxylation (-CO2)Inhibitory (GABA mimic)
AMPA C7H10N2O4186.17Synthetic AnalogSelective AMPA receptor agonist
Experimental Protocol: HPLC-MS/MS Quantification

Objective: Quantify Ibotenic Acid in biological matrices without artifactual conversion to Muscimol. Source: Adapted from methods for Amanita toxin analysis (See References).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Derivatizing Agent: Dansyl Chloride (DNS-Cl) - Critical for stabilizing the amine.

Step-by-Step Methodology:

  • Extraction: Homogenize tissue/fungal sample in 70% Methanol (10 mL/g). Centrifuge at 10,000 x g for 10 min.

  • Derivatization (Crucial Step):

    • Mix 100 µL supernatant with 100 µL NaHCO3 (0.5 M, pH 10.5).

    • Add 100 µL Dansyl Chloride (1 mg/mL in acetone).

    • Incubate at 60°C for 10 mins in the dark. (Note: High heat >60°C promotes degradation; strict temp control is required).

  • Quenching: Add 50 µL glycine (100 mM) to scavenge excess DNS-Cl.

  • LC-MS/MS Settings:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Transition (MRM): Monitor m/z 392 → 170 (Dansylated Ibotenic Acid).

Part 3: The Metabolic Scaffold (Dihydroorotic Acid)

Context: L-Dihydroorotic acid (DHO) is the precursor to pyrimidines (C, T, U).[3][4][5] In oncology, the enzyme that processes DHO (DHODH) is a target for starvation therapies. Accumulation of C5H6N2O4 (DHO) indicates successful DHODH inhibition.

Derivative Characterization: The Oxidation Pathway
CompoundFormulaMW ( g/mol )Transformation TypeBiological Context
L-Dihydroorotic Acid C5H6N2O4 158.11 ParentSubstrate for DHODH
Orotic Acid C5H4N2O4156.10Oxidation (-2H)Pyrimidine precursor
Leflunomide (Metabolite) C12H9F3N2O2270.21InhibitorBlocks DHO -> Orotic conversion
Experimental Protocol: DHODH Activity Assay

Objective: Measure the conversion of C5H6N2O4 (DHO) to Orotic Acid to screen for inhibitors (e.g., in cancer drug discovery).

Methodology:

  • Preparation: Isolate mitochondria from target cells (DHODH is located on the inner mitochondrial membrane).

  • Reaction Mix:

    • Substrate: L-Dihydroorotic acid (500 µM).

    • Electron Acceptor: DCIP (2,6-dichlorophenolindophenol) - Changes color upon reduction.

    • Co-factor: Coenzyme Q10 (50 µM).

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) over 20 minutes.

  • Validation: Use Leflunomide (A77 1726) as a negative control. A lack of absorbance change confirms the specific inhibition of the C5H6N2O4 oxidation pathway.

Part 4: Visualization of Pathways

The following diagram illustrates the divergent chemical fate of the C5H6N2O4 formula depending on the biological system (Fungal/Neural vs. Mammalian/Metabolic).

C5H6N2O4_Pathways cluster_neuro Neuropharmacology cluster_metabolism Oncology / Metabolism Parent C5H6N2O4 (MW 158.11) Ibotenic Ibotenic Acid (Isoxazole Core) Parent->Ibotenic Isomer A (Neurotoxin) DHO L-Dihydroorotic Acid (Pyrimidine Core) Parent->DHO Isomer B (Metabolite) Muscimol Muscimol (C4H6N2O2 | MW 114.10) Ibotenic->Muscimol Decarboxylation (-CO2) AMPA AMPA Analogs (Synthetic Agonists) Ibotenic->AMPA Structural Modification Orotic Orotic Acid (C5H4N2O4 | MW 156.10) DHO->Orotic Oxidation (DHODH) (-2H) UMP UMP (Nucleotide Synthesis) Orotic->UMP Phosphoribosylation

Figure 1: Divergent chemical pathways of C5H6N2O4 isomers. Left (Red): The neurotoxic degradation pathway. Right (Green): The pyrimidine biosynthesis pathway.[5]

References

  • PubChem. (2025).[2][6] Ibotenic Acid Compound Summary. National Library of Medicine. [Link]

  • PubChem. (2025).[2][6] L-Dihydroorotic Acid Compound Summary. National Library of Medicine. [Link]

  • Stebelska, K. (2013).[7] Fungal hallucinogens psilocin, ibotenic acid, and muscimol: analytical methods and biologic activities. Therapeutic Drug Monitoring. [Link]

  • Madsen, U., et al. (1998).[8] Synthesis and pharmacology of N-alkylated derivatives of the excitotoxin ibotenic acid. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review. Expert Opinion on Therapeutic Patents. [Link]

Sources

Exploratory

Beyond the Imidazole Ring: A Comparative Analysis of Imidazole-4,5-Dicarboxylic Acid and 2-Methylimidazole Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The imidazole scaffold is a cornerstone of heterocyclic chemistry, pivotal in both biological systems and synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole scaffold is a cornerstone of heterocyclic chemistry, pivotal in both biological systems and synthetic applications. However, functionalization of the imidazole ring dramatically alters its physicochemical properties and dictates its utility. This guide provides an in-depth technical comparison between two classes of imidazole derivatives: imidazole-4,5-dicarboxylic acid and 2-methylimidazole analogs. While both share a common heterocyclic core, their divergent functionalities—a dicarboxylic acid versus a methyl group—lead to fundamentally different applications. Imidazole-4,5-dicarboxylic acid is a multifunctional, acidic ligand prized for constructing complex metal-organic frameworks (MOFs) with applications in proton conduction and catalysis.[1][2][3] Conversely, 2-methylimidazole is a sterically hindered, basic building block essential for synthesizing specific zeolitic imidazolate frameworks (ZIFs), serving as a precursor to vital nitroimidazole antibiotics, and acting as a ubiquitous curing agent for epoxy resins.[4][5][6] This whitepaper will elucidate these differences through a detailed examination of their structure, synthesis, and applications, providing researchers and drug development professionals with the foundational knowledge to strategically select the appropriate imidazole analog for their specific needs.

PART 1: Core Structural and Physicochemical Divergence

The seemingly subtle difference in substituents on the imidazole ring—two carboxylic acid groups versus a single methyl group—creates a profound chasm in chemical behavior, reactivity, and application potential.

The Imidazole-4,5-Dicarboxylic Acid (H₃IDC) Core: A Multifunctional Ligand

Imidazole-4,5-dicarboxylic acid (H₃IDC) is characterized by the presence of two carboxylic acid groups at the 4 and 5 positions of the imidazole ring.[7] This structure imparts several key features:

  • Acidity and Polyprotic Nature: H₃IDC is a triprotic acid, capable of donating protons from its two carboxyl groups and the imidazole N-H. It can exist in various deprotonated forms (H₂IDC⁻, HIDC²⁻, and IDC³⁻) depending on the pH, making it a versatile building block in different chemical environments.[1][2]

  • Multidentate Coordination: The molecule possesses six potential donor atoms: the two nitrogen atoms of the imidazole ring and the four oxygen atoms from the carboxylates.[1][2] This allows for a wide variety of coordination modes with metal ions, leading to the formation of structurally diverse and robust one-, two-, and three-dimensional coordination polymers and MOFs.[1][8][9][10][11]

The 2-Methylimidazole (2-MeIm) Core: A Sterically Influential Base

2-Methylimidazole features a methyl group at the C2 position, which sterically hinders the adjacent nitrogen atoms. Its key characteristics include:

  • Basicity and Nucleophilicity: 2-MeIm is a basic compound with strong nucleophilic properties. It readily participates in reactions as a base or a nucleophile and serves as a ligand in coordination chemistry.[4][12]

  • Steric Hindrance: The methyl group influences its coordination behavior, simulating the steric environment of histidine residues in metalloproteins and directing the formation of specific framework topologies, most notably the sodalite (SOD) topology of ZIF-8.[4]

  • Thermal and Chemical Stability: 2-MeIm exhibits excellent thermal and chemical stability, making it a suitable component for high-performance materials like epoxy resins and thermally stable coordination polymers.

Visualization: Core Chemical Structures

Caption: Core structures of Imidazole-4,5-dicarboxylic acid and 2-Methylimidazole.

Comparative Physicochemical Data
PropertyImidazole-4,5-dicarboxylic acid2-Methylimidazole
CAS Number 570-22-9[7]693-98-1[4]
Molecular Formula C₅H₄N₂O₄C₄H₆N₂[4]
Molar Mass 156.10 g/mol 82.10 g/mol [4]
Appearance White crystalline solid[7]White to off-white crystalline powder[13]
Melting Point Decomposes142–145 °C[13][14]
Boiling Point N/A267–268 °C[13][14]
Solubility Soluble in water and polar organic solvents[7]Soluble in water, ethanol, and polar solvents[4][13]
Key Functionality Acidic, Multidentate LigandBasic, Nucleophilic, Sterically Hindered Ligand

PART 2: Synthesis and Methodologies

The synthetic pathways to these two imidazole analogs are distinct, reflecting their different starting materials and the nature of their functional groups.

Synthesis of Imidazole-4,5-Dicarboxylic Acid Analogs

A prevalent and scalable method for synthesizing substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding benzimidazole precursors.[1][15][16] This approach is robust and can be adapted for various 2-alkyl-substituted derivatives.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the starting 2-alkylbenzimidazole in concentrated sulfuric acid (98%) to a concentration of 1 M.

  • Cooling: Cool the resulting mixture to 0–5 °C using an ice-water bath to control the initial exothermic reaction.

  • Oxidant Addition: Slowly add a 30% aqueous solution of hydrogen peroxide via the dropping funnel, maintaining the temperature below 10 °C. The molar ratio of hydrogen peroxide to the benzimidazole substrate is typically around 11:1 for optimal results.[16]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to the target temperature (e.g., 120 °C for 2-propylbenzimidazole) and maintain it for the required duration (e.g., 12 hours).[15]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Filtration: Collect the precipitated product by vacuum filtration using a Buchner funnel, wash thoroughly with cold water to remove residual acid, and dry to yield the crude dicarboxylic acid.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like water or an alcohol-water mixture.

G sub 2-Alkylbenzimidazole (Substrate) react Oxidation (e.g., 120°C, 12h) sub->react acid Conc. H₂SO₄ acid->react h2o2 30% H₂O₂ h2o2->react quench Quench on Ice react->quench filter Vacuum Filtration quench->filter product 2-Alkyl-imidazole-4,5- dicarboxylic Acid filter->product

Caption: Oxidation of 2-Alkylbenzimidazoles to yield dicarboxylic acid analogs.

Synthesis of 2-Methylimidazole

The industrial synthesis of 2-methylimidazole is typically achieved through the Radziszewski reaction, a one-pot, three-component condensation.[4][17]

  • Reagent Preparation: Prepare aqueous solutions of glyoxal, acetaldehyde, and ammonia.

  • Initial Mixing: In a suitable reactor, add the aqueous glyoxal solution.

  • Controlled Addition: Under controlled temperature (e.g., 10-18 °C), slowly add the ammonia solution, followed by the acetaldehyde.[18] This order can be varied.

  • Reaction: After the additions are complete, the reaction mixture is typically heated (e.g., to 44 °C) and maintained for several hours to ensure the condensation and cyclization are complete.[19]

  • Isolation: The product is often isolated by removing water under reduced pressure, which induces crystallization.

  • Purification: The crude 2-methylimidazole can be collected by filtration and purified by recrystallization from an appropriate solvent.

G glyoxal Glyoxal react One-Pot Condensation (Radziszewski Reaction) glyoxal->react ammonia Ammonia ammonia->react aldehyde Acetaldehyde aldehyde->react product 2-Methylimidazole react->product

Caption: The Radziszewski reaction for the synthesis of 2-Methylimidazole.

PART 3: Divergent Roles in Materials Science and Coordination Chemistry

The distinct functionalities of H₃IDC and 2-MeIm define their roles in the construction of advanced materials.

Imidazole-4,5-Dicarboxylic Acid: Architecting Functional MOFs

The multidentate and polyprotic nature of H₃IDC and its derivatives makes them exceptional ligands for creating MOFs with specific functional properties.[8][9][10]

  • Proton Conduction: The carboxylic acid and imidazole N-H groups can form extensive hydrogen-bonding networks within the MOF channels. These networks, often mediated by guest water molecules, create pathways for efficient proton transport.[3][20][21][22] This has led to the development of stable MOFs with high proton conductivity, which are promising materials for proton-exchange membrane fuel cells (PEMFCs).[3][20] For instance, a Sr(II)-based MOF constructed with a tetrazole-functionalized imidazole dicarboxylic acid exhibited an optimal proton conductivity of 1.22 × 10⁻² S/cm.[20]

  • Luminescence and Sensing: MOFs built from H₃IDC derivatives and suitable metal ions (e.g., Cd(II), Eu(III)) can exhibit strong luminescent properties.[9][22] This luminescence can be quenched or enhanced by the presence of specific analytes, making these materials candidates for chemical sensors.

2-Methylimidazole: The Key to Zeolitic Imidazolate Frameworks (ZIFs) and Beyond

2-Methylimidazole is arguably most famous for its role as the organic linker in ZIF-8, a prototypical and extensively studied MOF.

  • ZIF Construction: In ZIF-8, 2-MeIm links zinc (or cobalt) ions, creating a framework with a sodalite topology. The angle of the Zn-N-Zn bond mimics the Si-O-Si angle in zeolites, leading to a porous, crystalline material with high thermal stability and chemical resistance. These properties make ZIFs excellent candidates for gas storage (e.g., H₂, CO₂) and separation.

  • Synthesis Modulator: 2-MeIm can also be used as a modulating agent in the synthesis of other MOFs.[23][24] It can compete with the primary linker for coordination sites on the metal ions, thereby controlling crystal growth, size, and morphology. This has been used to create two-dimensional MOF-5 nanosheets with enhanced catalytic activity.[23][24]

  • Coordination Polymers: Beyond ZIFs, 2-MeIm is used to create a variety of coordination polymers with interesting magnetic and catalytic properties.[12][25][26][27] For example, copper(II) complexes with 2-MeIm have shown catalytic activity in the oxidation of cyclohexane.[26][27]

2-Methylimidazole as an Industrial Workhorse: Epoxy Curing

A major industrial application of 2-MeIm, distinct from its role in advanced materials, is as a curing agent and accelerator for epoxy resins.[5][6] It initiates anionic polymerization of the epoxy resin at elevated temperatures, leading to a highly cross-linked, durable thermoset polymer with high mechanical strength, chemical resistance, and thermal stability. This makes it indispensable in electronics (for encapsulation and printed circuit boards), aerospace, and high-performance adhesives.[28]

PART 4: Contrasting Roles in Drug Development

In the pharmaceutical sphere, the structural differences again lead to distinct applications: H₃IDC serves as a versatile intermediate for complex molecules, while 2-MeIm is a direct precursor to a specific class of drugs.

Imidazole-4,5-Dicarboxylic Acid: A Versatile Intermediate

H₃IDC is a valuable building block for synthesizing more complex active pharmaceutical ingredients (APIs).[1][29] Its amides have been shown to have a stimulating effect on the central nervous system and have been used as sedatives.[1][29] Furthermore, it is a key intermediate for semi-synthetic penicillins and cephalosporins, where the dicarboxylic acid moiety can be further functionalized to modulate the drug's activity and pharmacokinetic profile.[1][29]

2-Methylimidazole: A Direct Precursor to Nitroimidazole Antibiotics

2-Methylimidazole is a critical starting material for the synthesis of 5-nitroimidazole drugs, such as metronidazole and tinidazole.[4][28] These drugs are essential for treating infections caused by anaerobic bacteria and protozoa. The synthesis involves the nitration of 2-methylimidazole to give the 5-nitro derivative, followed by N-alkylation.[4][30] The consistent global demand for these antibiotics makes 2-MeIm a strategically important pharmaceutical intermediate.[28]

G cluster_0 Imidazole-4,5-Dicarboxylic Acid cluster_1 2-Methylimidazole h3idc H₃IDC Core func Further Functionalization h3idc->func api Complex APIs (e.g., Penicillins, Sedatives) func->api meim 2-MeIm Core nitration Nitration & Alkylation meim->nitration drugs Nitroimidazole Drugs (e.g., Metronidazole) nitration->drugs

Caption: Contrasting roles of H₃IDC and 2-MeIm in drug synthesis pathways.

Conclusion

While both imidazole-4,5-dicarboxylic acid and 2-methylimidazole are built upon the same five-membered heterocyclic ring, their divergent functionalization renders them fundamentally distinct chemical entities. H₃IDC is a polyprotic, multidentate ligand, making it an ideal candidate for designing functional MOFs for applications requiring intricate hydrogen-bonding networks, such as proton conductors. In contrast, 2-methylimidazole is a basic, sterically defined building block that is not only crucial for creating porous ZIFs and acting as a pharmaceutical precursor for essential antibiotics but also serves as a high-volume industrial chemical for curing epoxy resins. For researchers and developers, recognizing these core differences is paramount for the rational design of new materials and the efficient synthesis of targeted pharmaceutical agents. The choice between these analogs is not arbitrary but a strategic decision that dictates the outcome and application of the final product.

References

  • Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: An Applic
  • New coordination polymers based on 2-methylimidazole and transition metal nitroprusside containing building blocks: synthesis, structure and magnetic properties. RSC Publishing.
  • Five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions (RSC Publishing).
  • Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. PubMed.
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
  • 2-METHYLIMIDAZOLE.
  • Preparation of imidazole-4,5-dicarboxylic acid.
  • Synthesis of substituted imidazole-4,5-dicarboxylic acids.
  • 2-Methylimidazole. Wikipedia.
  • 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions. CrystEngComm (RSC Publishing).
  • 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxid
  • 2-METHYLIMIDAZOLE.
  • New coordination polymers based on 2-methylimidazole and transition metal nitroprusside containing building blocks. Semantic Scholar.
  • 2-Methylimidazole. ChemicalBook.
  • 2-Methylimidazole | C4H6N2. PubChem.
  • Syntheses, structures and properties of four metal-organic frameworks from chlorophenyl imidazole dicarboxyl
  • 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxid
  • 2-Methylimidazole-Assisted Synthesis of Two-Dimensional MOF-5 Catalyst with Enhanced Catalytic Activity for the Knoevenagel Condensation Reaction.
  • 2-methylimidazole-assisted synthesis of a two-dimensional MOF-5 catalyst with enhanced catalytic activity for the Knoevenagel condensation reaction. CrystEngComm (RSC Publishing).
  • 2-Methylimidazole: A Versatile Building Block for Pharmaceutical Synthesis and Beyond.
  • High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework Constructed by Tetrazole-Based Imidazole Dicarboxylic Acid. PMC.
  • Water-mediated proton conduction in two stable fluorophenyl imidazole dicarboxylate-based cadmium(II) complexes.
  • High and Tunable Proton Conduction in Six 3D-Substituted Imidazole Dicarboxylate-Based Lanthanide–Organic Frameworks.
  • (PDF) New coordination polymers based on 2-methylimidazole and transition metal nitroprusside containing building blocks: Synthesis, structure and magnetic properties.
  • Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. RSC Publishing.
  • CAS 570-22-9: Imidazole-4,5-dicarboxylic acid. CymitQuimica.
  • 2-METHYLIMIDAZOLE. NCBI.
  • The different applications of 2-methylimidazole. ChemicalBook.
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin
  • Synthesis of 2-methylimidazole. Chemistry Stack Exchange.
  • 2-Methylimidazole synthesis. ChemicalBook.
  • Preparation of 2-Methylimidazole (I). LookChem.
  • 2-methylimidazole preparation method.

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Foundational

A Comprehensive Technical Guide on the pKa Values and Coordination Chemistry of 1H-Imidazole-4,5-Dicarboxylic Acid

Executive Summary 1H-Imidazole-4,5-dicarboxylic acid (H3IDC or H3IMDC) is a highly versatile, polyfunctional heterocyclic ligand central to the development of Metal-Organic Frameworks (MOFs), supramolecular architectures...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Imidazole-4,5-dicarboxylic acid (H3IDC or H3IMDC) is a highly versatile, polyfunctional heterocyclic ligand central to the development of Metal-Organic Frameworks (MOFs), supramolecular architectures, and metallodrugs[1]. Its utility stems from its rich acid-base chemistry: possessing two carboxylic acid groups and an imidazole secondary amine, H3IDC can exist in multiple protonation states depending on the ambient pH[1].

For researchers and drug development professionals, mastering the exact pKa values and the thermodynamic speciation of H3IDC is not merely an analytical exercise—it is the fundamental control mechanism for directing self-assembly, tuning the topological properties of coordination polymers, and optimizing the pharmacokinetics of imidazole-based therapeutics. This whitepaper provides a rigorous examination of the pKa values of H3IDC, the causality behind its acid-base behavior, and field-proven protocols for its experimental manipulation.

Molecular Architecture and Acid-Base Equilibria

Mechanistic Causality of Stepwise Deprotonation

The molecular architecture of H3IDC features an electron-rich imidazole ring flanked by two electron-withdrawing carboxylic acid groups at the 4 and 5 positions. This proximity induces a complex, stepwise deprotonation sequence governed by electrostatic repulsion and intramolecular hydrogen bonding[2].

  • First Carboxyl Deprotonation (

    
    ):  The first proton is lost from one of the highly acidic carboxyl groups. The resulting monoanion (
    
    
    
    ) is thermodynamically stabilized by strong intramolecular hydrogen bonding between the newly formed carboxylate oxygen and the adjacent, still-protonated carboxylic acid group.
  • Second Carboxyl Deprotonation (

    
    ):  The removal of the second carboxyl proton requires significantly more energy. The presence of the existing negative charge creates electrostatic repulsion, pushing the 
    
    
    
    value higher than typical isolated carboxylic acids[2][3].
  • Imidazole N-H Deprotonation (

    
    ):  The imidazole ring nitrogen is the least acidic site. Deprotonation yields the trianion (
    
    
    
    ), which is highly nucleophilic and acts as a powerful multi-dentate bridging ligand in basic conditions[1][4].
Quantitative pKa Data

The following table synthesizes the consensus quantitative data for the stepwise deprotonation of H3IDC and its derivatives, reflecting both experimental potentiometric data and theoretical models[2][3][4].

Protonation StateDeprotonation SiteApproximate

Dominant pH RangePrimary Coordination Behavior

(Neutral)
N/AN/A< 2.0Weak coordination; drives supramolecular assembly via hydrogen bonding.

(Monoanion)
1st Carboxylic Acid~2.10 ± 0.12.5 - 3.0Monodentate or chelating via a single carboxylate moiety.

(Dianion)
2nd Carboxylic Acid~3.59 - 3.804.5 - 8.0Bis-bidentate bridging; forms robust 2D and 3D MOF topologies.

(Trianion)
Imidazole N-H~9.20 ± 0.2> 9.5Highly bridging (

,

modes); coordinates via both N and O atoms.

Speciation and Logical Workflows

Understanding the transition between these states is critical for rational experimental design. By precisely tuning the pH of the reaction medium, chemists can isolate specific anionic species, thereby dictating the final coordination geometry of the synthesized complex[1].

Speciation H3 H3IDC (Neutral) Fully Protonated H2 H2IDC⁻ (Monoanion) First Carboxyl Deprotonated H3->H2 pKa1 ≈ 2.1 (pH 2-3) H1 HIDC²⁻ (Dianion) Second Carboxyl Deprotonated H2->H1 pKa2 ≈ 3.6 - 3.8 (pH 4-5) H0 IDC³⁻ (Trianion) Imidazole NH Deprotonated H1->H0 pKa3 ≈ 9.2 (pH > 9)

pH-dependent stepwise deprotonation pathway of 1H-imidazole-4,5-dicarboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific parameters are chosen.

Protocol A: High-Precision Potentiometric Determination of H3IDC pKa Values

Purpose: To empirically determine the exact


 values of H3IDC in a specific solvent system (e.g., aqueous or mixed-solvent) prior to coordination studies.

Materials:

  • High-purity H3IDC (>99%).

  • CO2-free ultra-pure water (resistivity 18.2 MΩ·cm).

  • 0.1 M KCl (Background electrolyte to maintain constant ionic strength and activity coefficients).

  • Standardized 0.1 M KOH (Titrant).

  • Glass electrode pH meter (calibrated with NIST-traceable buffers at pH 4.01, 7.00, and 10.01).

Step-by-Step Methodology:

  • System Purging (Causality: Prevent Carbonate Interference): Bubble high-purity Argon or Nitrogen gas through the 0.1 M KCl solution for 30 minutes to strip dissolved

    
    . Validation: A stable pH reading near 7.0 in the unbuffered KCl confirms the absence of carbonic acid.
    
  • Sample Preparation: Dissolve exactly 1.0 mmol of H3IDC in 50 mL of the degassed 0.1 M KCl solution. Note: Due to the low solubility of neutral H3IDC in cold water, slight warming (40°C) may be required, followed by cooling to the standard standard temperature (25.0 ± 0.1°C).

  • Titration Execution: Titrate the solution with 0.1 M KOH in 0.05 mL increments. Allow the electrode reading to stabilize (drift < 0.002 pH units/min) before recording each data point.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ). The peaks correspond to the equivalence points. The pH at the half-equivalence points provides the experimental 
    
    
    
    ,
    
    
    , and
    
    
    values.
  • Self-Validation: Perform a reverse titration using 0.1 M HCl. The hysteresis between the forward and reverse curves must be negligible (< 0.05 pH units). Significant hysteresis indicates kinetic trapping or electrode fouling.

Protocol B: pH-Modulated Hydrothermal Synthesis of H3IDC-Metal Frameworks

Purpose: To synthesize highly crystalline coordination polymers by exploiting the pH-dependent speciation of H3IDC[1].

Step-by-Step Methodology:

  • Ligand Solubilization: Suspend 0.5 mmol of H3IDC in 10 mL of deionized water.

  • Speciation Targeting (Causality: Directing Coordination):

    • To target the

      
       species (for 2D grid topologies), adjust the pH to 5.5 using 1.0 M NaOH.
      
    • To target the

      
       species (for dense 3D networks), adjust the pH to 10.0 using 1.0 M NaOH.
      
    • Validation: The initially cloudy suspension will become a clear solution as the ligand deprotonates and solubility increases.

  • Metal Introduction: Slowly add 0.5 mmol of a transition metal salt (e.g.,

    
    ) dissolved in 5 mL of water under continuous stirring.
    
  • Hydrothermal Treatment (Causality: Overcoming Activation Energy): Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat to 140°C for 72 hours. The autogenous pressure and elevated temperature overcome the activation energy required for reversible bond formation, ensuring a thermodynamically stable, defect-free crystal lattice.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 2°C/hour. Causality: Rapid cooling leads to kinetic precipitation (amorphous powders), whereas slow cooling promotes the growth of X-ray quality single crystals.

Workflow Step1 Ligand Preparation Suspend H3IDC in Water Step2 pH Modulation Add NaOH to target specific pKa state Step1->Step2 Step3 Metal Salt Addition Introduce Transition Metal (e.g., Zn²⁺) Step2->Step3 Defines Coordination Topology Step4 Hydrothermal Treatment Seal in Teflon autoclave (140°C, 72h) Step3->Step4 Step5 Cooling & Harvesting Slow cooling (2°C/hr) for crystallization Step4->Step5 Promotes thermodynamic self-assembly

Hydrothermal synthesis workflow utilizing pH-modulated speciation of H3IDC.

Implications in Drug Development and Materials Science

The distinct pKa values of H3IDC make it an exceptional candidate for advanced applications:

  • Pharmacophore Design: The imidazole ring is a privileged scaffold in medicinal chemistry. Because the

    
     of the imidazole N-H is ~9.2, the ring remains predominantly protonated at physiological pH (7.4)[2][4]. This allows the molecule to act as a robust hydrogen-bond donor in enzyme active sites, which is critical for designing competitive inhibitors for viral proteases or metalloenzymes.
    
  • Stimuli-Responsive Materials: By incorporating H3IDC into MOFs, researchers can create materials that undergo structural transformations in response to pH changes. As the environmental pH crosses the

    
     threshold (~3.6), the protonation of the carboxylate group can trigger the release of encapsulated drug payloads, making it an ideal vector for targeted delivery in acidic tumor microenvironments.
    

References

  • 4,5-Imidazoledicarboxylic acid - ChemBK ChemBK. Retrieved from: [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials ResearchGate. Retrieved from:[Link]

  • Stimuli-Responsive Near-Infrared Emissive Os(II)–Terpyridine Complexes with a Sense of Logic ACS Omega. Retrieved from: [Link]

Sources

Exploratory

Thermodynamic Solvation and Physicochemical Profiling of 4,5-Dicarboxyimidazole: A Technical Guide

Executive Summary 4,5-Dicarboxyimidazole (also known as 1H-imidazole-4,5-dicarboxylic acid, CAS 570-22-9) is a highly versatile heterocyclic building block extensively utilized in pharmaceutical synthesis, coordination c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dicarboxyimidazole (also known as 1H-imidazole-4,5-dicarboxylic acid, CAS 570-22-9) is a highly versatile heterocyclic building block extensively utilized in pharmaceutical synthesis, coordination chemistry, and the development of Metal-Organic Frameworks (MOFs). Despite its utility, its complex solubility profile often presents a bottleneck in process chemistry. As a Senior Application Scientist, I approach the solvation of this compound not merely as a physical property, but as a thermodynamic barrier that must be strategically bypassed. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, offering researchers self-validating protocols for dissolution, quantification, and purification.

Structural Causality & Solvation Thermodynamics

The solubility behavior of 4,5-dicarboxyimidazole is fundamentally dictated by its high crystal lattice energy. The molecule features an imidazole ring (capable of both hydrogen bond donation and acceptance) flanked by two carboxylic acid groups at the 4 and 5 positions. This architecture facilitates an extensive, rigid intermolecular hydrogen-bonding network in the solid state, evidenced by its high decomposition melting point of 270–285 °C[1].

To achieve dissolution, a solvent must provide an enthalpy of solvation sufficient to overcome this lattice energy:

  • Aqueous Solvation: In pure water at 20 °C, the compound is only sparingly soluble, reaching a saturation concentration of approximately 0.5 g/L[2]. At this concentration, the solution exhibits a pH of 3.7, which aligns closely with its predicted pKa of 3.59[1]. At this isoelectric point, the molecule remains predominantly un-ionized, preventing significant ion-dipole interactions with water.

  • Alkaline Solvation: The introduction of an alkali (e.g., NaOH or aqueous NH₃) deprotonates the carboxylic acid moieties. The resulting carboxylate anions interact strongly with water via ion-dipole forces, drastically increasing solubility and allowing the formation of highly concentrated salt solutions[1][2].

  • Organic Solvation: The compound is practically insoluble in non-polar or weakly polar protic solvents like diethyl ether, chloroform, and ethanol[1][2][3]. However, polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly effective[2]. These solvents act as powerful hydrogen-bond acceptors, disrupting the solute-solute hydrogen bonds without requiring proton donation, thereby thermodynamically favoring the solvated state.

Comprehensive Solubility Matrix

The following table summarizes the quantitative and qualitative solubility data for 4,5-dicarboxyimidazole across various solvent systems at standard ambient temperature (20–25 °C).

Solvent SystemSolubility ProfileQuantitative Data / NotesCausality / Mechanism
Pure Water Sparingly Soluble~0.5 g/L (pH 3.7)[2]High lattice energy; insufficient ion-dipole interaction at neutral pH.
Aqueous Alkali (NH₃, NaOH) Highly Soluble>50 g/L (pH > 6)[1][2]Deprotonation of carboxylic acids forms highly soluble anionic salts.
N,N-Dimethylformamide (DMF) SolubleHigh[2][3]Strong H-bond acceptor; disrupts intermolecular lattice bonds.
Dimethyl Sulfoxide (DMSO) SolubleHigh[2]High dielectric constant and H-bond accepting capability.
Methanol SolubleModerate to High[3]Sufficient polarity and H-bonding to solvate the neutral molecule.
Ethanol Insoluble<0.1 g/L[1][2]Lower dielectric constant than methanol; cannot overcome lattice energy.
Diethyl Ether / Chloroform InsolublePractically zero[1][2][3]Non-polar; incapable of disrupting the extensive H-bond network.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in quality control steps that prevent kinetic artifacts or contamination from skewing your data.

Protocol A: Gravimetric & HPLC Determination of Equilibrium Solubility

Kinetic dissolution rates can be misleading; a compound may appear insoluble simply because its rate of dissolution is slow. This protocol ensures true thermodynamic equilibrium is measured.

  • Preparation: Add an excess of solid 4,5-dicarboxyimidazole (e.g., 50 mg) to a sealed amber glass vial containing 10 mL of the target solvent (e.g., pure water or DMF).

  • Isothermal Agitation: Place the vial in an isothermal shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validating Sampling: Extract 0.5 mL aliquots at 24, 48, and 72 hours.

    • Validation Check: Equilibrium is only confirmed when the concentration variance between the 48h and 72h time points is <2%. This rules out kinetic supersaturation.

  • Filtration: Centrifuge the aliquot at 10,000 RPM for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.2 mL of the filtrate to account for potential adsorption to the filter membrane.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (detection at ~260 nm) against a validated standard calibration curve.

Protocol B: pH-Shift Dissolution & Isoelectric Recrystallization

This protocol leverages the pH-dependent solubility of the compound to achieve high-purity recrystallization, effectively rejecting both organic and inorganic impurities[3].

  • Alkaline Dissolution: Suspend 10 g of crude 4,5-dicarboxyimidazole in 100 mL of deionized water. Dropwise, add 2M NaOH (or aqueous NH₃) under continuous stirring until the pH reaches ~7.5 and the solid completely dissolves.

  • Self-Validating Filtration: Filter the alkaline solution through a fine glass frit.

    • Validation Check: If turbidity or solid particulates persist at pH > 7.5, it definitively indicates the presence of non-acidic, structurally distinct impurities. Filtering at this stage ensures they are physically removed from the system.

  • Isoelectric Precipitation: Transfer the clear filtrate to an ice bath. While stirring vigorously, add 2M HCl dropwise to lower the pH. Monitor with a calibrated pH meter. Stop the addition exactly at pH 3.7 (the isoelectric point).

  • Maturation & Recovery: Allow the suspension to age at 4 °C for 2 hours to maximize crystal growth. Filter the precipitate using a Büchner funnel.

  • Washing & Drying: Wash the filter cake sequentially with cold deionized water (to remove NaCl/NH₄Cl salts), cold methanol, and finally diethyl ether[3]. Dry under vacuum at 60 °C to constant weight.

Workflow Visualization

The following diagram illustrates the logical decision tree for solvent selection and the pH-dependent purification workflow.

Workflow Start 4,5-Dicarboxyimidazole (Solid State) AqBranch Aqueous Media Start->AqBranch OrgBranch Organic Solvents Start->OrgBranch PureWater Pure Water (0.5 g/L, pH 3.7) AqBranch->PureWater Neutral pH Alkaline Alkali / NH3 (pH > 6) (Highly Soluble) AqBranch->Alkaline Deprotonation PolarAprotic DMF / DMSO / MeOH (Highly Soluble) OrgBranch->PolarAprotic H-Bond Disruption NonPolar Ethanol / Ether / CHCl3 (Insoluble) OrgBranch->NonPolar Low Dielectric Precipitation Isoelectric Precipitation (Add HCl to pH 3.7) Alkaline->Precipitation Acidification PureSolid Purified Solid (Recrystallized) Precipitation->PureSolid Filtration

Fig 1: Solvent selection and pH-dependent isoelectric recrystallization workflow.

Conclusion

The solubility of 4,5-dicarboxyimidazole is a direct macroscopic reflection of its microscopic hydrogen-bonding capabilities. By understanding the thermodynamic necessity of disrupting its crystal lattice—either through isoelectric pH manipulation in aqueous systems or via strong hydrogen-bond acceptors in organic systems—researchers can predictably control its dissolution and crystallization. Implementing the self-validating protocols outlined above ensures high-fidelity data and optimal purity in downstream pharmaceutical and materials science applications.

References[3] Title: 4,5-Imidazoledicarboxylic acid 570-22-9 wiki - Guidechem

Sources

Foundational

history and discovery of imidazole dicarboxylic acid ligands

The Imidazole-4,5-Dicarboxylic Acid ( ) Nexus: From Reticular Chemistry to NMDA Modulation Part 1: The Chemical Genesis & Historical Trajectory The history of imidazole-4,5-dicarboxylic acid ( ) is a narrative of chemica...

Author: BenchChem Technical Support Team. Date: March 2026

The Imidazole-4,5-Dicarboxylic Acid (


) Nexus: From Reticular Chemistry to NMDA Modulation

Part 1: The Chemical Genesis & Historical Trajectory

The history of imidazole-4,5-dicarboxylic acid (


)  is a narrative of chemical evolution—from a humble organic intermediate to a cornerstone of reticular chemistry  and neuropharmacology . Initially synthesized in the late 19th and early 20th centuries, this molecule remained a laboratory curiosity until the turn of the millennium, when its rigid geometry and multifunctional coordination sites were recognized as ideal for constructing Zeolite-like Metal-Organic Frameworks (ZMOFs)  and rigid glutamate analogs.
The Discovery Timeline
  • Early Era (1890s-1950s): The synthesis was first achieved via the oxidation of benzimidazole using potent oxidants like chromic acid or potassium permanganate. Early researchers noted its high melting point (>280°C dec.) and poor solubility, characteristics that hinted at its strong intermolecular hydrogen bonding—a precursor to its future role in supramolecular assembly.

  • The Reticular Revolution (2000s-Present): The pivotal moment arrived with the work of Mohamed Eddaoudi and colleagues (2006), who identified

    
     as the perfect "molecular building block" (MBB) to mimic the geometry of zeolites. The angle between the carboxylate groups, when coordinated to a metal, approximates the 
    
    
    
    Si-O-Si angle found in zeolites, allowing for the synthesis of rho-ZMOF and sod-ZMOF .
  • The Pharmacological Parallel: Concurrently, medicinal chemists identified the rigid imidazole backbone as a bio-isostere for the glutamate skeleton, leading to the development of NMDA receptor antagonists (e.g., the IEM series) for treating neurodegenerative disorders.

Part 2: Synthesis & Experimental Protocols

The synthesis of


 is a critical "self-validating" process. The purity of the ligand directly dictates the topology of the resulting MOF or the specificity of the biological assay.
Protocol A: Oxidative Cleavage of Benzimidazole (Recommended)

This method is preferred for its safety profile compared to the tartaric acid dinitrate route. It relies on the oxidative degradation of the benzene ring while preserving the robust imidazole core.

Mechanism: The reaction proceeds via the electrophilic attack of the oxidant on the electron-rich benzene ring of benzimidazole, followed by ring opening and decarboxylation/oxidation to the dicarboxylic acid.

Step-by-Step Methodology:

  • Reagents:

    • Benzimidazole (10 g, 84 mmol)

    • Sulfuric Acid (

      
      ), conc. (50 mL)
      
    • Potassium Dichromate (

      
      ) or Hydrogen Peroxide (
      
      
      
      )
    • Distilled Water

  • Procedure:

    • Solubilization: Dissolve benzimidazole in concentrated

      
       in a 500 mL round-bottom flask. The solution will heat up (exothermic); allow to cool to 
      
      
      
      .
    • Oxidant Addition:

      • Option A (Dichromate): Add

        
         (35 g) in small portions. Caution:  Maintain temperature below 
        
        
        
        to prevent thermal runaway.
      • Option B (

        
        ): Add 
        
        
        
        dropwise. This is cleaner but requires careful temperature monitoring.
    • Reflux: Heat the mixture to

      
       for 2-4 hours. The solution typically turns green (Cr3+) or clear (Peroxide).
      
    • Precipitation: Pour the reaction mixture onto 300 g of crushed ice. The sudden dilution and cooling force the precipitation of the crude acid.

    • Purification: Filter the white/off-white solid. Recrystallize from boiling water.

    • Validation:

      • Melting Point: Check for decomposition

        
        .
        
      • NMR (

        
        ): 
        
        
        
        13.5 (br s, 2H, COOH), 7.9 (s, 1H, CH-imidazole).

Graphviz Diagram: Synthesis Pathway

Synthesis Benz Benzimidazole (C7H6N2) Inter Oxidative Ring Cleavage Benz->Inter H2SO4 / K2Cr2O7 (Exothermic) H3IDC 4,5-Imidazole Dicarboxylic Acid (H3IDC) Inter->H3IDC Reflux 90°C Recrystallization

Caption: Oxidative synthesis pathway transforming benzimidazole to H3IDC via ring cleavage.

Part 3: Coordination Chemistry & ZMOFs

The defining feature of


 is its tunable deprotonation . The molecule has three acidic protons:
  • 
     (Carboxylic acid 1)
    
  • 
     (Carboxylic acid 2)
    
  • 
     (Imidazole N-H)
    

By controlling the pH, researchers can access the fully deprotonated


 species, which acts as a bis(bidentate)  ligand.
The ZMOF Connection

In the synthesis of rho-ZMOF (e.g., with Indium), the


 ligand bridges metal centers (

).
  • Topology: The N,O-chelating bite angle directs the formation of large cages (alpha-cages) similar to zeolite Rho.

  • Anionic Framework: Because

    
     (trivalent) is coordinated by 
    
    
    
    (trivalent), the framework often carries a net charge depending on the specific stoichiometry and auxiliary ligands, allowing for cation exchange applications.

Data Table: Key ZMOF Properties

MaterialMetal CenterLigand FormTopologyPore Size (

)
Ref
rho-ZMOF


Rho (Zeolite)~18.2[1]
sod-ZMOF


Sodalite~4.1[1]
ZIF-Like


VariableVariable[2]

Graphviz Diagram: Coordination Modes

Coordination cluster_bridge Bis(bidentate) Bridging Mode H3IDC H3IDC (Neutral) IDC3 IDC^3- (Fully Deprotonated) H3IDC->IDC3 pH > 11 Metal1 Metal Center 1 (In/Zn) IDC3->Metal1 N,O-Chelation Metal2 Metal Center 2 (In/Zn) IDC3->Metal2 N,O-Chelation

Caption: The fully deprotonated IDC ligand bridges two metal centers via N,O-chelation, enabling ZMOF assembly.

Part 4: Pharmaceutical Applications (NMDA Antagonists)

Beyond materials science,


 derivatives are potent tools in neuropharmacology. The structural rigidity of the imidazole ring locks the carboxylic acid groups in a specific orientation that mimics L-glutamate , the primary excitatory neurotransmitter.
Mechanism of Action
  • Target: NMDA (N-methyl-D-aspartate) Receptors.[1]

  • Function: Competitive Antagonism.

  • Logic: The distance between the two carboxylate groups in 4,5-imidazoledicarboxylic acid is critically similar to the distal carboxylates in folded glutamate. However, the rigid imidazole ring prevents the conformational flexibility required for receptor activation, thus blocking the channel.

  • Key Derivatives: The IEM series (e.g., IEM-2347) involves alkyl substitutions on the imidazole nitrogen, which modulate lipophilicity and blood-brain barrier penetration without altering the pharmacophore's binding geometry.

References

  • Eddaoudi, M., et al. (2006). "Zeolite-like metal-organic frameworks (ZMOFs) based on the directed assembly of finite metal-organic building blocks." Chemical Communications.[2]

  • Wang, C., et al. (2013). "MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent." Dalton Transactions.

  • Yakovleva, E.E., et al. (2020).[3] "Pharmacological activity of new imidazole-4,5-dicarboxylic acid derivatives." Research Results in Pharmacology.

  • BenchChem Protocols. (2025). "Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid from Benzimidazole Derivatives."

Sources

Protocols & Analytical Methods

Method

synthesis of metal-organic frameworks using H3IDC ligand

Executive Summary This guide details the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) constructed from the 1H-imidazole-4,5-dicarboxylic acid (H3IDC) ligand. Unlike simple carboxylate l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) constructed from the 1H-imidazole-4,5-dicarboxylic acid (H3IDC) ligand. Unlike simple carboxylate linkers (e.g., terephthalic acid), H3IDC is a versatile, multi-dentate ligand capable of bridging metal centers through both imidazole nitrogen and carboxylate oxygen atoms.

This note provides two distinct protocols tailored for high-value applications:

  • Protocol A: Lanthanide-based H3IDC MOFs for Fluorescent Sensing .

  • Protocol B: Surfactant-Directed Zinc-H3IDC MesoMOFs for Drug Delivery .

Ligand Chemistry & Coordination Logic

The H3IDC ligand (


) is a "chameleon" in coordination chemistry. Its utility stems from its ability to exist in four distinct protonation states depending on the pH of the reaction medium: 

,

,

, and

.
  • Rigidity: The planar imidazole ring imparts structural rigidity, crucial for permanent porosity.

  • Multifunctionality: The simultaneous presence of N-donor (soft base) and O-donor (hard base) sites allows H3IDC to bind effectively with both Transition Metals (Zn, Cd, Co) and Lanthanides (Eu, Tb, La).

Figure 1: H3IDC Coordination Logic

H3IDC_Coordination H3IDC H3IDC (Fully Protonated) pH_Low Low pH (< 4) H3IDC->pH_Low Acidic pH_Med Medium pH (5-8) H3IDC->pH_Med Mild Base pH_High High pH (> 9) H3IDC->pH_High Strong Base Mode_A H2IDC(-) N,O-Chelation pH_Low->Mode_A Forms 1D Chains/2D Layers Mode_B HIDC(2-) Bridge + Chelate pH_Med->Mode_B Forms 3D Porous Networks Mode_C IDC(3-) Full Deprotonation High Connectivity pH_High->Mode_C Forms Dense Clusters

Caption: Impact of pH on H3IDC protonation and resulting topological connectivity.

Critical Synthesis Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterSpecificationCausality / Impact
Solvent System DMF:H2O (Typically 1:1 or 3:1)H3IDC has poor solubility in pure organic solvents. Water aids deprotonation; DMF solubilizes the metal salt.
Temperature 120°C – 160°CHigher temperatures (160°C) favor thermodynamic products (single crystals). Lower temps (120°C) favor kinetic products (nanoparticles).
pH Control 5.0 – 6.5Critical Window. <5.0: Ligand remains protonated; no framework forms.>7.0: Metal hydroxides/oxides precipitate (impurity).
Cooling Rate 2°C / hourSlow cooling is mandatory for obtaining X-ray quality single crystals (Protocol A).

Protocol A: Lanthanide-IDC MOF (Fluorescent Sensor)

Target Structure:


 (where Ln = Eu, Tb)
Application:  Ratiometric sensing of biomarkers or metal ions.
Reagents:
  • 
     (Europium or Terbium nitrate, 99.9%)
    
  • 
     (1H-imidazole-4,5-dicarboxylic acid)
    
  • 
     (0.1 M solution)
    
  • Deionized Water (

    
    )
    
Step-by-Step Methodology:
  • Precursor Dissolution:

    • Dissolve 0.5 mmol of

      
       in 10 mL of deionized water.
      
    • Add 0.1 M NaOH dropwise under stirring until the solution becomes clear (approx pH 6.0). Note: This generates the soluble

      
       species.
      
  • Metal Addition:

    • Dissolve 0.5 mmol of

      
       in 5 mL of water.
      
    • Add the metal solution dropwise to the ligand solution. A transient precipitate may form; stir vigorously for 30 minutes until homogenous.

  • Hydrothermal Synthesis:

    • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

    • Seal and heat to 160°C for 72 hours .

  • Crystallization & Workup:

    • Program the oven to cool to room temperature at a rate of 5°C/h .

    • Filter the resulting block-shaped crystals.

    • Wash 3x with water and 1x with ethanol.

    • Air dry at room temperature.

QC Check: The Eu-MOF should appear white under daylight but emit bright red fluorescence (617 nm) under UV light (254 nm).

Protocol B: Hierarchical Zn-IDC MesoMOF (Drug Delivery)

Target Structure: Mesoporous Zn-IDC Nanocarrier Application: pH-responsive delivery of chemotherapeutics (e.g., Cisplatin, Doxorubicin). Reference Grounding: Based on surfactant-directed synthesis methodologies [1].[1]

Reagents:
  • 
    [2][3][4]
    
  • CTAB (Cetyltrimethylammonium bromide) – Structure Directing Agent

  • Ethanol / Water[5][6]

Workflow Diagram

MesoMOF_Synthesis Mix 1. Micelle Formation (CTAB + H3IDC + H2O) Stir 30 min Metal 2. Metal Source Addition (Zn Nitrate) Mix->Metal Self-Assembly Hydrothermal 3. Solvothermal Reaction 120°C, 24 Hours Metal->Hydrothermal Nucleation Wash 4. Template Removal (Ethanol Reflux) Hydrothermal->Wash Remove CTAB Product 5. Activated MesoMOF (High Surface Area) Wash->Product Activation

Caption: Surfactant-directed synthesis pathway for creating mesopores within the Zn-IDC framework.

Step-by-Step Methodology:
  • Template Preparation:

    • Dissolve 0.2 g of CTAB in 30 mL of

      
      :Ethanol (1:1 v/v).
      
    • Add 1.0 mmol of

      
      . Stir for 30 mins to allow the ligand to interact with the cationic surfactant micelles.
      
  • Framework Growth:

    • Add 1.0 mmol of

      
       to the mixture.[3]
      
    • Adjust pH to ~6.0 using dilute ammonia solution.

    • Transfer to a Teflon-lined autoclave.[5]

  • Reaction:

    • Heat at 120°C for 24 hours . Note: Lower temperature than Protocol A preserves the mesostructure.

  • Template Removal (Critical):

    • Collect the white precipitate by centrifugation (6000 rpm, 10 min).

    • Reflux the solid in acidic ethanol (1% HCl in EtOH) for 6 hours to remove the CTAB surfactant molecules trapped in the pores.

    • Wash with pure ethanol and dry under vacuum at 80°C.

Characterization & Validation

To ensure the synthesis was successful, comparing your data against these standards is required:

TechniqueExpected Result (Protocol A: Ln-MOF)Expected Result (Protocol B: Zn-MesoMOF)
PXRD Sharp, intense peaks (High Crystallinity).Broad peaks (Nanocrystalline) + Low angle peaks (Mesoporous order).
BET Surface Area < 50 m²/g (Microporous/Dense).> 1000 m²/g (Hierarchical porosity).
TGA Stable up to 350°C. Weight loss ~100°C (Water).Stepwise loss: Solvent (<100°C), Surfactant residue (if incomplete wash, ~250°C).
Fluorescence Strong emission (Red for Eu, Green for Tb).Weak/Negligible emission (unless doped).

Applications in Drug Development

Mechanism of Action (Protocol B): The Zn-IDC MesoMOF is an ideal candidate for tumor-targeted delivery due to the pH-responsive coordination bond .

  • Loading: Drugs (e.g., Doxorubicin) are loaded into the mesopores via simple immersion.

  • Transport: At physiological pH (7.4), the Zn-Imidazolate bond is stable, preventing premature leakage.

  • Release: In the acidic tumor microenvironment (pH 5.0 - 6.0), the imidazole nitrogen becomes protonated (

    
    ), breaking the Zn-N bond. This causes the framework to degrade locally, releasing the payload [1, 2].
    

References

  • Abolmaali, S. S., et al. (2021).[1] "Hierarchical mesoporous zinc-imidazole dicarboxylic acid MOFs: Surfactant-directed synthesis, pH-responsive degradation, and drug delivery." International Journal of Pharmaceutics.

  • Dirersa, W. B. (2017).[7] "A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials." Modern Chemistry & Applications.

  • Kaczmarek, A. M., et al. (2021). "Effect of Different Synthesis Approaches on Structural and Thermal Properties of Lanthanide(III) Metal–Organic Frameworks." Materials.

Sources

Application

Application Note: Solvothermal Synthesis Protocols for H3IDC Coordination Polymers

Abstract & Strategic Overview This guide details the solvothermal synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing 1H-imidazole-4,5-dicarboxylic acid (H₃IDC) . H₃IDC is a versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the solvothermal synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) utilizing 1H-imidazole-4,5-dicarboxylic acid (H₃IDC) . H₃IDC is a versatile, multidentate ligand capable of bridging metal centers through both carboxylate oxygen and imidazole nitrogen atoms. Its ability to exist in multiple protonation states (


, 

,

,

) makes it a powerful tool for constructing tunable architectures with applications in luminescent sensing , proton conductivity , and gas storage .

This document moves beyond basic recipes, offering a mechanistic understanding of crystal engineering with H₃IDC. We focus on two primary systems: Transition Metal (d-block) architectures and Lanthanide (f-block) luminescent materials.

Ligand Chemistry & Coordination Modes[1][2][3][4]

Understanding the deprotonation behavior of H₃IDC is the prerequisite for successful synthesis. The ligand (


) possesses three acidic protons:
  • Carboxyl group 1 (

    
    ) 
    
  • Carboxyl group 2 (

    
    ) 
    
  • Imidazole N-H (

    
    ) 
    
  • Low pH (< 3): Ligand remains protonated (

    
     or 
    
    
    
    ), favoring hydrogen-bonded supramolecular networks rather than 3D coordination frameworks.
  • Medium pH (4–8): Formation of

    
     is dominant, promoting the formation of neutral 2D/3D frameworks with divalent metals (
    
    
    
    ).
  • High pH (> 10): Full deprotonation to

    
     allows for high-connectivity clusters, particularly with Lanthanides (
    
    
    
    ).

General Solvothermal Workflow

The following diagram illustrates the critical decision pathways in H₃IDC solvothermal synthesis.

Solvothermal_Workflow Start Start: Define Target Properties Metal_Selection Select Metal Source (Zn/Cd for Topology, Eu/Tb for Luminescence) Start->Metal_Selection Solvent_System Solvent System Selection (Hydrophilic vs. Solvothermal) Metal_Selection->Solvent_System Pre_Treatment Pre-Mixing & pH Adjustment (Critical Step) Solvent_System->Pre_Treatment Dissolution Thermal_Process Solvothermal Reaction (Autoclave: 120-180°C) Pre_Treatment->Thermal_Process Seal in Teflon Cooling Cooling Profile (Slow vs. Quench) Thermal_Process->Cooling Time Elapsed Harvest Harvest & Wash Cooling->Harvest Crystallization Characterization Characterization (PXRD, SXRD, TGA) Harvest->Characterization Characterization->Pre_Treatment Optimization (pH/Ratio)

Figure 1: Decision matrix for the solvothermal synthesis of H₃IDC-based coordination polymers.

Protocol A: Transition Metal Systems (Zn/Cd-H₃IDC)

Target: Single crystals suitable for X-ray diffraction (SXRD). Mechanism:


 metals (Zn, Cd) offer flexible coordination geometries, often resulting in 3D networks when combined with the rigid H₃IDC backbone.
Reagents
  • Ligand: 1H-imidazole-4,5-dicarboxylic acid (H₃IDC) (98% purity).

  • Metal Salt:

    
     or 
    
    
    
    .
  • Solvent: DMF (N,N-Dimethylformamide) and Deionized Water (

    
    ).
    
  • Base: 0.1 M NaOH or Triethylamine (TEA) for pH adjustment.

Step-by-Step Methodology
  • Pre-cursor Dissolution:

    • Dissolve 0.5 mmol of H₃IDC (78 mg) in 10 mL of DMF/H₂O (1:1 v/v mixture).

    • Sonicate for 10 minutes until the solution is clear.

  • Metal Addition:

    • Add 0.5 mmol of metal salt (

      
       or 
      
      
      
      ) to the ligand solution.
    • Stir vigorously for 30 minutes at room temperature.

  • pH Tuning (The Control Knob):

    • Measure the initial pH (typically acidic, ~3.0).

    • Dropwise add 0.1 M NaOH to adjust pH to 6.0–6.5 .

    • Note: If a precipitate forms immediately, the pH is too high. Add dilute

      
       to redissolve.
      
  • Thermal Treatment:

    • Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 140°C for 72 hours .

  • Crystallization:

    • Critical Step: Program the oven to cool at a rate of 5°C/hour to room temperature. Rapid cooling yields microcrystalline powder; slow cooling yields diffraction-quality block crystals.

  • Isolation:

    • Filter the crystals (often colorless or pale yellow).

    • Wash with DMF (2x) and Ethanol (2x) to remove unreacted ligand.

Data Summary: Zn/Cd-H₃IDC
ParameterValueNotes
Metal:Ligand Ratio1:1Can be adjusted to 2:1 for cluster formation
Solvent SystemDMF:H₂O (1:1)DMF acts as a template; H₂O aids solubility
Reaction Temp140°CHigher temps (>160°C) may decompose DMF
Yield~60-70%Based on metal salt

Protocol B: Lanthanide Luminescent Systems (Eu/Tb-H₃IDC)

Target: Highly luminescent powders or crystals for sensing applications. Mechanism: The H₃IDC ligand acts as an "antenna," absorbing UV light and transferring energy to the


 ions (Antenna Effect), resulting in sharp emission lines (Red for Eu, Green for Tb).
Reagents
  • Ligand: H₃IDC.

  • Auxiliary Ligand: Oxalic acid (

    
    ) or 1,4-benzenedicarboxylic acid (optional, to increase dimensionality).
    
  • Metal Salt:

    
     or 
    
    
    
    .
  • Solvent:

    
     (Hydrothermal) or 
    
    
    
    /Ethanol.
Step-by-Step Methodology
  • Stoichiometry Setup:

    • Prepare a molar ratio of 1:1:1 (Metal : H₃IDC : Oxalate) if using a co-ligand.

    • If using H₃IDC alone, use 1:2 (Metal : Ligand) to fully saturate the coordination sphere.

  • Mixing:

    • Mix 0.2 mmol

      
       and 0.4 mmol H₃IDC in 15 mL distilled water.
      
    • Stir for 20 minutes.

  • pH Adjustment:

    • Adjust pH to 5.0–5.5 using dilute

      
      .
      
    • Caution: Lanthanides hydrolyze easily at high pH (>7), forming amorphous hydroxides (

      
      ). Keep pH strictly below 6.
      
  • Hydrothermal Synthesis:

    • Transfer to a 25 mL Teflon-lined autoclave.

    • Heat at 160°C for 3 days .

  • Work-up:

    • Cool naturally to room temperature.

    • Collect the prism-shaped crystals by filtration.

    • Wash with water and dry in air.

Optimization Logic for Lanthanides

Lanthanide ions have high coordination numbers (8–10). If the ligand does not fully occupy these sites, water molecules will coordinate.

  • Problem: Coordinated water molecules quench luminescence (via O-H oscillators).

  • Solution: Perform the synthesis in

    
     (expensive) or ensure high temperature drying to remove lattice water, though coordinated water is harder to remove. Alternatively, introduce a neutral N-donor co-ligand (e.g., phenanthroline) to displace water.
    

Critical Experimental Variables

Solvent Effects

The choice of solvent dictates the final topology.

  • DMF/DEF: Decomposes at high temperatures to generate dimethylamine, which acts as an in situ base and template. This leads to open-framework structures.

  • Water/Ethanol: Favors dense structures. Ethanol acts as a solubilizer for the organic ligand but does not coordinate strongly.

Temperature & Pressure
  • < 100°C: Insufficient energy for ligand deprotonation and rearrangement; often yields amorphous kinetic products.

  • 120–160°C: Ideal window for thermodynamic crystal growth.

  • > 180°C: Risk of ligand decarboxylation.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Amorphous Powder Reaction too fast; Kinetic product trapped.Decrease cooling rate (2°C/h). Lower pH slightly to slow nucleation.
No Precipitate Ligand not deprotonated; Complexes too soluble.Increase pH (add more base). Increase concentration of reactants.
Metal Hydroxide/Oxide Impurity pH too high.Reduce pH. Use a buffer system.
Opaque/Cloudy Crystals Solvent inclusion defects.Improve washing protocol. Slower crystal growth.[1]

References

  • NIST Chemistry WebBook. 4,5-Imidazoledicarboxylic acid (H3IDC) Spectral and Chemical Data. [Link]

  • PubChem. 1H-Imidazole-4,5-dicarboxylic acid Compound Summary. [Link][2]

  • Zhao, Y., Li, K., & Li, J. (2010).[3] Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B. [Link]

  • Arruda, J. G., et al. Lanthanide coordination polymers containing carboxylate ligands: Synthesis, structure and optical properties. (Contextual reference for Ln-CP synthesis protocols). [Link]

Sources

Method

Application Note: Functionalization of Silver Nanoparticles with 1H-Imidazole-4,5-dicarboxylic Acid (H3IDC)

Executive Summary This guide details the protocol for functionalizing citrate-stabilized silver nanoparticles (AgNPs) with 1H-imidazole-4,5-dicarboxylic acid (H3IDC). Unlike simple thiol-based modifications, H3IDC introd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for functionalizing citrate-stabilized silver nanoparticles (AgNPs) with 1H-imidazole-4,5-dicarboxylic acid (H3IDC). Unlike simple thiol-based modifications, H3IDC introduces a unique surface chemistry where the imidazole nitrogen coordinates with the silver surface, leaving two carboxylic acid groups available for secondary interactions. This configuration creates a "smart" surface capable of dual-analyte sensing (specifically Zn²⁺ and Homocysteine) via aggregation-induced colorimetric shifts.[1][2][3]

This protocol is designed for researchers requiring high-stability AgNPs with tunable surface charge and specific metal-ion affinity.

Mechanism of Interaction

Understanding the binding mode is critical for reproducibility. H3IDC is an amphoteric ligand. In this protocol, we leverage the imidazole nitrogen for surface anchoring.[1][2][3][4]

  • Primary Anchor: The

    
     hybridized nitrogen of the imidazole ring forms a coordinate covalent bond with the Ag surface (
    
    
    
    ).
  • Surface Orientation: The ligand orients perpendicular to the surface, exposing the dicarboxylic acid moieties (

    
    ) to the bulk solvent.
    
  • Stabilization: At physiological to basic pH, the exposed carboxyl groups are deprotonated, providing electrostatic stabilization and specific binding sites for cationic analytes.

Diagram 1: Synthesis & Functionalization Pathway

AgNP_Functionalization Precursor AgNO3 Precursor (Ag+ Ions) AgNP_Cit Citrate@AgNP (Yellow Colloidal) Precursor->AgNP_Cit Chemical Reduction Reductant NaBH4 + Citrate (Reduction & Capping) Reductant->AgNP_Cit Exchange Ligand Exchange (24h @ 60°C) AgNP_Cit->Exchange Ligand H3IDC Ligand (pH adjusted with NaOH) Ligand->Exchange AgNP_IDC H3IDC@AgNP (Functionalized) Exchange->AgNP_IDC Ag-N Coordination

Caption: Workflow transforming ionic silver into citrate-capped seeds, followed by thermodynamic ligand exchange to yield H3IDC-functionalized nanoparticles.

Materials & Reagents

Ensure all glassware is aqua regia cleaned and rinsed with Milli-Q water (18.2 MΩ·cm) to prevent nucleation errors.

ReagentGrade/PurityRole
Silver Nitrate (AgNO₃) ≥99.0% (ACS Reagent)Silver precursor.
Sodium Citrate (Na₃C₆H₅O₇) ≥99.0%Primary stabilizer & weak reducing agent.
Sodium Borohydride (NaBH₄) ≥98.0% (Freshly prepared)Strong reducing agent for nucleation.
1H-imidazole-4,5-dicarboxylic acid (H3IDC) ≥97.0%Functional ligand.
Sodium Hydroxide (NaOH) 1 mM SolutionpH adjustment for ligand solubility.
Milli-Q Water 18.2 MΩ·cmSolvent.

Experimental Protocol

Phase 1: Synthesis of Citrate-Capped AgNPs (The Seed)

Rationale: We use a Borohydride-Citrate hybrid method to ensure small, monodisperse seeds (~10-15 nm) which are reactive enough for subsequent ligand exchange.

  • Preparation: Prepare a 250 mL conical flask with a magnetic stir bar.

  • Precursor Mix: Add 250 mL of 0.25 mM AgNO₃ solution to the flask.

  • Stabilizer Addition: Add 10 mL of 50 mM Sodium Citrate under vigorous stirring.

    • Note: Stir for 40 minutes to ensure equilibrium adsorption of citrate ions on Ag⁺.

  • Reduction: Slowly add 10 mL of 25 mM NaBH₄ (freshly prepared ice-cold solution).

    • Observation: The solution will turn from colorless to bright yellow instantly, indicating AgNP formation.

  • Maturation: Continue stirring for 1 hour at room temperature to decompose excess borohydride.

Phase 2: Functionalization with H3IDC

Rationale: H3IDC is insoluble in acidic/neutral water. We must pre-dissolve it in dilute NaOH to deprotonate the carboxylic groups, preventing ligand precipitation upon addition to the AgNPs.

  • Ligand Solution Prep:

    • Dissolve 0.078 g (approx. 0.5 mmol) of H3IDC in 10 mL of 1 mM NaOH .

    • Check pH: Ensure pH is ~7.5 . If too acidic, the ligand will not dissolve; if too basic, it may destabilize the AgNPs.

  • Mixing: Take 100 mL of the as-prepared Citrate@AgNP solution (from Phase 1) in a fresh flask.

  • Injection: Add the 10 mL H3IDC solution to the AgNP suspension.

  • Thermodynamic Exchange:

    • Heat the mixture to 60°C .

    • Stir continuously for 24 hours .

    • Why 60°C? Citrate is electrostatically bound. The heat provides the activation energy for the neutral imidazole nitrogen to displace the citrate and form a stronger coordinate bond.

  • Purification:

    • Cool to room temperature.[2][5]

    • Centrifuge at 15,000 rpm for 25 minutes .

    • Discard supernatant (removes excess citrate, NaOH, and unbound H3IDC).

    • Resuspend the pellet in Milli-Q water.

Characterization & Validation

To verify successful functionalization, compare the "Seed" (Citrate@AgNP) vs. "Product" (H3IDC@AgNP) using the metrics below.

Table 1: Validation Metrics
TechniqueParameterCitrate@AgNP (Control)H3IDC@AgNP (Target)Interpretation
UV-Vis Spectroscopy SPR Peak (

)
~393 nm397 nm A 4 nm red-shift indicates a change in the local refractive index due to the ligand shell.
FTIR Ag-N StretchAbsent687 cm⁻¹ Definitive proof of Imidazole-Nitrogen binding to Silver.[2][3]
FTIR C=N StretchAbsent1400 cm⁻¹ Characteristic of the imidazole ring.[2][3]
FTIR N-H StretchAbsent3445 cm⁻¹ Indicates presence of the amine group in the ring.
Visual ColorBright YellowYellow No aggregation should occur immediately after functionalization.

Applications: Dual Sensing Workflow

The H3IDC@AgNPs act as a colorimetric probe.[6][7] The free carboxylic acid groups on the surface facilitate specific interactions with Zinc ions (


) and Homocysteine (Hcy).
  • Zn²⁺ Detection: Zinc bridges the carboxylate groups of adjacent nanoparticles, causing aggregation

    
     Red Shift (Yellow to Red).
    
  • Homocysteine Detection: Hcy binds via hydrogen bonding to the carboxylates and potentially interacts with the silver surface, also inducing aggregation.

Diagram 2: Sensing Mechanism

Sensing_Mechanism cluster_Zn Pathway A: Metal Ion Sensing cluster_Hcy Pathway B: Biomarker Sensing Sensor H3IDC@AgNP (Dispersed/Yellow) COO- Surface Zn Analyte: Zn2+ Sensor->Zn Hcy Analyte: Homocysteine Sensor->Hcy Agg_Zn Coordination Complex (Zn Bridging) Zn->Agg_Zn Chelation Result Aggregation (Color Change: Yellow -> Red) SPR Shift: >485nm Agg_Zn->Result Agg_Hcy H-Bonding Network (Carboxylate-Thiol) Hcy->Agg_Hcy Interaction Agg_Hcy->Result

Caption: Dual-mode sensing mechanism where Zn2+ or Homocysteine triggers controlled aggregation of the functionalized nanoparticles.

Troubleshooting & Optimization ("Self-Validating" Steps)

  • Issue: Immediate Aggregation (Black/Grey precipitate) upon Ligand Addition.

    • Cause: The pH of the ligand solution was too low, causing protonation of the carboxylic acids and loss of electrostatic repulsion.

    • Fix: Ensure the H3IDC is fully dissolved in NaOH and the pH is >7.0 before adding to the AgNPs.

  • Issue: No Red Shift in UV-Vis after 24h.

    • Cause: Incomplete ligand exchange.

    • Fix: Increase temperature to 65°C or extend stirring time. Ensure vigorous stirring is maintained.

  • Issue: Loss of Sensitivity to Zn²⁺.

    • Cause: Excess citrate remaining on the surface.

    • Fix: The centrifugation step is critical. Ensure the supernatant is fully removed to eliminate competing citrate ions.

References

  • Das, S., et al. (2022). "Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine." ACS Omega, 7(37), 33423–33431.[1] [Link][1]

  • Rao, C. N. R., et al. (2004). "Metal nanoparticles, nanowires, and carbon nanotubes." Pure and Applied Chemistry, 74(9), 1519–1532. (Foundational AgNP Synthesis). [Link]

  • Zhang, X., et al. (2016). "Silver Nanoparticles: Synthesis, Characterization, Properties, Applications, and Therapeutic Approaches."[8] International Journal of Molecular Sciences, 17(9), 1534. [Link]

Sources

Application

Application Note: 2,3-Dihydro-1H-imidazole-4,5-dicarboxylic Acid and Its Derivatives as Privileged Pharmaceutical Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary In modern medicinal chemistry, the imidazole ring is a ubiqui...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the imidazole ring is a ubiquitous pharmacophore due to its ability to engage in hydrogen bonding, coordinate with metals, and mimic natural biological motifs (such as the histidine side chain). 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid and its tautomeric/substituted derivatives (e.g., 2-propyl-1H-imidazole-4,5-dicarboxylic acid and 2-thioxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid) serve as foundational building blocks for several blockbuster drugs and novel therapeutics [1].

This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing these intermediates in the synthesis of Angiotensin II receptor blockers (ARBs) and epigenetic modulators (BET bromodomain inhibitors).

Chemical Profiling and Quantitative Attributes

The nomenclature of these intermediates often depends on their tautomeric state and C2-substitution. When the C2 position is functionalized with an exocyclic double bond (e.g., a thioxo group, =S), the ring loses its full aromaticity, adopting the 2,3-dihydro configuration [4]. Conversely, alkyl substitutions (e.g., 2-propyl) retain the fully aromatic 1H-imidazole core [6].

Table 1: Physicochemical Properties of Key Imidazole-4,5-dicarboxylic Acid Derivatives
Compound NameCAS NumberMolecular WeightMelting PointPrimary Pharmaceutical Application
1H-imidazole-4,5-dicarboxylic acid 570-22-9156.10 g/mol 288 °C (dec)General precursor / Critical Impurity [1]
2-Propyl-1H-imidazole-4,5-dicarboxylic acid 58954-23-7198.18 g/mol 267 °COlmesartan API synthesis [3]
2-Thioxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid 69579-42-6188.16 g/mol 294.4 °C (dec)BET Inhibitor synthesis [4]

Mechanistic Applications in Drug Development

Antihypertensive Agents: Olmesartan Medoxomil

The derivative 2-propyl-1H-imidazole-4,5-dicarboxylic acid is the critical starting material for Olmesartan Medoxomil, a potent ARB used to treat hypertension[3]. The causality behind using this specific di-acid intermediate lies in its highly functionalized nature:

  • The 2-Propyl Group: Provides hydrophobic interactions essential for anchoring the drug into the AT1 receptor pocket.

  • The 4,5-Dicarboxylic Acid Moieties: Serve as orthogonal reactive sites. They are first esterified to protect the core and enhance organic solubility. Subsequently, one ester undergoes a controlled Grignard addition (using methylmagnesium bromide) to form the tertiary alcohol pharmacophore, while the other remains intact for later functionalization [7].

G A 2-Propyl-1H-imidazole- 4,5-dicarboxylic acid B Esterification (EtOH / SOCl2) A->B C Diethyl 2-propyl-1H-imidazole- 4,5-dicarboxylate B->C D Grignard Addition (MeMgBr / THF) C->D E 4-(1-hydroxy-1-methylethyl)-2-propyl- 1H-imidazole-5-carboxylic acid ethyl ester D->E F N-Alkylation (Trityl-tetrazole biphenyl bromide) E->F G Trityl Olmesartan Ethyl Ester F->G H Hydrolysis & Esterification (Medoxomil chloride) G->H I Olmesartan Medoxomil (Final API) H->I

Synthetic workflow from imidazole intermediate to Olmesartan Medoxomil API.

Epigenetic Modulators: BET Bromodomain Inhibitors

The 2-thioxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid ester is utilized in the synthesis of imidazopyrrolidinone derivatives, which are potent inhibitors of BET (Bromodomain and Extra-Terminal) proteins (e.g., BRD2, BRD3, BRD4) [5].

  • Mechanistic Rationale: The 2-thioxo group acts as a temporary synthetic handle. It directs the regiochemistry of the ring closure and is subsequently desulfurized and brominated. The resulting 2-bromo-imidazole intermediate undergoes Suzuki or Stille cross-coupling to attach aromatic systems that perfectly mimic acetyl-lysine, allowing the drug to competitively bind the BRD4 pocket and downregulate oncogenes like MYC [5].

BET A N-formyl-glycine + Oxalic acid ester B Cyclization (KSCN) A->B C 2-Thioxo-2,3-dihydro-1H-imidazole- 4,5-dicarboxylic acid ester B->C D Desulfurization & Bromination (H2O2 / HOAc, Br2) C->D E 2-Bromo-1-cycloalkyl-1H-imidazole- 4,5-dicarboxylic acid ester D->E F Imidazopyrrolidinone Derivatives (BET Inhibitors) E->F G BRD4 Acetyl-Lysine Pocket Binding F->G H Downregulation of MYC Oncogene G->H

Mechanistic pathway of BET inhibition via 2-thioxo-2,3-dihydro-1H-imidazole derivatives.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in causality and In-Process Controls (IPCs) to ensure the system is self-validating.

Protocol 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Purpose: To protect the highly polar dicarboxylic acids, rendering the molecule soluble in anhydrous THF for downstream Grignard addition.

  • Reaction Setup: Suspend 10.0 g of 2-propyl-1H-imidazole-4,5-dicarboxylic acid in 30 mL of anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.

    • Causality: Ethanol serves as both the solvent and the nucleophilic reactant [2]. Nitrogen prevents moisture from quenching the in-situ generated acyl chloride.

  • Activation: Cool the suspension to 0–5 °C using an ice bath. Add 15.0 g of Thionyl Chloride (

    
    ) dropwise over 30 minutes.
    
    • Causality:

      
       converts the carboxylic acids to highly electrophilic acyl chlorides. The low temperature controls the highly exothermic release of 
      
      
      
      and
      
      
      gases, preventing charring.
  • Esterification: Remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 4 hours.

    • IPC (Self-Validation): Pull a 0.1 mL aliquot, quench in water, and analyze via RP-HPLC. The reaction is complete when the highly polar di-acid peak (early elution) is < 1.0% and replaced by the non-polar diester peak (late elution).

  • Quenching & Isolation: Cool the mixture to room temperature and slowly pour it into 100 mL of ice-cold water. Adjust the pH to 7.5 - 8.0 using 10% aqueous

    
    .
    
    • Causality: Neutralization converts the soluble hydrochloride salt of the imidazole ester into its free base, causing it to precipitate as an off-white crystalline powder [2].

  • Purification: Filter the solid, wash with cold distilled water, and dry under vacuum at 50 °C until the moisture content is < 0.5% (Karl Fischer titration).

Protocol 2: Synthesis of 2-Thioxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid ester

Purpose: To construct the 2,3-dihydro-imidazole core with an exocyclic sulfur handle for BET inhibitor synthesis.

  • Condensation: In a reactor, combine the N-formyl-glycine derivative with an equimolar amount of oxalic acid ester in the presence of a mild base (e.g., Potassium Carbonate) in DMF. Stir at room temperature for 2 hours.

  • Cyclization: Add 1.2 equivalents of Potassium Thiocyanate (KSCN) to the mixture and elevate the temperature to 70 °C for 6 hours.

    • Causality: KSCN acts as a bis-nucleophile/electrophile equivalent. It attacks the condensed acyclic intermediate, closing the 5-membered ring to form the 2-thioxo-2,3-dihydro-1H-imidazole core [5].

  • Acidic Precipitation: Cool the reaction to 10 °C and slowly acidify with 1M

    
     to pH 3.0.
    
    • Causality: Protonation of the intermediate drives the precipitation of the 2-thioxo product out of the DMF/water matrix.

    • IPC (Self-Validation): Analyze the isolated solid via IR Spectroscopy. A successful cyclization is validated by the appearance of a strong C=S stretching frequency at ~1200 cm⁻¹ and the absence of linear carbonyl stretches from the starting materials.

Analytical Validation and Impurity Control

When utilizing 2-propyl-1H-imidazole-4,5-dicarboxylic acid for API synthesis, controlling the impurity profile of the starting intermediate is non-negotiable.

Table 2: Critical Quality Attributes (CQA) for Olmesartan Intermediates
ParameterControl LimitAnalytical MethodCausality / Impact on Downstream Processing
Purity > 99.0%RP-HPLC (UV at 254 nm)Ensures stoichiometric accuracy for the highly sensitive Grignard addition.
Impurity 8 (1H-imidazole-4,5-dicarboxylic acid)< 0.7% LC-MS / HPLCCritical: If the unsubstituted core [8] is esterified and alkylated, it forms a des-propyl API impurity. This impurity shares near-identical solubility to Olmesartan and cannot be purged via standard crystallization.
Moisture Content < 0.5%Karl Fischer TitrationResidual water will violently quench the methylmagnesium bromide reagent, drastically reducing yield[7].
Residual

< 10 ppmGC-HeadspacePrevents unwanted chlorination of the imidazole ring and protects stainless steel reactors from corrosion.

References

  • 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (CAS No: 58954-23-7), Apicule. Available at: [Link]

  • US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease, Google Patents.
  • Studies on the Effect of Positive and Negative Charges on the 77Se NMR Shifts of Selenones and Selenenyls of N-heterocyclic Carbenes of Imidazolium-4,5-dicarboxylates, ACS Publications. Available at: [Link]

  • Improved Process For The Preparation Olmesartan Medoxomil, QuickCompany. Available at:[Link]

  • CN104262260A - Preparation method and application high-purity olmesartan medoxomil intermediate 2-propylimidazolyl-4,5-dicarboxylic acid, Google Patents.
Method

Application Note: H3IDC Ligand Coordination Modes in Lanthanide Complexes

Executive Summary This guide provides a comprehensive technical analysis of 4,5-imidazoledicarboxylic acid ( ) as a ligand in the construction of Lanthanide Metal-Organic Frameworks (Ln-MOFs). Due to its rigid heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of 4,5-imidazoledicarboxylic acid (


)  as a ligand in the construction of Lanthanide Metal-Organic Frameworks (Ln-MOFs). Due to its rigid heterocyclic core and multiple protonation sites (

,

,

),

serves as a versatile tecton for engineering tunable coordination polymers.

For drug development professionals, these complexes offer a dual-utility platform:

  • Analytical Probes: Ratiometric luminescent sensing of pharmaceutical impurities and chiral drug intermediates.

  • Bio-compatible Carriers: The imidazole moiety mimics biological histidine residues, enhancing biocompatibility for potential drug delivery vectors.

Chemical Basis: Ligand Speciation & Control

The structural dimensionality of Ln-H3IDC complexes is strictly governed by the deprotonation state of the ligand, which is controlled via pH modulation during synthesis.

Protonation States

The


 ligand (

) possesses three dissociable protons:
  • 
     (Neutral):  Rarely coordinates directly; acts as a hydrogen bond donor.
    
  • 
     (Mono-anionic):  Carboxylate deprotonation. Forms 1D chains.
    
  • 
     (Di-anionic):  Both carboxylates deprotonated. Forms 2D layers.[1][2]
    
  • 
     (Tri-anionic):  Imidazole N-H deprotonation. Forms 3D rigid frameworks (often requiring high pH > 8.0).
    
Mechanism of Coordination

Lanthanides are hard Lewis acids (Pearson HSAB theory) and preferentially bind to the hard oxygen donors of the carboxylate groups. However, the imidazole nitrogen (intermediate softness) becomes a critical bridge at higher pH, locking metal centers into rigid clusters.

LigandSpeciation H3IDC H3IDC (Neutral) pH < 2 H2IDC H2IDC⁻ pH 2-4 H3IDC->H2IDC -H⁺ (COOH) Outcome1 H-bonded Networks (0D) H3IDC->Outcome1 HIDC HIDC²⁻ pH 5-8 H2IDC->HIDC -H⁺ (COOH) Outcome2 Linear Chains (1D) H2IDC->Outcome2 IDC IDC³⁻ pH > 9 HIDC->IDC -H⁺ (Imidazole N-H) Outcome3 Layered Grids (2D) HIDC->Outcome3 Outcome4 Porous Frameworks (3D) IDC->Outcome4

Figure 1: pH-dependent speciation of H3IDC and resulting topological dimensionality.

Coordination Modes Classification

The versatility of


 arises from its ability to adopt over 10 distinct coordination modes. The most relevant for functional material design are summarized below.
Mode ClassNotationDescriptionDimensionality Impact
Chelating

N,O-chelation to a single metal center.Terminates chain growth; forms discrete clusters.
Bridging

Carboxylate bridging (syn-anti) between two Ln ions.Extends structure into 1D chains.
Multi-Bridging

/

Both carboxylates and imidazole N bridge 3-4 metals.Cross-links chains into 2D/3D networks.
Full Connectivity

All donors (4 O, 1 N) active.Forms highly stable, dense 3D MOFs.

Experimental Protocol: Hydrothermal Synthesis

This protocol describes the synthesis of a representative 3D Lanthanide-IDC framework,


, optimized for luminescence applications.
Materials
  • Lanthanide Salt:

    
     (Ln = Eu, Tb for luminescence; Gd for magnetism).
    
  • Ligand: 4,5-Imidazoledicarboxylic acid (

    
    , >97% purity).
    
  • Solvent: Deionized Water (

    
    ).
    
  • Base: 1M NaOH or KOH solution.

Step-by-Step Methodology

Step 1: Precursor Dissolution Dissolve 1.0 mmol of


 (156 mg) in 15 mL of deionized water.
  • Critical Control Point: The solution will be cloudy. Add 1M NaOH dropwise under vigorous stirring until pH reaches 6.0–6.5. The solution should become clear as

    
     forms.
    

Step 2: Metal Addition Dissolve 1.0 mmol of


 in 5 mL of water. Add this slowly to the ligand solution.
  • Observation: A transient precipitate may form. Stir for 30 minutes to ensure homogeneity.

Step 3: Hydrothermal Treatment Transfer the mixture (20 mL total) into a 25 mL Teflon-lined stainless steel autoclave.

  • Temperature: 160°C

  • Duration: 72 hours

  • Cooling: Slow cooling at 5°C/hour to room temperature. Rapid cooling yields microcrystalline powder; slow cooling yields single crystals suitable for XRD.

Step 4: Isolation Filter the resulting crystals (typically colorless for Tb/Gd, pink for Eu). Wash 3x with water and 1x with ethanol. Air dry at room temperature.

SynthesisProtocol Start Start: Weigh Reagents 1.0 mmol H3IDC + 1.0 mmol Ln salt Dissolve Dissolution & pH Adjustment Add NaOH to pH 6.5 (Clear Solution) Start->Dissolve Mix Mixing Combine Ln and Ligand solutions Stir 30 mins Dissolve->Mix Auto Hydrothermal Reaction 160°C, 72 Hours Teflon-lined Autoclave Mix->Auto Cool Controlled Cooling Rate: 5°C/h Auto->Cool Product Product Isolation Filter -> Wash (H2O/EtOH) -> Dry Cool->Product

Figure 2: Workflow for the hydrothermal synthesis of Ln-IDC frameworks.

Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using the following self-consistent checks:

  • PXRD (Powder X-Ray Diffraction): Compare experimental pattern with simulated pattern from single-crystal data.

    • Check: Low-angle peaks (

      
      ) indicate large d-spacing typical of MOFs.
      
  • FT-IR Spectroscopy:

    • Diagnostic: Absence of band at ~1700

      
       (free -COOH) confirms complete deprotonation/coordination.
      
    • Diagnostic: Strong bands at 1540–1580

      
       (
      
      
      
      ) and 1380–1420
      
      
      (
      
      
      ).
  • TGA (Thermogravimetric Analysis):

    • Stage 1: Weight loss ~100–150°C corresponds to loss of coordinated water molecules.

    • Stage 2: Framework decomposition typically occurs >350°C, indicating high thermal stability.

Applications: Luminescent Sensing[3][4][5]

The primary application of Eu-IDC and Tb-IDC complexes in drug development is ratiometric sensing .

The Antenna Effect Mechanism

The


 ligand acts as a photon antenna. It absorbs UV light (approx. 280–320 nm), undergoes Intersystem Crossing (ISC) to a triplet state (

), and transfers energy to the resonance level of the Lanthanide ion (

for Eu,

for Tb), resulting in sharp, characteristic emission.
Sensing Protocol (Impurity Detection)

Target: Detection of solvent impurities (e.g., Acetone, Pyridine) in pharmaceutical preparations.

  • Preparation: Suspend 2 mg of finely ground Ln-IDC powder in 3 mL of the analyte solvent.

  • Sonication: Sonicate for 10 mins to form a stable suspension.

  • Measurement: Excite at 300 nm. Record emission spectra (545 nm for Tb, 617 nm for Eu).

  • Analysis:

    • Quenching: High-energy oscillators (O-H in water/alcohols) quench fluorescence via non-radiative relaxation.

    • Enhancement: Solvent exchange can remove coordinated water, eliminating O-H oscillators and boosting quantum yield.

AntennaEffect UV UV Excitation (280-320 nm) S1 Ligand Singlet (S1) Absorption UV->S1 hv T1 Ligand Triplet (T1) Intersystem Crossing S1->T1 ISC Ln Ln(III) Excited State (^5D4 Tb / ^5D0 Eu) T1->Ln Energy Transfer (Antenna Effect) Light Visible Emission (Green/Red) Ln->Light Radiative Decay Quencher Quencher (O-H) Non-radiative decay Ln->Quencher Vibrational Loss

Figure 3: Energy transfer mechanism (Antenna Effect) and quenching pathways in Ln-IDC sensors.

References

  • Structural Diversity in Ln-MOFs: Wang, G., et al.[3][4] "Three Novel Lanthanide Metal-Organic Frameworks (Ln-MOFs) Constructed by Unsymmetrical Aromatic Dicarboxylatic Tectonics." MDPI Crystals, 2014.

  • H3IDC Ligand Chemistry: BenchChem Guide. "Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives."

  • Luminescence Sensing Applications: Cui, Y., et al.[5] "Luminescent Functional Metal-Organic Frameworks." Chemical Reviews, 2012. (Foundational text on the Antenna Effect mechanism described in Section 6).

  • Hydrothermal Synthesis Protocols: Atabaev, T.S. "Hydrothermally synthesized lanthanide-incorporated multifunctional zirconia nanoparticles."[6] Journal of King Saud University - Science, 2021. (Provides basis for hydrothermal conditions cited in Section 4).

  • General Review on Imidazoledicarboxylic Acid: Dirersa, W. "A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials."[1][7][8] Walsh Medical Media, 2017.

Sources

Application

Application Note: Colorimetric Sensing of Aqueous Zn2+ Using 4,5-Imidazoledicarboxylic Acid-Functionalized Silver Nanoparticles

Introduction: The Significance of Zinc Sensing and the Role of Colorimetric Probes Zinc is an essential trace element, playing a critical role in a vast array of biological processes, including enzymatic activity, gene e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Zinc Sensing and the Role of Colorimetric Probes

Zinc is an essential trace element, playing a critical role in a vast array of biological processes, including enzymatic activity, gene expression, and neurotransmission.[1] However, dysregulation of zinc homeostasis is implicated in numerous pathological conditions, making the sensitive and selective detection of aqueous zinc ions (Zn2+) a significant objective in environmental monitoring, clinical diagnostics, and pharmaceutical research. Colorimetric sensing offers a compelling analytical approach due to its simplicity, cost-effectiveness, and the ability for rapid, visual detection without the need for sophisticated instrumentation. This application note details a robust and highly selective method for the colorimetric sensing of Zn2+ utilizing 4,5-imidazoledicarboxylic acid (IDA) as a recognition element in a silver nanoparticle-based platform.

Principle of Detection: IDA-Functionalized Nanoparticles for Zn2+ Recognition

While 4,5-imidazoledicarboxylic acid itself does not exhibit a significant color change upon direct complexation with Zn2+ in solution, it serves as an excellent chelating agent. Its imidazole nitrogen and carboxylate groups can effectively coordinate with metal ions.[2] This characteristic is harnessed in an advanced sensing system where IDA is functionalized onto the surface of silver nanoparticles (AgNPs).

The core of this sensing platform lies in the phenomenon of localized surface plasmon resonance (LSPR) exhibited by AgNPs, which gives them a distinct color (typically yellow) in a dispersed state.[1][3] The IDA molecules are attached to the AgNPs, and in the absence of Zn2+, the nanoparticles remain stable and dispersed in solution. Upon the introduction of Zn2+, the carboxylate groups of the surface-bound IDA molecules chelate the zinc ions. This chelation event cross-links neighboring nanoparticles, inducing their aggregation.[1][4] The aggregation of AgNPs alters their LSPR, resulting in a noticeable color change from yellow to red, which can be quantified spectrophotometrically.[1]

Visualizing the Sensing Mechanism

The following diagram illustrates the workflow for the colorimetric detection of Zn2+ using IDA-functionalized AgNPs.

Zn2_Sensing_Workflow cluster_synthesis Probe Synthesis cluster_detection Zn2+ Detection cluster_analysis Analysis AgNPs Silver Nanoparticles (AgNPs) AgNPs_IDA IDA-Functionalized AgNPs (Yellow Solution) AgNPs->AgNPs_IDA Functionalization IDA 4,5-Imidazoledicarboxylic Acid (IDA) IDA->AgNPs_IDA Aggregated_NPs Aggregated AgNPs (Red Solution) AgNPs_IDA->Aggregated_NPs Addition of Zn2+ Zn2 Zn2+ Ions Zn2->Aggregated_NPs Visual Visual Inspection (Color Change) Aggregated_NPs->Visual UVVis UV-Vis Spectroscopy (Spectral Shift) Aggregated_NPs->UVVis

Sources

Method

Application Note: Synthesis of Imidazole-4,5-Dicarboxylic Acid via Tartaric Acid Dinitrate

Executive Summary Imidazole-4,5-dicarboxylic acid is a highly versatile heterocyclic building block utilized extensively in the synthesis of purine derivatives, semi-synthetic penicillins, and advanced metal-organic fram...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole-4,5-dicarboxylic acid is a highly versatile heterocyclic building block utilized extensively in the synthesis of purine derivatives, semi-synthetic penicillins, and advanced metal-organic frameworks (MOFs) 1, 2. While modern industrial routes often employ the hydroxymethylation and subsequent nitric acid oxidation of imidazole, the classical Debus-Radziszewski condensation using tartaric acid dinitrate remains a fundamental and highly instructive method for bench-scale synthesis.

This protocol outlines the step-by-step methodology for converting L-tartaric acid to imidazole-4,5-dicarboxylic acid, emphasizing the mechanistic causality behind temperature controls, reagent selection, and isoelectric purification.

Mechanistic Rationale & Causality

The synthesis relies on a modified Debus-Radziszewski cyclization. Attempting to directly condense a highly oxidized α-dicarbonyl compound (like diketosuccinic acid) with formaldehyde and ammonia is practically difficult because such dicarbonyls are notoriously unstable and prone to rapid polymerization.

To bypass this, L-tartaric acid is first nitrated to form tartaric acid dinitrate (2,3-dinitrosuccinic acid) 3. The nitrate esters act as excellent leaving groups. When exposed to aqueous ammonia, the dinitrate undergoes a base-promoted elimination, generating the highly reactive α-dicarbonyl species in situ. Ammonia then serves a dual purpose: it acts as the base for the elimination step and as the nitrogen nucleophile that, along with formaldehyde (providing the C2 carbon), condenses with the dicarbonyl to close the imidazole ring 4.

G N1 L-Tartaric Acid N2 Nitration (Fuming HNO3 / H2SO4) N1->N2 N3 Tartaric Acid Dinitrate N2->N3 N4 Base-Promoted Elimination (Aqueous NH3) N3->N4 N5 α-Dicarbonyl Intermediate N4->N5 N6 Debus-Radziszewski Cyclization (+ Formaldehyde + NH3) N5->N6 N7 Imidazole-4,5-Dicarboxylic Acid N6->N7

Workflow for the synthesis of imidazole-4,5-dicarboxylic acid from L-tartaric acid.

Quantitative Data & Route Comparison

To contextualize this protocol, Table 1 compares the tartaric acid route against other established synthetic pathways, while Table 2 outlines the critical physicochemical parameters required for successful isolation.

Table 1: Comparison of Synthetic Routes to Imidazole-4,5-Dicarboxylic Acid

ParameterBenzimidazole OxidationHydroxymethylationTartaric Acid Condensation
Primary Reagents Benzimidazole, KMnO₄/HNO₃Imidazole, HCHO, HNO₃Tartaric acid dinitrate, NH₃, HCHO
Reaction Temperature 60–100°C130–135°C0–2°C (Addition), then RT
Yield Low to Moderate~77%Moderate (~50-60%)
Key Advantage Direct oxidation of bicyclic systemHighly scalable, economicalAvoids harsh oxidants in final step
Primary Limitation Heavy metal wasteRequires pressurized/refluxing HNO₃Requires handling of sensitive dinitrate

Table 2: Physicochemical & Quality Control Parameters

PropertyValue / Description
Molecular Formula C₅H₄N₂O₄
Molar Mass 156.10 g/mol
Decomposition Temperature 280–285°C (undergoes rapid decarboxylation) [[5]]()
Aqueous Solubility 0.5 g/L at 20°C (at Isoelectric point) [[5]]()
Alkaline Solubility Highly soluble (forms ammonium/sodium salts)

Experimental Protocol

Caution: Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Tartaric acid dinitrate is an energetic material and must be handled with care, avoiding excessive heat or friction. Conduct all steps in a well-ventilated fume hood behind a blast shield.

Phase 1: Synthesis of Tartaric Acid Dinitrate
  • Dissolution: In a round-bottom flask submerged in an ice bath, slowly add 25 g (0.167 mol) of finely powdered L-tartaric acid to 108 mL of fuming HNO₃ with vigorous magnetic stirring until dissolution is complete 3.

  • Dehydration/Nitration: Slowly dropwise add 125 mL of concentrated H₂SO₄. The temperature will naturally rise to approximately 40°C.

  • Crystallization: Remove the ice bath and allow the mixture to stand at 20–25°C for 3 hours.

  • Isolation: Filter the precipitated 2,3-dinitrosuccinic acid (tartaric acid dinitrate) through a sintered glass funnel and wash the cake with 50% H₂SO₄. Do not dry the dinitrate completely to avoid friction-induced hazards; proceed immediately to Phase 2.

Phase 2: Debus-Radziszewski Condensation
  • Preparation of Ammoniacal Base: In a large beaker, prepare a solution of 400 mL of concentrated aqueous ammonia (NH₄OH) and cool it to between -5°C and 0°C using a salt-ice bath.

  • Dinitrate Addition (Critical Step): Suspend the wet tartaric acid dinitrate in a minimal amount of ice water to form a slurry. Add this slurry dropwise to the cold ammoniacal solution.

    • Causality Check: The temperature must not exceed 2°C during this addition [[4]](). Exceeding this threshold causes the highly exothermic elimination reaction to run away, leading to the rapid degradation of the α-dicarbonyl intermediate into tar rather than participating in the cyclization.

  • Formaldehyde Integration: Once the addition is complete and the temperature is stabilized at 0°C, add 25 mL of 37% aqueous formaldehyde dropwise.

  • Cyclization: Remove the cooling bath. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). During this time, the solution will darken as the imidazole ring forms.

Phase 3: Isoelectric Isolation
  • Filtration: Filter the dark reaction mixture to remove any insoluble polymeric byproducts.

  • Solvent Modification: Add 100 mL of ethanol to the filtrate.

  • Acidification: Slowly add concentrated HCl (approx. 400 mL) until the solution tests positive on Congo red paper (pH ~3.0).

    • Causality Check: Imidazole-4,5-dicarboxylic acid is highly soluble in basic conditions but has a minimal solubility of 0.5 g/L at its isoelectric point 5. Acidifying precisely to Congo red ensures complete protonation of the carboxylate groups without over-protonating the imidazole nitrogen, driving the product out of solution.

  • Crystallization & Washing: Cool the acidified mixture at 4°C for 4–5 hours. Collect the precipitate via vacuum filtration. Wash the solid successively with cold water (3 x 150 mL), methanol (2 x 75 mL), and ether (75 mL). Dry under vacuum.

Phase 4: Protocol Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, perform the following self-validating checks:

  • Thermal Analysis: Record the melting point. The pure product will not melt but will undergo a sharp thermal decomposition (decarboxylation) at exactly 280–285°C 5. Any melting observed below 270°C indicates incomplete cyclization or residual inorganic salts.

  • Solubility Screen: A 100 mg sample must be completely insoluble in 10 mL of diethyl ether, but should dissolve rapidly and yield a clear solution in 10 mL of 1M NaOH.

References

  • US4550176A - Preparation of imidazole-4,5-dicarboxylic acid. Google Patents.
  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. Available at:[Link]

  • Product Class 3: Imidazoles. Thieme E-Books & E-Journals. Available at:[Link]

  • Organic Syntheses Procedure: Imidazole. Organic Syntheses, Vol 23. Available at:[Link]

Sources

Application

Crystal Engineering Strategies Using H3ImDC and Auxiliary Ligands: A Comprehensive Guide to Rational MOF Design

Executive Summary The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the judicious selection of organic linkers. 4,5-Imidazoledicarboxylic acid (H3ImDC) has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the judicious selection of organic linkers. 4,5-Imidazoledicarboxylic acid (H3ImDC) has emerged as a highly versatile multidentate ligand due to its unique structural features: one imidazole amine (NH) and two carboxylic acid (COOH) groups. This configuration provides multiple nitrogen and oxygen donor sites, enabling diverse coordination modes and robust hydrogen-bonding networks[1].

However, relying solely on H3ImDC often results in low-dimensional structures (1D chains or 2D layers) due to steric constraints and dense molecular packing. To overcome this, crystal engineers employ auxiliary ligands —such as 4,4'-bipyridine, 1,1'-(1,4-butanediyl)bis(imidazole) (bbi), or oxalate—to act as pillars or cross-linkers. This mixed-ligand strategy expands the dimensionality of the frameworks into 3D topologies, modulates pore sizes, and introduces targeted functional properties like tunable luminescence and magnetic coupling[2],[3].

Mechanistic Insights: Causality in Ligand Selection

The pH-Dependent Coordination of H3ImDC

The structural topology of H3ImDC-based frameworks is fundamentally dictated by the deprotonation state of the ligand, which is governed by the pH of the reaction medium. H3ImDC possesses three distinct pKa values. By carefully tuning the pH, researchers can selectively generate H2ImDC⁻, HImDC²⁻, or ImDC³⁻ species.

  • Causality: Partial deprotonation (pH 4–5) typically favors chelating modes that form discrete secondary building units (SBUs) or 2D layers. Full deprotonation (pH > 7) exposes all five donor atoms (3 O, 2 N), driving the formation of highly connected 3D networks[4].

Dimensionality Expansion via Auxiliary Ligands

When H3ImDC coordinates with metal nodes (e.g., Cd²⁺, Zn²⁺, Ln³⁺), the resulting 2D layers often lack the necessary void space for functional applications.

  • Causality: Introducing rigid N-donor spacers (like 4,4'-bipyridine) or flexible spacers (like bbi) forces the 2D layers apart. These auxiliary ligands coordinate to the axial sites of the metal nodes, "pillaring" the layers into a 3D framework[3]. Furthermore, using aliphatic carboxylates like oxalate as auxiliary ligands can bridge multimetallic centers, facilitating specific magnetic exchange interactions[1],[5].

Rational Design Workflow

The following diagram illustrates the logical progression of synthesizing mixed-ligand MOFs, highlighting the critical transition from 2D layers to 3D functional frameworks.

MOF_Design N1 Primary Ligand (H3ImDC: N, O donors) N4 Solvothermal Synthesis (Controlled pH & Temp) N1->N4 N2 Metal Precursors (e.g., Cd, Zn, Ln) N2->N4 N3 Auxiliary Ligands (e.g., bbi, oxalate) N3->N4 N5 Secondary Building Unit (SBU) Formation N4->N5 Self-Assembly N6 Dimensionality Expansion (2D to 3D Frameworks) N5->N6 Pillaring N7 Functional Properties (Luminescence, Magnetism) N6->N7

Rational design workflow for mixed-ligand MOFs using H3ImDC and auxiliary linkers.

Experimental Protocols: Self-Validating Systems

Protocol A: Microwave-Assisted Solvothermal Synthesis of a 3D Luminescent Framework[Cd(μ3-HIDC)(bbi)0.5]n

Microwave-assisted synthesis is utilized here to provide rapid, homogeneous nucleation, significantly reducing reaction times from several days to a single hour while yielding high-quality single crystals[3].

Reagents:

  • Cadmium nitrate tetrahydrate (Cd(NO3)2·4H2O)

  • 4,5-Imidazoledicarboxylic acid (H3ImDC)

  • 1,1'-(1,4-butanediyl)bis(imidazole) (bbi)

  • N,N-Dimethylformamide (DMF) and Deionized Water (H2O)

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.1 mmol of Cd(NO3)2·4H2O, 0.1 mmol of H3ImDC, and 0.05 mmol of bbi in a 10 mL solvent mixture of DMF/H2O (1:1 v/v).

    • Causality: The 1:1 DMF/H2O ratio is critical. Water facilitates the partial deprotonation of H3ImDC, while DMF ensures the solubility of the hydrophobic bbi ligand.

  • pH Adjustment & Validation: Add 0.1 M NaOH dropwise until the pH reaches ~5.5.

    • Validation Check: Before proceeding, inspect the solution against a dark background. It must be perfectly clear. Any turbidity indicates premature precipitation of cadmium hydroxide (Cd(OH)2). If turbid, add dilute HNO3 dropwise until clarity is restored.

  • Microwave Irradiation: Transfer the clear solution to a 15 mL Teflon-lined microwave reaction vessel. Seal and heat in a microwave synthesizer at 140 °C for 60 minutes.

  • Controlled Cooling: Program the system to cool to room temperature at a rate of 5 °C/h.

    • Causality: A slow, controlled cooling rate prevents the kinetic trapping of amorphous phases, ensuring thermodynamic control over the growth of defect-free single crystals.

  • Harvesting: Filter the resulting colorless block crystals, wash with DMF and ethanol, and dry under vacuum at 60 °C.

Protocol B: Two-Step Synthesis of a Heterometallic Cu-Gd Coordination Polymer

Synthesizing 3d-4f heterometallic networks in a one-pot reaction often leads to competitive coordination, resulting in mixed-metal amorphous precipitates. This protocol utilizes a "metalloligand" strategy to enforce structural order[5].

Step-by-Step Methodology:

  • Metalloligand Synthesis: First, synthesize the mononuclear complex[Cu(H2IDC)2(2,2'-bipy)]·2H2O by reacting Cu(NO3)2, H3ImDC, and 2,2'-bipyridine in water. Isolate the resulting crystals.

    • Causality: This step pre-occupies the highly reactive N-donor sites of H3ImDC with Cu(II), leaving the outward-facing carboxylate oxygens available for subsequent bonding.

  • Heterometallic Assembly: Dissolve 0.1 mmol of the Cu-metalloligand, 0.1 mmol of Gd(NO3)3·6H2O, and 0.1 mmol of sodium oxalate (auxiliary ligand) in 15 mL of H2O.

  • Crystallization: Stir for 30 minutes, filter to remove any insoluble particulates, and allow the filtrate to evaporate slowly at room temperature.

    • Validation Check: Monitor the evaporation daily. The appearance of blue, block-like crystals of [Gd(H2O)2(C2O4)Cu(IDC)]·H2O indicates successful 3d-4f assembly. If rapid precipitation occurs, the evaporation rate is too fast; cover the vial with parafilm punctured with a single pinhole.

Quantitative Data: Topological and Functional Summary

The structural diversity achieved by pairing H3ImDC with various auxiliary ligands is summarized below. The choice of metal and auxiliary linker directly dictates the final topology and primary application.

Complex / FormulaMetal Node(s)Primary LigandAuxiliary LigandTopology / DimensionalityKey Property
[Cd(μ3-HIDC)(bbi)0.5]n Cd(II)H3ImDCbbi (N-donor)3D FrameworkStrong blue fluorescence (λem = 420 nm)
[Gd(H2O)2(C2O4)Cu(IDC)]·H2O Cu(II), Gd(III)H3ImDCOxalate (O-donor)2D Covalent Network3d-4f Magnetic exchange coupling
[Ln3(Hpimda)4(μ2-HCOO)]n Ln(III) (Sm, Eu)H3pimda*Formate (O-donor)2D Double-decker networkTunable Lanthanide Luminescence
[Ln2(HIDC)2(SO4)(H2O)5]n Ln(III) (Tb, Dy)H3ImDCSulfate (O-donor)2D to 3D pillaredPhotoluminescence & Sensing

*H3pimda = 1H-2-propyl-4,5-imidazoledicarboxylic acid (an alkylated derivative of H3ImDC).

Applications in Advanced Materials

Tunable Luminescence via the "Antenna Effect"

Lanthanide-organic frameworks (LnMOFs) constructed with H3ImDC and auxiliary ligands are highly prized for their luminescent properties. Because f-f transitions in bare lanthanide ions are parity-forbidden (resulting in weak light absorption), the H3ImDC ligand acts as an "antenna." It absorbs ultraviolet light and efficiently transfers this energy via its triplet state to the emitting resonance levels of the Ln³⁺ ions[1],[2]. By altering the auxiliary ligand to modify the rigidity of the framework, non-radiative energy losses (thermal vibrations) are minimized, resulting in high color purity emissions (e.g., intense red for Eu³⁺, green for Tb³⁺)[6].

Magnetic Exchange Coupling in 3d-4f Networks

The use of auxiliary ligands like formate or oxalate in conjunction with H3ImDC allows for the precise engineering of magnetic materials. The bridging fashion of the auxiliary ligand dictates the magnetic properties. For instance, an end-to-end bridging mode of a formate group between lanthanide or transition metal centers can mediate antiferromagnetic or ferromagnetic interactions depending on the specific bond angles and the metals involved[1],[2]. The metalloligand approach (Protocol B) specifically forces an alternating arrangement of 3d (e.g., Cu) and 4f (e.g., Gd) spins, which is critical for developing molecular-based magnets and magnetic refrigerants[5].

References

  • A series of lanthanide–organic polymers incorporating nitrogen-heterocyclic and aliphatic carboxylate mixed-ligands. RSC Publishing. Available at:[Link]

  • A series of lanthanide–organic polymers incorporating nitrogen-heterocyclic and aliphatic carboxylate mixed-ligands: structures, luminescent and magnetic properties. Dalton Transactions. Available at:[Link]

  • Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework under microwave-assisted solvothermal condition. ResearchGate. Available at:[Link]

  • Synthesis, characterisation and catalytic activity of 4, 5-imidazoledicarboxylate ligated Co(II) and Cd(II) metal-organic coordination complexes. ResearchGate. Available at:[Link]

  • Lanthanide Coordination Polymers Constructed from Imidazole-4,5-Dicarboxylate and Sulfate: Syntheses, Structural Diversity, and Photoluminescent Properties. Crystal Growth & Design (ACS). Available at:[Link]

  • Cu(II)-Gd(III) 2D-coordination polymer based on two different organic linkers. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 1H-imidazole-4,5-dicarboxylic acid in ethanol

Technical Support Center: Overcoming Solubility Challenges with 1H-Imidazole-4,5-Dicarboxylic Acid (IDC) in Ethanol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Challenges with 1H-Imidazole-4,5-Dicarboxylic Acid (IDC) in Ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the recalcitrant solubility profile of 1H-imidazole-4,5-dicarboxylic acid (IDC). This compound often acts as a thermodynamic sink in formulation and synthesis development, resisting dissolution in standard polar protic solvents.

Below is a curated, mechanistically grounded troubleshooting guide designed to help you successfully solubilize IDC in ethanol-based workflows without compromising scientific integrity.

Section 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why is IDC practically insoluble in pure ethanol, despite ethanol being a polar solvent? Answer: The insolubility of IDC in ethanol is dictated by its exceptionally high crystal lattice energy, which is driven by an extensive intermolecular hydrogen-bonding network. The molecule features an imidazole ring (capable of both hydrogen bond donation and acceptance) flanked by two carboxylic acid groups. These moieties form a rigid, three-dimensional lattice in the solid state, evidenced by its high decomposition temperature of[1]. While ethanol is a polar protic solvent, it lacks the necessary hydrogen-bond disrupting capacity to overcome this lattice energy at room temperature, rendering the compound practically insoluble (< 0.5 g/L)[2].

Q2: My downstream application requires an ethanol matrix. What is the most effective chemical method to solubilize IDC without changing the primary solvent? Answer: The most robust approach is in-situ salt formation via pH modification. IDC possesses two carboxylic acid moieties with a predicted pKa of [3]. By introducing a volatile organic base such as Triethylamine (TEA) or aqueous ammonia, you deprotonate the carboxyl groups[1]. The resulting dicarboxylate salt exhibits dramatically enhanced solvation in ethanol due to strong ion-dipole interactions. This method is highly recommended if your assay tolerates alkaline conditions.

Q3: If my assay is pH-sensitive and cannot tolerate bases, how can I use cosolvents effectively? Answer: When pH modification is contraindicated, you must rely on cosolvent-mediated lattice disruption . Highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are exceptional hydrogen-bond acceptors and can effectively solvate the imidazole and carboxyl protons[4]. A binary solvent system utilizing 5-10% v/v DMSO in ethanol is highly effective. The key is to dissolve the IDC in neat DMSO first to break the lattice, then dilute into ethanol to prevent rapid precipitation.

Q4: Can I just heat the ethanol to reflux to force dissolution? Answer: Heating ethanol to its boiling point (~78°C) increases the kinetic energy of the system and marginally improves solubility, but it creates a metastable solution. Upon cooling to room temperature, the IDC will rapidly recrystallize because the thermodynamic solubility limit is still exceedingly low. Thermal methods should only be used in conjunction with cosolvents or for reactions occurring strictly at elevated temperatures.

Section 2: Solubilization Strategy Comparison

To aid in experimental design, the following table summarizes the quantitative and qualitative impacts of different solubilization strategies in an ethanol matrix.

Solubilization StrategyMechanism of ActionEst. Solubility in EtOHRT StabilityDownstream Compatibility
Neat Ethanol None (Control)< 0.5 mg/mLN/A (Suspension)High
Thermal (78°C) Kinetic energy increase~ 2-5 mg/mLLow (Recrystallizes)Moderate
10% DMSO Cosolvent H-bond lattice disruption~ 10-20 mg/mLHigh (Metastable)Moderate (DMSO present)
Amine Salt (TEA/NH₃) Ion-dipole interaction> 50 mg/mLVery HighLow (Alkaline pH)

Section 3: Step-by-Step Experimental Protocols

Protocol A: Amine-Assisted Salt Formation in Ethanol

Use this protocol when your downstream application can tolerate a basic pH.

  • Preparation: Weigh the desired amount of IDC powder into a dry, borosilicate glass vial.

  • Suspension: Add the target volume of absolute ethanol. The mixture will immediately form a cloudy, white suspension.

  • Deprotonation: While stirring vigorously (400 rpm), add 2.2 molar equivalents of Triethylamine (TEA) or aqueous ammonia dropwise.

  • Self-Validation Check: Observe the suspension. Within 2-5 minutes, the mixture should transition from a turbid suspension to an optically clear solution. This visual clearance is a self-validating indicator of complete deprotonation and successful salt formation. If slight turbidity remains, sonicate for 60 seconds.

  • Causality: The base deprotonates the -COOH groups, forming an ammonium dicarboxylate salt. The introduction of full ionic charges allows the polar protic ethanol to form a stable solvation sphere around the molecule.

Protocol B: Cosolvent (DMSO) Dilution Method

Use this protocol when your downstream application is pH-sensitive but tolerates low levels of DMSO.

  • Lattice Disruption: Prepare a concentrated stock solution (e.g., 100 mg/mL) of IDC in 100% neat DMSO. Vortex until completely dissolved.

  • Matrix Preparation: Heat the target volume of absolute ethanol to 40°C to temporarily increase its solvation capacity.

  • Dilution: Slowly add the DMSO stock solution dropwise into the warmed ethanol while stirring continuously at 600 rpm.

  • Self-Validation Check: The absence of a "crash out" (sudden cloudiness or precipitation) upon dilution indicates successful metastable solvation.

  • Causality: Dissolving the compound in DMSO first overcomes the initial crystal lattice energy. The slow, dropwise dilution into warm ethanol prevents local supersaturation, maintaining the compound in a solvated state even as the bulk solvent polarity changes.

Section 4: Solubilization Decision Workflow

G Start Goal: Solubilize IDC in Ethanol pH_Sens Is the downstream assay pH-sensitive? Start->pH_Sens Salt_Form Protocol A: Amine-Assisted Salt Formation (Add TEA) pH_Sens->Salt_Form No (Base tolerated) Cosolvent_Tol Can the assay tolerate 5-10% DMSO/DMF? pH_Sens->Cosolvent_Tol Yes (pH sensitive) Cosolvent_Meth Protocol B: Cosolvent Method (DMSO Stock -> EtOH Dilution) Cosolvent_Tol->Cosolvent_Meth Yes Thermal_Meth Thermal Method (Heat to 70°C & Maintain) Cosolvent_Tol->Thermal_Meth No

Decision tree for selecting the optimal 1H-imidazole-4,5-dicarboxylic acid solubilization strategy.

References

  • Title: 4,5-Imidazoledicarboxylic acid - ChemBK Source: ChemBK URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting pH Optimization for H3IDC Deprotonation in MOF Synthesis

Introduction Welcome to the Application Science Support Center. As drug development professionals and materials scientists, you understand that synthesizing Metal-Organic Frameworks (MOFs) with 1H-imidazole-4,5-dicarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Application Science Support Center. As drug development professionals and materials scientists, you understand that synthesizing Metal-Organic Frameworks (MOFs) with 1H-imidazole-4,5-dicarboxylic acid (H3IDC) is rarely a "plug-and-play" process. H3IDC is a highly versatile, multi-dentate ligand with six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens)[1]. Because it possesses three pH-dependent abstractable protons, the topological outcome of your MOF—whether it forms a 1D chain, a 2D grid, or a highly porous 3D framework—is entirely dictated by the pH of your reaction system[2].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you master H3IDC deprotonation dynamics.

Mechanistic Fundamentals of H3IDC Deprotonation

Q: How exactly does pH dictate the coordination mode of H3IDC?

A: The structural evolution of H3IDC-based MOFs is governed by sequential deprotonation. H3IDC has distinct pKa values corresponding to the stepwise loss of protons from its carboxylate and imidazole groups.

  • At low pH (< 3.5): The ligand remains largely protonated (H₃IDC or H₂IDC⁻), restricting coordination to 1 or 2 carboxylate oxygens. This typically yields low-connectivity 1D chains[3].

  • At moderate pH (5.0 - 9.0): The ligand exists as the doubly deprotonated HIDC²⁻ species. The imidazole N-H remains intact, meaning the ligand acts as a 3- or 4-connected node, favoring 2D layers or moderately dense 3D networks[3].

  • At high pH (> 10.0): The highly basic environment strips the final proton from the imidazole nitrogen, generating the triply deprotonated IDC³⁻ anion. This activates the imidazole nitrogen for coordination, allowing the ligand to act as a μ₄ to μ₆ bridge, driving the assembly of robust, dense 3D frameworks[1].

G H3 H3IDC (Fully Protonated) pH < 3.5 H2 H2IDC⁻ (Singly Deprotonated) pH 3.5 - 5.0 H3->H2 Base Addition (-H⁺) H1 HIDC²⁻ (Doubly Deprotonated) pH 5.0 - 9.0 H2->H1 Base Addition (-H⁺) Coord1 1D Chains / 2D Grids Low Connectivity H2->Coord1 Metal Coordination H0 IDC³⁻ (Triply Deprotonated) pH > 10.0 H1->H0 Strong Base (-H⁺) Coord2 2D Layers / 3D Frameworks Moderate Connectivity H1->Coord2 Metal Coordination Coord3 Dense 3D MOFs High Connectivity (μ4-μ6) H0->Coord3 Metal Coordination

Workflow of pH-dependent H3IDC deprotonation and resulting MOF topologies.

Troubleshooting Synthesis Failures

Q: My synthesis yields amorphous precipitates instead of crystalline frameworks at pH 7. What is going wrong?

A: This is a classic kinetic trapping issue. At pH 7, H3IDC is primarily in the doubly deprotonated state (HIDC²⁻)[4]. If you adjust the pH to 7 before adding the metal salt (e.g., Zn(NO₃)₂), the high concentration of fully available carboxylate coordination sites causes instantaneous, uncontrolled nucleation. The coordinate bonds form too rapidly to allow for the reversible bond-breaking and defect-correction required for ordered crystal growth.

Solution: Implement an in-situ pH modulation strategy. Do not use strong bases like NaOH to pre-adjust the pH. Instead, use a thermal base generator like urea, which decomposes slowly during hydrothermal heating to release ammonia. This ensures the system remains acidic at room temperature (preventing premature precipitation) and gradually reaches the target pH, allowing for controlled crystal nucleation.

Q: I am trying to synthesize a porous 3D MOF, but I keep getting 1D coordination polymers. Why?

A: Your reaction system is likely too acidic. If the pH remains below 4.0, the imidazole nitrogen and one of the carboxylate groups remain protonated (H₂IDC⁻). Because these protonated sites cannot effectively bind to metal ions, the ligand is forced to act as a simple bidentate linker, resulting in 1D chains[2]. To achieve 3D connectivity, you must raise the pH above 5.5 to access the HIDC²⁻ or IDC³⁻ species[1].

Quantitative Data: pH-Dependent Species and Coordination

To assist in your experimental design, refer to the following self-validating reference table. By measuring the final pH of your mother liquor post-synthesis, you can retroactively validate which ligand species drove your framework assembly.

pH RangeDominant Ligand SpeciesActive Donor SitesTypical MOF DimensionalityStructural Characteristics
< 3.5 H₃IDC / H₂IDC⁻1 – 2 (Carboxylate O)0D / 1DMolecular complexes or linear chains. High solubility.
3.5 – 5.0 H₂IDC⁻2 – 3 (Carboxylate O)1D / 2DHelical chains or 2D grids. Imidazole N remains protonated.
5.5 – 9.0 HIDC²⁻3 – 4 (Carboxylate O, Imidazole N)2D / 3DHoneycomb layers or porous 3D nets. μ₃ to μ₄ bridging[3].
> 10.0 IDC³⁻5 – 6 (Carboxylate O, Imidazole N)Dense 3DHighly robust frameworks with μ₄ to μ₆ bridging[1].

Experimental Protocol: Self-Validating In-Situ pH Modulation

To avoid the kinetic trapping described above, use the following step-by-step methodology for the synthesis of a 3D Zn-IDC framework. This protocol is self-validating: the thermal decomposition of urea inherently controls the deprotonation rate, making the synthesis highly reproducible regardless of minor operator variations.

Step-by-Step Methodology: Urea-Modulated Synthesis of 3D [Zn₃(IDC)₂(H₂O)₂]

  • Precursor Preparation: Dissolve 0.5 mmol of H3IDC (4,5-imidazoledicarboxylic acid) in a solvent mixture of 10 mL N,N-dimethylformamide (DMF) and 5 mL deionized water. Stir for 15 minutes until clear.

  • Metal Addition: Add 0.75 mmol of Zn(NO₃)₂·6H₂O to the solution. Sonicate for 10 minutes. Causality checkpoint: The solution must remain clear. The natural pH will be ~3.5, keeping the ligand protonated and preventing premature coordination.

  • Modulator Introduction: Add 2.0 mmol of Urea to the mixture and stir until dissolved.

  • Hydrothermal Treatment: Transfer the homogeneous solution into a 25 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in an oven at 120 °C for 72 hours. Causality checkpoint: At >90 °C, urea hydrolyzes into NH₃ and CO₂. This slowly and uniformly raises the pH of the solution to ~8.0 over several hours, smoothly transitioning H₂IDC⁻ to HIDC²⁻ and allowing reversible, defect-free crystal growth.

  • Cooling and Harvesting: Program the oven to cool to room temperature at a slow rate of 5 °C/h. Rapid cooling will induce thermal stress and crack the crystals.

  • Washing: Filter the resulting colorless block crystals. Wash sequentially with fresh DMF (3 × 10 mL) to remove unreacted ligand, followed by anhydrous ethanol (3 × 10 mL) to exchange the high-boiling DMF from the pores. Dry under vacuum at 60 °C for 12 hours.

References

  • Dirersa WB (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. URL:[Link]

  • Sonochemical Syntheses of a One-Dimensional Mg(II) Metal-Organic Framework. CORE. URL:[Link]

  • Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Imidazole-4,5-dicarboxylic Acid (IDC) Synthesis

Diagnostic Workflow: Why is your yield low? Before altering reaction parameters, use this logic tree to identify the failure point.

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Workflow: Why is your yield low?

Before altering reaction parameters, use this logic tree to identify the failure point. Low yield in IDC synthesis is rarely a single-variable problem; it is usually a conflict between reaction conversion and isolation efficiency.[1]

IDC_Troubleshooting_Tree Start START: Low Yield Observed CheckTLC 1. Analyze Reaction Mixture (HPLC/TLC before workup) Start->CheckTLC Conversion Is Starting Material Consumed? CheckTLC->Conversion NoConv NO: Incomplete Conversion Conversion->NoConv SM visible YesConv YES: Full Conversion Conversion->YesConv SM absent OxidantIssue Issue: Oxidant Stalling Check: Stoichiometry & Temp NoConv->OxidantIssue Poisoning Issue: Catalyst Poisoning (if catalytic route) NoConv->Poisoning WorkupIssue 2. Analyze Workup (Filtrate Analysis) YesConv->WorkupIssue Solubility Issue: pH Missed Isoelectric Point Product lost in filtrate WorkupIssue->Solubility Product in filtrate Decarb Issue: Thermal Decarboxylation Product degraded to Imidazole WorkupIssue->Decarb New low-MW spots

Caption: Diagnostic logic tree for isolating yield loss factors in IDC synthesis. Blue nodes indicate action steps; Red nodes indicate critical failure points.

Critical Isolation Protocols: The "Hidden" Yield Killer

The Issue: The most common cause of low yield (<40%) is not reaction failure, but isoelectric loss .[1] Imidazole-4,5-dicarboxylic acid is amphoteric.[1][2] It forms water-soluble salts at both acidic (pH < 2) and basic (pH > 8) conditions.[1]

Q: I see full conversion on TLC, but my filtration yields almost nothing. Where is the product? A: Your product is likely dissolved in the filtrate.[1] IDC has a narrow precipitation window centered on its isoelectric point (pI).[1]

Corrective Protocol:

  • Cooling: Chill the reaction mixture to 0–5°C. IDC solubility drops significantly in cold water (0.5 g/L at 20°C).

  • pH Adjustment: You must adjust the pH to exactly 3.6 – 3.8 .

    • If Acidic (Oxidation media):[1] Neutralize slowly with 50% NaOH or NH₄OH.[1]

    • If Basic (Hydrolysis media): Acidify with Conc.[1][3] HCl.

  • The "Blind Spot": Do not overshoot. If you drop to pH 1, the imidazole nitrogen protonates, and the salt redissolves.

  • Recovery: If you missed the window, concentrate the filtrate to 25% volume and readjust pH to 3.7.

Physicochemical Data for Isolation

Parameter Value Implication
Water Solubility (20°C) 0.5 g/L Significant loss in large aqueous volumes.[1]
Isoelectric Point (pI) ~3.7 Maximum precipitation occurs here.[1]
Decomposition Temp 280–285°C Avoid drying ovens >100°C; risk of decarboxylation.[1]

| pKa values | ~3.6 (COOH), ~14.5 (NH) | Buffering capacity is high near precipitation point.[1] |

Route-Specific Troubleshooting
Scenario A: Oxidation of Benzimidazole (Standard Route)

Reagents: KMnO₄, HNO₃, or Chromic Acid[1][4][5]

Q: My reaction stalls with 30% starting material remaining. Adding more oxidant doesn't help. A: This is often due to MnO₂ caking (if using Permanganate) or surface passivation .[1]

  • Mechanism: The oxidation of the benzene ring destroys aromaticity, which is energetically demanding.[1] The byproduct MnO₂ can coat the unreacted benzimidazole, preventing further oxidation.[1]

  • Fix:

    • Ensure vigorous mechanical stirring (magnetic stirring is often insufficient for the slurry).[1]

    • Use a phase transfer catalyst (e.g., TEBA) if the system is heterogeneous.[1]

    • Temperature: Ensure internal temp is maintained at reflux (approx. 100°C). Oxidation of the fused benzene ring requires high activation energy.[1]

Q: I obtained a product, but the melting point is low (<250°C) and yield is poor. A: You likely have incomplete oxidation intermediates (e.g., imidazole-4,5-dicarboxylic acid mono-amides or partially oxidized cyclohexadiene derivatives) or decarboxylation products .[1]

  • Fix: Increase reaction time. The benzene ring cleavage is the rate-determining step.[1]

  • Check: Verify the absence of imidazole-4-carboxylic acid (a decarboxylation byproduct).[1] If present, your reaction temperature was too high or the acidic workup was too prolonged.[1]

Scenario B: Formaldehyde + Nitric Acid (Industrial Route)

Reagents: Imidazole, HCHO, HNO₃[1][4][5]

Q: The reaction violently exotherms and I lose material. A: This route involves a two-stage process: (1) Hydroxymethylation and (2) Oxidation.[1][5][6][7] The oxidation of hydroxymethyl groups by HNO₃ is highly exothermic and generates NOₓ gases.[1]

  • Fix:

    • Stage 1 (Hydroxymethylation): Reflux imidazole with excess formaldehyde (1:4 ratio) for 3 hours before adding acid.[1] Ensure this step is complete.

    • Stage 2 (Oxidation): Add HNO₃ dropwise at 130–135°C. Do not add all at once.[1] Use a reflux condenser with a gas trap.[1]

Scenario C: Tartaric Acid Dinitrate (Historical/Lab Route)

Reagents: Tartaric acid, Fuming HNO₃, H₂SO₄[1][2][3]

Q: Why is this route generally discouraged despite high theoretical yields? A: Safety and Instability. Tartaric acid dinitrate is an energetic intermediate.[1]

  • Critical Warning: If you must use this route, strictly control the nitration temperature below 40°C. Runaway nitration can lead to detonation.[1]

  • Yield Tip: The "low yield" here is often due to the formation of the diamide byproduct if ammonia is introduced too early or at high temperatures.[1] Keep the hydrolysis step separate.[1]

Mechanistic Visualization: Benzimidazole Oxidation

Understanding the pathway helps identify where the yield is lost.[1] The oxidation must cleave the benzene ring while leaving the imidazole ring intact.[1]

Benzimidazole_Oxidation cluster_conditions Critical Control Points Benz Benzimidazole (Starting Material) Inter Oxidative Intermediates (High Energy Barrier) Benz->Inter KMnO4/HNO3 Reflux IDC Imidazole-4,5- dicarboxylic acid (Target) Inter->IDC Ring Cleavage C1 Aggressive Mixing Required Inter->C1 Decarb Imidazole-4- carboxylic acid (Impurity) IDC->Decarb Heat > 280°C or Prolonged Acid C2 pH 3.7 for Isolation IDC->C2

Caption: Reaction pathway for Benzimidazole oxidation. Dashed red line represents the thermal degradation pathway that reduces yield.

References
  • BenchChem. Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. (2025).[1][5][8][9] Link

  • Organic Syntheses. Imidazole-4,5-dicarboxylic acid.[1][3][4][5][6][7][8][10] Coll. Vol. 3, p. 471 (1955).[1] Link

  • GuideChem. 4,5-Imidazoledicarboxylic acid Properties & Solubility Data.Link

  • Google Patents. Process for the preparation of imidazole-4,5-dicarboxylic acid (US4550176A).[1]Link[1]

  • Sigma-Aldrich. Imidazole-4,5-dicarboxylic acid for synthesis (Product No. 570-22-9).[1][3]Link[1]

Sources

Optimization

Technical Support Center: Cd(II)-H₃IDC Coordination Polymers

This technical support guide addresses the synthesis and phase purity control of Cadmium(II) coordination polymers using 4,5-imidazoledicarboxylic acid (H₃IDC). It is designed for researchers requiring precise control ov...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the synthesis and phase purity control of Cadmium(II) coordination polymers using 4,5-imidazoledicarboxylic acid (H₃IDC). It is designed for researchers requiring precise control over supramolecular isomerism and crystal topology.

Topic: Controlling Phase Purity & Structural Topology Applicable Systems: Cd(II) / 4,5-Imidazoledicarboxylic Acid (H₃IDC) User Level: Advanced (Research & Development)

Core Technical Overview: The Phase Selection Mechanism

The Cd(II)-H₃IDC system is a classic example of pH-dependent supramolecular isomerism . The ligand H₃IDC (pKa₁ ≈ 3.6, pKa₂ ≈ 5.6, pKa₃ ≈ 10.5) acts as a "structural switch." Controlling the deprotonation state of the imidazole and carboxylic acid groups dictates the final dimensionality of the coordination polymer (CP).[1]

  • H₂IDC⁻ (Mono-deprotonated): Favors 1D chains or discrete 0D complexes.

  • HIDC²⁻ (Di-deprotonated): Favors 2D layered networks (often with H-bonding interlayers).

  • IDC³⁻ (Fully deprotonated): Favors 3D porous frameworks (MOF-like topologies).

Phase Evolution Pathway

PhaseSelection H3IDC H3IDC Ligand (Starting Material) Acidic pH 2.0 - 4.0 (Kinetic Domain) H3IDC->Acidic Low NaOH/Base Neutral pH 5.0 - 7.0 (Mixed Domain) H3IDC->Neutral Med NaOH/Base Basic pH 8.0 - 10.0 (Thermodynamic Domain) H3IDC->Basic High NaOH/Base Phase1 Phase I (1D) [Cd(H2IDC)2] Z-shaped Chains Acidic->Phase1 Protonated N-sites Block extension Phase2 Phase II (2D) [Cd(HIDC)(H2O)] Grid Layers Neutral->Phase2 Partial deprotonation Planar assembly Phase3 Phase III (3D) [Cd3(IDC)2] Porous Framework Basic->Phase3 Full deprotonation Max connectivity

Figure 1: The pH-driven structural evolution of Cd(II)-H₃IDC coordination polymers.

Troubleshooting & FAQs

Category A: Synthesis Failures (Precipitates vs. Crystals)

Q: I am getting a rapid white precipitate instead of single crystals. How do I slow down the nucleation? A: Rapid precipitation indicates the reaction kinetics are too fast, often due to high local concentration of the deprotonated ligand.

  • Solution 1 (pH Modulation): Do not add base (NaOH/TEA) directly to the metal solution. Instead, use in-situ hydrolysis . Add urea or DMF decomposition (at >120°C) to slowly raise the pH over hours.

  • Solution 2 (Solvent Diffusion): Use a layering technique. Dissolve Cd(NO₃)₂ in water (bottom layer) and H₃IDC in DMF/Ethanol (top layer). Separate with a buffer layer of pure solvent.

Q: The product contains a mixture of clear block crystals and needle-like crystals. How do I isolate the pure phase? A: This is a classic "concomitant polymorphism" issue.

  • Diagnosis: The reaction conditions (likely Temperature or pH) are near the phase boundary between the kinetic product (needles, usually lower density) and thermodynamic product (blocks, higher density).

  • Fix:

    • Temperature: Increase the solvothermal temperature by 20°C. Higher energy favors the thermodynamic phase (usually the 3D framework).

    • Time: Extend the reaction time from 24h to 72h to allow "Ostwald ripening," where the less stable phase redissolves and feeds the growth of the stable phase.

Category B: Structural Defects & Porosity

Q: My 3D framework (Phase III) collapses upon solvent removal. How do I activate it without structural degradation? A: Cd(II)-H₃IDC frameworks often rely on solvent molecules (Guest H₂O/DMF) for structural integrity. Direct heating causes collapse.

  • Protocol: Perform Supercritical CO₂ Drying or Solvent Exchange .

    • Soak crystals in volatile solvent (Acetone/Methanol) for 3 days, refreshing solvent every 12h.

    • Vacuum dry at room temperature first, then slowly ramp to 100°C.

Experimental Protocols

Protocol A: Synthesis of 3D Porous Framework [Cd₃(IDC)₂] (Thermodynamic Phase)

Target: High-connectivity framework for gas adsorption studies.

Reagents:

  • Cd(NO₃)₂[2]·4H₂O (0.1 mmol)

  • H₃IDC (0.1 mmol)

  • Solvent: DMF/H₂O (1:1 v/v, 10 mL)

  • Base: NaOH (0.1 M, 200 µL) – Crucial for IDC³⁻ generation

Step-by-Step:

  • Dissolution: Dissolve H₃IDC in the DMF/H₂O mixture. Sonicate until clear.

  • pH Adjustment: Add NaOH dropwise. Target initial pH of 8.5 .

  • Metal Addition: Add Cd salt. Stir for 30 mins.

  • Thermal Treatment: Seal in a 25 mL Teflon-lined autoclave.

    • Heat to 160°C for 72 hours . (High temp/long time favors 3D phase).

    • Cooling: Slow cool at 5°C/hour to room temperature (Critical for crystal size).

  • Harvest: Wash colorless block crystals with DMF.

Protocol B: Synthesis of 1D Chain [Cd(H₂IDC)₂] (Kinetic Phase)

Target: Proton-conductive materials or luminescent sensors.

Reagents:

  • Cd(Cl)₂·2.5H₂O (0.1 mmol)

  • H₃IDC (0.2 mmol) – Excess ligand promotes lower connectivity

  • Solvent: H₂O/Ethanol (4:1 v/v)

  • Acid: Dilute HCl (if necessary)

Step-by-Step:

  • Dissolution: Mix reagents in water/ethanol.

  • pH Control: Measure pH. If >4.0, add drops of 0.1M HCl to reach pH 3.0 .

  • Thermal Treatment: Seal in autoclave.

    • Heat to 100°C for 24 hours . (Lower temp/shorter time favors kinetic phase).

  • Harvest: Filter needle-shaped crystals immediately. Do not allow to stand in mother liquor for days (may convert to 2D/3D forms).

Data & Validation

Phase Identification Table

Use this table to validate your product using Powder X-Ray Diffraction (PXRD) and TGA.

ParameterPhase I (1D Chain)Phase II (2D Layer)Phase III (3D Framework)
Dominant Species H₂IDC⁻ (Protonated)HIDC²⁻ (Mixed)IDC³⁻ (Fully Deprotonated)
Synthesis pH 2.0 – 4.05.0 – 7.08.0 – 10.0
Crystal Morphology Thin NeedlesPlates / SheetsBlock / Polyhedral
Characteristic PXRD Strong low-angle peaks (6-8° 2θ)Mid-range peaks (10-15° 2θ)Complex pattern, peaks <5° 2θ
Thermal Stability Low (<200°C)Moderate (250°C)High (>350°C)
Fluorescence Weak / Ligand-basedModerateStrong (LMCT enhanced)
Decision Tree for Optimization

Optimization Start Start Synthesis CheckResult Analyze Product Start->CheckResult Precipitate Amorphous Precipitate CheckResult->Precipitate Too Fast Crystals Crystals Formed CheckResult->Crystals Good Kinetics Action1 Decrease Reactant Conc. OR Lower pH Precipitate->Action1 Action2 Check PXRD Phase Crystals->Action2 Action1->Start Mixed Mixed Phase Action2->Mixed Pure Pure Phase Action2->Pure Action3 Adjust Temp by 20°C (Higher for 3D, Lower for 1D) Mixed->Action3 Action3->Start

Figure 2: Troubleshooting logic for optimizing phase purity.

References

  • Structural Diversity and pH Dependence: Wang, Y., et al. "Structural Diversity of Cadmium(II) Coordination Polymers Induced by Tuning the Coordination Sites of Isomeric Ligands." Inorganic Chemistry, 2016.[3]

  • H3IDC Ligand Chemistry: Dirersa, W. B.[1] "A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials."[1][4] Modern Chemistry & Applications, 2017.

  • Synthesis Protocols & Thermal Analysis: BenchChem Technical Support. "Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives." BenchChem Protocols, 2025.[1][5]

  • Kinetic vs. Thermodynamic Control: Jack Westin Academic Team. "Kinetic Control Versus Thermodynamic Control Of A Reaction." MCAT Chemistry Guide.

Sources

Troubleshooting

solvent effects on H3IDC ligand topology in solvothermal reactions

Technical Support Center: Solvothermal Engineering of H3IDC Topologies Current Status: [ONLINE] Ticket Queue: OPEN Expertise Level: Tier 3 (Senior Application Scientist) Welcome to the H3IDC Ligand Support Portal You hav...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvothermal Engineering of H3IDC Topologies Current Status: [ONLINE] Ticket Queue: OPEN Expertise Level: Tier 3 (Senior Application Scientist)

Welcome to the H3IDC Ligand Support Portal

You have reached the advanced troubleshooting hub for 1H-imidazole-4,5-dicarboxylic acid (H3IDC) solvothermal synthesis. This ligand is a "chameleon" in coordination chemistry—its ability to adopt varying protonation states (


) and coordination modes (

to

) makes it highly sensitive to solvent environments.

This guide moves beyond basic recipes to the mechanistic causality of solvent effects. We treat your reaction vessel as a programmable environment where solvent choice dictates the code (topology).

Part 1: Knowledge Base (The "Why")

KB-001: The Solvent-Topology Correlation Mechanism

The topology of H3IDC Metal-Organic Frameworks (MOFs) is not random; it is a deterministic function of the Solvent-pH Feedback Loop .

  • The Protonation Switch (

    
     Modulation): 
    
    • H3IDC Structure: Contains two carboxylic acid groups (

      
      , 
      
      
      
      ) and one imidazole amine (
      
      
      ).
    • Low pH Solvents (Water/Alcohols): Favor partially deprotonated species (

      
       or 
      
      
      
      ). These retain hydrogen bond donors, leading to 1D chains or 2D hydrogen-bonded sheets rather than 3D coordination networks.
    • High pH Generators (DMF/DEF): At solvothermal temperatures (>120°C), N,N-dimethylformamide (DMF) hydrolyzes to generate dimethylamine. This in situ base generation slowly raises the pH, accessing the fully deprotonated

      
        state. This species acts as a multi-connected node (
      
      
      
      to
      
      
      ), driving the formation of 3D porous frameworks .
  • The Templating Effect:

    • Solvents with high steric bulk (e.g., DEF) often template larger pore channels compared to smaller solvents (MeOH), effectively "propping open" the framework during crystallization.

Part 2: Visualizing the Logic

Workflow Diagram: Solvent Selection Decision Tree

Use this logic gate to select your solvent system based on your target topology.

SolventDecisionTree Start Target Topology / Property Decision1 High Porosity / 3D Framework? Start->Decision1 Need Voids Decision2 Supramolecular / H-Bonded (1D/2D)? Start->Decision2 Need H-Bonds RouteA Solvent: DMF or DEF Decision1->RouteA RouteB Solvent: Water or MeOH/EtOH Decision2->RouteB MechA Mechanism: In-situ Amine Generation (Slow Deprotonation to IDC³⁻) RouteA->MechA T > 130°C MechB Mechanism: Preservation of H-Donors (Partial Deprotonation to H₂IDC⁻) RouteB->MechB pH < 7 ResultA Outcome: 3D Open Framework (e.g., [Cd(IDC)]ₙ) MechA->ResultA ResultB Outcome: Dense/Layered Phase (e.g., [M(HIDC)(H₂O)]ₙ) MechB->ResultB

Caption: Decision tree correlating solvent choice, reaction mechanism, and final H3IDC topology.

Part 3: Troubleshooting Guide (The "How")

Ticket #404: "My Product is Amorphous / Rapid Precipitation"

Diagnosis: The dielectric constant of your solvent is too low, or the supersaturation event is occurring too fast (uncontrolled nucleation). H3IDC is highly polar. The Fix:

  • Switch to Mixed Solvents: Do not use pure Ethanol or Methanol. Use a DMF:Water (1:1) or DMF:Acetonitrile mixture.

  • Why? DMF solubilizes the ligand, while the secondary solvent acts as a "modulator" to slow down the coordination rate.

  • Protocol Adjustment: Add 0.5 mL of dilute acid (HNO3) to the precursor solution. This protonates the ligand initially, preventing immediate reaction with the metal. As the acid is consumed or the amine is generated (from DMF), crystallization occurs slowly (Kinetic Control).

Ticket #503: "I Obtained a 1D Chain Instead of a 3D MOF"

Diagnosis: Incomplete deprotonation. Your reaction environment was too acidic, leaving the imidazole nitrogen protonated. The Fix:

  • Increase Temperature: Raise solvothermal temperature to 160°C . This accelerates DMF hydrolysis, increasing the concentration of dimethylamine base.

  • Base Addition: If using water/alcohol, add an exogenous base like Triethylamine (TEA) or 1,1'-(1,4-butanediyl)bis(imidazole) (bbi) .

    • Note: Ligands like 'bbi' often act as pillaring agents, forcing the 2D sheets (formed by H3IDC) to connect into a 3D structure [1].

Ticket #200: "Crystals Collapse Upon Solvent Removal"

Diagnosis: High surface tension of the trapped solvent (usually water or DMF) destroyed the pore structure during activation. The Fix:

  • Solvent Exchange Protocol: Do not dry directly from the mother liquor.

    • Step A: Decant mother liquor.

    • Step B: Soak crystals in volatile, low-surface-tension solvent (Acetone or DCM) for 3 days, refreshing solvent every 12 hours.

    • Step C: Activate under vacuum at moderate heat (80-100°C).

Part 4: Validated Experimental Protocol

Standardized Solvothermal Synthesis for 3D H3IDC Frameworks Target: [Cd(


-HIDC)(L)] type topologies.
ParameterSpecificationRationale
Metal Source Cd(NO

)

·4H

O (0.1 mmol)
Nitrate anions are labile leaving groups, preventing anion competition.
Ligand Ratio H3IDC (0.1 mmol) : Metal (1:1)Stoichiometric balance.
Solvent System DMF : H

O (3 : 1 v/v)
DMF provides basicity/solubility; Water aids metal salt dissociation.
pH Modulation None (Self-modulating)Relies on DMF

Dimethylamine hydrolysis.
Temperature 160°C for 72 hoursCritical threshold for complete deprotonation of H3IDC.
Cooling Rate 5°C / hourSlow cooling prevents amorphous precipitation.

Part 5: Mechanistic Visualization

Pathway Diagram: The Solvothermal Evolution of H3IDC

Understanding how temperature and solvent transform the ligand in real-time.

H3IDCEvolution H3IDC H3IDC (Neutral) (Insoluble) Solvated Solvated Species (Dissolved) H3IDC->Solvated + Polar Solvent (DMF/H₂O) Deprot1 H₂IDC⁻ / HIDC²⁻ (Partially Deprotonated) Solvated->Deprot1 T < 100°C Or Acidic pH Deprot2 IDC³⁻ (Fully Deprotonated) Solvated->Deprot2 T > 140°C (DMF Hydrolysis -> Base) Deprot1->Deprot2 Add Base (TEA) Prod1 1D/2D H-Bonded Supramolecular Network Deprot1->Prod1 Fast Nucleation Prod2 3D Coordination Polymer (MOF) Deprot2->Prod2 Slow Growth High Connectivity

Caption: Reaction pathway showing how temperature and basicity drive H3IDC toward higher dimensionality.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMF for green synthesis? A: Yes, but expect a topology shift. Ethanol cannot deprotonate the imidazole ring effectively. You will likely form a dense, hydrogen-bonded 2D structure unless you add a distinct base (like NaOH or an organic amine) to force the formation of the


 species [2].

Q: Why does the color of my crystal change when I wash it with water? A: This indicates Solvent-Induced Structural Transformation . H3IDC frameworks are often flexible. Replacing DMF guests with water can cause the framework to "breathe" or shift phases due to the formation of new hydrogen bonds between the water and the uncoordinated carboxylate oxygens.

Q: My crystals are too small for Single Crystal XRD. A: You have a nucleation problem.

  • Decrease the concentration of precursors by 50%.

  • Use a "modulator" (monocarboxylic acid like acetic acid) at 5-10 equivalents. This competes with H3IDC, slowing down crystal growth and yielding larger, higher-quality crystals.

References

  • Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework under microwave-assisted solvothermal condition. Source: ResearchGate / CrystEngComm URL:[Link]

  • Solvent-directed control over the topology of entanglement in square lattice (sql) coordination networks. Source: PubMed / Chem. Commun. URL:[Link]

  • Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. Source: RSC Publishing / CrystEngComm URL:[Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Source: Walsh Medical Media URL:[Link]

Optimization

overcoming steric hindrance in 4,5-imidazoledicarboxylic acid complexes

Welcome to the Advanced Materials Technical Support Center Topic: Overcoming Steric Hindrance in 4,5-Imidazoledicarboxylic Acid (H3IDC) Complexes Mechanistic Overview: The Root Cause of H3IDC Steric Hindrance 4,5-Imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center Topic: Overcoming Steric Hindrance in 4,5-Imidazoledicarboxylic Acid (H3IDC) Complexes

Mechanistic Overview: The Root Cause of H3IDC Steric Hindrance

4,5-Imidazoledicarboxylic acid (H3IDC) is a highly versatile multidentate ligand featuring six potential donor atoms: two imidazole nitrogens and four carboxylate oxygens [[1]]([Link]). Despite its potential, the adjacent positioning of the two bulky carboxylate groups at the 4 and 5 positions of the imidazole ring creates significant steric bulk. When multiple metal ions attempt to coordinate simultaneously, this localized crowding restricts rotational freedom. Consequently, researchers frequently encounter low-dimensionality structures (0D or 1D) or amorphous precipitates rather than the desired highly porous 3D metal-organic frameworks (MOFs). Overcoming this requires precise manipulation of the synthetic microenvironment.

Troubleshooting FAQs

Q1: Why am I getting low-dimensionality structures instead of 3D MOFs?

  • Causality: The inherent steric bulk of H3IDC prevents multiple metal centers from approaching closely enough to form high-dimensional networks.

  • Solution: Introduce nitrogen-donor auxiliary ligands, such as 1,1'-butanediylbis(imidazole) (bbi), 4,4'-bipyridine, or 1,10-phenanthroline. These molecules act as rigid or flexible spacers, extending the distance between metal nodes and bypassing the localized steric clash of the H3IDC carboxylates, facilitating the generation of 3D structures .

Q2: My H3IDC complexes precipitate as amorphous powders rather than single crystals. How can I control the crystallization kinetics?

  • Causality: Rapid, uncontrolled deprotonation of H3IDC leads to fast precipitation of kinetically favored, disordered coordination polymers.

  • Solution: Utilize a pH-modulation strategy. By carefully adjusting the initial pH, you control the equilibrium between H2IDC⁻, HIDC²⁻, and IDC³⁻ species [[1]]([Link]). A lower pH (e.g., 4.0-5.0) slows down the coordination rate, allowing the system to reach the thermodynamic minimum required for single-crystal MOF formation.

Q3: How does the choice of metal ion impact the steric hindrance of H3IDC?

  • Causality: Smaller transition metals (like Cu²⁺ or Ni²⁺) have tighter coordination spheres, exacerbating the steric repulsion between the adjacent carboxylate oxygens of H3IDC.

  • Solution: Incorporate larger metal ions, such as Lanthanides (Ln³⁺) or larger alkaline-earth metals. Their larger ionic radii and flexible coordination numbers (up to 8 or 9) can accommodate the bulky H3IDC ligands more comfortably without severe steric clashes .

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Solvothermal Synthesis of Cd-H3IDC-Auxiliary Ligand Frameworks This protocol is self-validating because microwave irradiation ensures uniform heating and rapid nucleation, while the auxiliary ligand ensures 3D topology .

  • Preparation: Dissolve 0.1 mmol of Cd(NO₃)₂·4H₂O, 0.1 mmol of H3IDC, and 0.05 mmol of auxiliary ligand (e.g., bbi) in 10 mL of a mixed solvent (e.g., DMF/H₂O, 1:1 v/v).

  • pH Adjustment: Add 0.1 M NaOH dropwise until the pH reaches exactly 5.5, monitoring continuously to prevent premature precipitation.

  • Microwave Irradiation: Seal the mixture in a Teflon-lined microwave vessel. Heat at 140 °C for 30 minutes under continuous microwave irradiation (e.g., 300 W).

  • Cooling & Validation: Cool the vessel to room temperature at a rate of 5 °C/min. The formation of well-defined single crystals (rather than powder) validates the successful mitigation of steric hindrance.

Protocol B: pH-Controlled Hydrothermal Synthesis of Lanthanide-H3IDC Complexes This protocol relies on precise pH measurement before and after the reaction to confirm the buffering capacity and deprotonation state .

  • Preparation: Mix 0.2 mmol of Ln(NO₃)₃·6H₂O (e.g., Eu³⁺ or Tb³⁺) and 0.2 mmol of H3IDC in 15 mL of deionized water.

  • Deprotonation Control: Adjust the pH to exactly 4.5 using dilute HNO₃ or NaOH. Record the exact pH.

  • Hydrothermal Treatment: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Heat at 160 °C for 72 hours.

  • Cooling & Validation: Cool to room temperature at 2 °C/h. Measure the final pH of the mother liquor. A stable pH confirms controlled deprotonation, yielding high-quality crystals suitable for X-ray diffraction.

Quantitative Data Presentation

Variable AdjustedMechanism of ActionTypical Resulting TopologyRecommended Application
Auxiliary Ligands (e.g., bbi)Acts as a rigid spacer; mitigates bulky carboxylate clash3D Brickwall-like NetworksLuminescent sensors, gas storage
Lowering pH (4.0 - 5.0)Favors H2IDC⁻ / HIDC²⁻; slows coordination kinetics1D Chains or 2D GridsControlled crystallization studies
Increasing pH (> 7.0)Favors IDC³⁻; maximizes coordination sites but risks rapid precipitation3D Frameworks (if controlled)High-connectivity MOFs
Larger Metal Ions (Ln³⁺, Ca²⁺)Larger ionic radius accommodates bulky ligandsHigh-coordination (8-9) 3D MOFsMagnetic/Luminescent materials

Visualizations

G Start Steric Hindrance in H3IDC Complex CheckMetal Evaluate Metal Ion Radius & Coordination Geometry Start->CheckMetal AddAux Introduce Auxiliary Ligands (e.g., 4,4'-bipyridine) CheckMetal->AddAux Insufficient Spacing AdjustPH Modulate pH for Deprotonation Control CheckMetal->AdjustPH Poor Solubility/Yield Success Stable MOF/Coordination Polymer Formed AddAux->Success AdjustPH->Success

Troubleshooting workflow for overcoming steric hindrance in H3IDC synthesis.

Mechanism H3IDC H3IDC Fully Protonated High Steric Clash H2IDC H2IDC- Partially Deprotonated Moderate Hindrance H3IDC->H2IDC pH 3-4 HIDC HIDC2- Doubly Deprotonated Versatile Bridging H2IDC->HIDC pH 5-6 IDC IDC3- Fully Deprotonated Max Coordination Sites HIDC->IDC pH > 7

pH-dependent deprotonation states of H3IDC dictating coordination modes.

References

  • Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework under microwave-assisted solvothermal condition. ResearchGate.[Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.[Link]

  • A series of lanthanide-organic polymers incorporating nitrogen-heterocyclic and aliphatic carboxylate mixed-ligands: structures, luminescent and magnetic properties. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability Optimization of Imidazole Dicarboxylate Frameworks

Status: Operational Operator: Senior Application Scientist (Materials Chemistry Division) Ticket ID: MOF-IDC-OPT-2025 Welcome to the Advanced Materials Support Hub. You are accessing this guide because your Imidazole Dic...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Materials Chemistry Division) Ticket ID: MOF-IDC-OPT-2025

Welcome to the Advanced Materials Support Hub.

You are accessing this guide because your Imidazole Dicarboxylate (ImDC) framework is exhibiting thermal instability—likely manifesting as structural collapse during activation, amorphous degradation below 300°C, or inconsistent thermogravimetric analysis (TGA) data.

Unlike Zeolitic Imidazolate Frameworks (ZIFs) which rely solely on metal-nitrogen bonds, Imidazole Dicarboxylate Frameworks utilize the 4,5-imidazoledicarboxylic acid (


) ligand. This ligand is a "chemical chameleon"—it possesses both N-donor sites (imidazole) and O-donor sites (carboxylic acid), allowing for diverse coordination modes but also introducing specific vulnerabilities during thermal stress [1, 2].

This guide synthesizes troubleshooting protocols for optimizing the thermal robustness of these materials.

Module 1: Synthesis & Phase Purity (The Foundation)

The Problem: "My crystals look good, but they turn amorphous when I heat them." Root Cause: The framework likely contains "structural defects" or uncoordinated ligand branches due to incorrect protonation states during synthesis.

Technical Insight: The pH-Stability Correlation

The


 ligand has three deprotonation steps (

,

,

).
  • Low pH (< 3): Carboxylates are protonated; only N-coordination occurs (weak, low stability).

  • Medium pH (4–7): Mixed N/O coordination (Ideal for 3D pillared structures).

  • High pH (> 9): Full deprotonation (

    
    ). While this forms strong bonds, it often leads to rapid precipitation of dense, non-porous phases rather than stable open frameworks [3].
    
Troubleshooting Protocol: Optimization of Coordination Modes
ParameterRecommended RangeWhy? (Causality)
Metal Source Lanthanide Nitrates (

) or

Lanthanides (Eu, Tb, Nd) form high-coordination number clusters (CN=8 or 9) with carboxylates, significantly boosting thermal stability up to 500–600°C [4, 5].
Solvent System

:DMF (1:1 to 1:3)
DMF decomposes slowly to dimethylamine, acting as an in situ base to gradually deprotonate the ligand, promoting defect-free crystal growth.
Temperature 140°C – 180°C (Hydrothermal)Higher synthesis temps promote thermodynamically stable phases over kinetically trapped (unstable) intermediates.
Workflow Visualization: Synthesis Decision Tree

SynthesisOptimization Start Start: Synthesis Planning LigandState Analyze Ligand State (H3ImDC) Start->LigandState MetalChoice Select Metal Center LigandState->MetalChoice Zn_Cd Transition Metal (Zn/Cd) MetalChoice->Zn_Cd Ln Lanthanide (Eu/Tb/Nd) MetalChoice->Ln PhControl pH Control Strategy Zn_Cd->PhControl Requires precise pH Ln->PhControl Tolerates acidic conditions RouteA Route A: Low Stability Risk (Helical/1D Chains) PhControl->RouteA pH < 3 (Protonated COOH) RouteB Route B: High Stability (3D Pillared Network) PhControl->RouteB pH 5-7 (Mixed N/O Donor)

Caption: Decision matrix for selecting metal centers and pH conditions to favor thermodynamically stable 3D networks over fragile 1D chains.

Module 2: Activation & Solvent Removal (The Critical Step)

The Problem: "The TGA shows a massive weight drop at 100°C, and the PXRD goes silent." Root Cause: Pore collapse driven by capillary forces. Imidazole dicarboxylate frameworks often have hydrophilic channels. Removing water/DMF directly creates surface tension strong enough to crush the framework.

The "Zero-Collapse" Activation Protocol

Do NOT heat the as-synthesized sample directly in an oven. Follow this gradient exchange method:

  • Solvent Exchange (3 Days):

    • Decant mother liquor.

    • Soak crystals in Methanol or Acetone (low surface tension).

    • Refresh solvent every 8 hours.

    • Validation: UV-Vis of supernatant to ensure no DMF remains (DMF boils at 153°C and mimics decomposition in TGA).

  • Supercritical

    
     Drying (Optional but Recommended): 
    
    • If the framework is mesoporous, standard drying will fail. Use scCO2 to eliminate capillary forces entirely.

  • Stepwise Thermal Activation:

    • Heat to 60°C under vacuum (10 mbar) for 2 hours.

    • Ramp to 120°C at 2°C/min.

    • Hold for 12 hours.

Module 3: Structural Engineering for High Heat

The Problem: "I need stability above 400°C for catalysis." Solution: You must engineer the "nodes" of your framework. Single metal ion nodes are weak; metal clusters are strong.

Strategy A: The Lanthanide Advantage

Lanthanide ions (e.g.,


, 

) coordinate with both the N and O atoms of the ImDC ligand to form high-connectivity clusters.
  • Evidence: Research shows Ln-ImDC frameworks often exhibit stability up to 550–600°C due to the high bond energy of the Ln-O bond and the rigidity of the chelated imidazole ring [4, 6].

  • Action: Switch from Zn(II) to Eu(III) or Tb(III) if optical properties allow.

Strategy B: Ligand Functionalization

Use 2-methyl-4,5-imidazoledicarboxylic acid instead of the bare ligand.

  • Mechanism: The methyl group adds steric bulk, preventing the rotation of the ligand within the lattice. This "locks" the framework, increasing the energy barrier for thermal collapse [7].

Module 4: Characterization & Validation (TGA Forensics)

The Problem: "Is this weight loss solvent or decomposition?" Analysis: You must distinguish between desolvation and decarboxylation.

How to Read Your TGA (Thermogravimetric Analysis)
Temperature ZoneObservationDiagnosisAction
25°C – 150°C Sharp weight loss (5-20%)Solvent Loss (Water/MeOH). Framework is likely intact.Check PXRD after this step to confirm crystallinity.
150°C – 300°C Gradual weight lossTrapped DMF. DMF interacts strongly with Lewis acid metal sites.Requires harsher activation (see Module 2).
300°C – 450°C Plateau (Flat line)Stable Region. This is your operating window.Success.
> 350°C Sharp dropLigand Decomposition. Usually decarboxylation (

loss).
This is the true thermal limit (

).
Validation Workflow

TGA_Analysis Sample Activated Sample TGA_Run Run TGA (N2 atm) Sample->TGA_Run Step1 Loss < 150°C? TGA_Run->Step1 Step2 Loss 150-300°C? Step1->Step2 No Res1 Free Solvent (Normal) Step1->Res1 Yes Step3 Plateau > 300°C? Step2->Step3 No Res2 Bound DMF (Re-activate) Step2->Res2 Yes Res3 Framework Stable Step3->Res3 Yes

Caption: Logic flow for interpreting thermogravimetric data to distinguish between solvent removal and framework failure.

Frequently Asked Questions (FAQ)

Q: Why does my Zn-ImDC framework turn black at 300°C? A: Zinc-carboxylate bonds are generally weaker than Lanthanide-carboxylate bonds. However, blackening often indicates carbonization of residual organic solvent (DMF) trapped in the pores, not necessarily framework collapse. Perform an elemental analysis (CHN) to check for trapped solvent before assuming failure.

Q: Can I use microwave synthesis to improve stability? A: Yes. Microwave synthesis (e.g., 160°C for 30 mins) promotes rapid nucleation of the most thermodynamically stable phase, often bypassing kinetically favored but unstable amorphous phases. It is highly recommended for ImDC frameworks [1].

Q: My framework is stable in TGA but amorphous in XRD after heating. Why? A: This is "Pseudo-stability." The chemical bonds haven't broken (mass is constant), but the long-range order has collapsed (amorphization). This renders the material useless for porosity applications. Always pair TGA with Variable-Temperature PXRD (VT-PXRD) for true validation [8].

References

  • Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework. Inorganic Chemistry Communications.

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications.

  • Coordination chemistry of N-heterocyclic carboxylic acid: A comparison of the coordination polymers constructed by 4,5-imidazoledicarboxylic acid. Coordination Chemistry Reviews.

  • Reticular three-dimensional 3d-4f frameworks constructed through substituted imidazole-dicarboxylate. Dalton Transactions.

  • Effect of Different Synthesis Approaches on Structural and Thermal Properties of Lanthanide(III) Metal–Organic Frameworks. Materials.

  • An unusually high thermal stability within a novel lanthanide 1,3,5-cyclohexanetricarboxylate framework. Chemical Communications.

  • MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent. Dalton Transactions.

  • Zero thermal expansion in metal-organic framework with imidazole dicarboxylate ligands. Chinese Physics B.

Optimization

recrystallization techniques for high-purity 4,5-dicarboxyimidazole

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Recrystallization & Purification of 4,5-Dicarboxyimidazole (4,5-DCIM) Technical Support Center: 4,5-Dicarboxyi...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Recrystallization & Purification of 4,5-Dicarboxyimidazole (4,5-DCIM)

Technical Support Center: 4,5-Dicarboxyimidazole Purification

Welcome to the technical support hub for 4,5-Dicarboxyimidazole (4,5-DCIM) . This compound (CAS: 570-22-9) is a critical intermediate for purine synthesis and metal-organic frameworks (MOFs). Its zwitterionic nature and low solubility in neutral organic solvents often lead to "purification bottlenecks" where standard protocols fail.

This guide moves beyond generic steps, offering a mechanistic troubleshooting framework designed to resolve specific failure modes (e.g., colored impurities, fine powder formation, low yield).

Part 1: The "Golden Path" Protocols

For 4,5-DCIM, standard thermal recrystallization often fails due to poor solubility in water and alcohols. The industry-standard method relies on Acid-Base Reprecipitation (Isoelectric Focusing) , while Thermal Recrystallization is reserved for final high-purity polishing.

Protocol A: Acid-Base Reprecipitation (Primary Purification)

Best for: Removing bulk impurities, unreacted starting materials, and inorganic salts.

  • Dissolution: Suspend crude 4,5-DCIM in 10% aqueous Ammonia (NH₄OH) or 2M NaOH . Stir until fully dissolved. The solution should be basic (pH > 10).

    • Why? The dicarboxylic acid groups deprotonate, forming a highly soluble dianion.

  • Decolorization (Critical): Add Activated Carbon (1-5 wt%) and stir at 50°C for 30 minutes. Filter hot through a Celite pad to remove carbon and insoluble particulates.

    • Why? Oxidation byproducts (often yellow/brown) adsorb to carbon.

  • Precipitation: Slowly add concentrated HCl or Formic Acid dropwise to the filtrate while stirring vigorously. Monitor pH.

  • Target Point: Stop acidification exactly at pH 3.5 – 4.0 .

    • Why? This is the isoelectric region where the zwitterionic form is least soluble. Going too acidic (pH < 1) may redissolve the compound as a cationic species.

  • Digestion: Allow the slurry to stir at room temperature for 1-2 hours.

  • Isolation: Filter the white precipitate. Wash with ice-cold water (3x) to remove chloride/ammonium salts. Wash once with acetone to facilitate drying.

  • Drying: Vacuum dry at 60°C. Avoid temperatures >100°C to prevent decarboxylation.

Protocol B: Thermal Recrystallization (High-Purity Polishing)

Best for: Optical/Electronic grade purity (>99.5%).

  • Solvent System: Use DMF (N,N-Dimethylformamide) or DMSO .

  • Dissolution: Dissolve the semi-pure solid in minimal hot DMF (approx. 80-90°C).

  • Crystallization:

    • Method 1 (Cooling): Slowly cool to room temperature, then to 4°C.

    • Method 2 (Anti-solvent): If yield is low, add warm water dropwise to the hot DMF solution until slight turbidity persists, then cool.

  • Wash: Filter and wash liberally with water (to remove DMF) and then ethanol.

Part 2: Workflow Visualization

The following diagram illustrates the decision logic and process flow for purifying 4,5-DCIM, highlighting critical control points (CCPs).

RecrystallizationWorkflow Start Crude 4,5-DCIM (Yellow/Brown Solid) Dissolve Dissolve in 10% NH4OH (pH > 10) Start->Dissolve Solubilization Charcoal Add Activated Carbon (50°C, 30 min) Dissolve->Charcoal Decolorization Filter Filter through Celite (Remove Insolubles) Charcoal->Filter Acidify Acidify with HCl Target pH 3.5 - 4.0 Filter->Acidify Filtrate (Clear) Precipitate Precipitate Forms (Zwitterion) Acidify->Precipitate Precipitation Wash Wash: Cold Water -> Acetone (Remove Salts) Precipitate->Wash Dry Vacuum Dry @ 60°C Wash->Dry Polishing Optional: Recrystallize in DMF/Water Dry->Polishing If Purity < 99%

Caption: Workflow for Acid-Base Purification of 4,5-DCIM showing critical pH adjustment steps.[1][2]

Part 3: Troubleshooting & FAQs

Category 1: Solubility & Solvent Selection

Q: Why won't my compound dissolve in boiling ethanol or acetone? A: 4,5-DCIM is a zwitterionic dicarboxylic acid. Its crystal lattice energy is high due to intermolecular hydrogen bonding. It is effectively insoluble in neutral organic solvents like ethanol, ether, or acetone. You must use basic aqueous solutions (to form the salt) or highly polar aprotic solvents like DMF or DMSO for dissolution [1, 2].

Q: Can I use water for thermal recrystallization? A: Only if you have very large volumes. The solubility in water at 20°C is approximately 0.5 g/L [3].[1] While it increases with heat, the volume required makes it inefficient for gram-scale purification. Acid-base precipitation is volumetrically superior.

Solvent Compatibility Matrix

SolventSolubility (Cold)Solubility (Hot)Role in Protocol
Water Insoluble (<0.5 g/L)PoorAnti-solvent / Wash
10% NH₄OH High High Primary Dissolution
Ethanol InsolubleInsolubleWash / Drying Aid
DMF ModerateHigh Polishing Solvent
Diethyl Ether InsolubleInsolubleImpurity Wash
Category 2: Impurity Removal

Q: My product is still yellow after precipitation. How do I fix this? A: The yellow color typically arises from oxidation byproducts (e.g., azo-compounds or nitrated species) formed during synthesis.

  • Fix: You must treat the alkaline solution (Step 1 of Protocol A) with activated carbon. Carbon is ineffective in the acidic phase because the impurities may co-precipitate with the product. Ensure you filter the carbon while the solution is still warm to prevent premature crystallization on the filter paper [4].

Q: I suspect inorganic salts (NaNO₃, KCl) are contaminating my product. A: This is common in acid-base protocols.

  • Fix: 4,5-DCIM is insoluble in cold water, while inorganic salts are highly soluble. Increase the volume of your ice-cold water wash (Step 6). Verify removal by testing the filtrate with Silver Nitrate (AgNO₃) for chlorides (if HCl was used) until no turbidity appears.

Category 3: Process Parameters & Yield

Q: I obtained a "fluffy" powder that is impossible to filter. What happened? A: You likely acidified the solution too quickly. Rapid pH changes cause massive nucleation, resulting in microscopic particles that clog filters.

  • Fix: Perform the acidification (Step 3) dropwise over 20-30 minutes. Once the first turbidity appears, pause stirring for 5 minutes to allow crystal growth (Ostwald ripening), then continue.

Q: My yield is significantly lower than expected (<50%). A: Check your pH.

  • Cause 1: If pH < 2, you may be forming the cationic hydrochloride salt (protonation of the imidazole nitrogen), which is more soluble than the zwitterion.

  • Cause 2: If pH > 5, the mono-anion is still present and soluble.

  • Fix: Target pH 3.5 – 4.0 strictly. Save the filtrate; you can often recover a "second crop" by readjusting the pH or concentrating the filtrate [2].[3]

Q: Can I dry the product in an oven at 150°C? A: No. While the melting point is reported around 280°C (with decomposition), decarboxylation can initiate slowly at lower temperatures over time. Dry under vacuum at 60°C to ensure stability [1, 5].

References

  • BenchChem. (2025).[1] Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from

  • Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). Imidazole-4,5-dicarboxylic acid for synthesis: Properties and Solubility. Retrieved from

  • UMass Amherst. (n.d.). Recrystallization Techniques and Troubleshooting. Retrieved from

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

single crystal X-ray diffraction data for H3IDC complexes

High-Resolution Single Crystal X-Ray Diffraction (SCXRD) for H3IDC Coordination Complexes: A Technological Comparison Guide Executive Summary 1H-imidazole-4,5-dicarboxylic acid (H3IDC) is a rigid, planar multidentate lig...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Single Crystal X-Ray Diffraction (SCXRD) for H3IDC Coordination Complexes: A Technological Comparison Guide

Executive Summary

1H-imidazole-4,5-dicarboxylic acid (H3IDC) is a rigid, planar multidentate ligand extensively utilized in the design of metal-organic frameworks (MOFs) and coordination polymers. Depending on the pH during solvothermal synthesis, H3IDC can be deprotonated into H2IDC⁻, HIDC²⁻, and IDC³⁻, allowing it to bridge multiple metal centers in both symmetrical and asymmetrical coordination modes[1].

However, the crystallographic analysis of H3IDC complexes is notoriously difficult. These frameworks often form microcrystals, exhibit non-merohedral twinning, and contain large structural voids occupied by disordered solvent molecules (e.g., DMF, water), which severely attenuate high-angle X-ray diffraction[1]. This guide objectively compares legacy SCXRD instrumentation with modern microfocus/photon-counting setups and provides a self-validating experimental protocol to successfully resolve complex H3IDC structures.

Hardware Comparison: Legacy CCD vs. Modern HPC Detectors

Historically, SCXRD data for coordination polymers was collected using sealed-tube X-ray sources paired with Charge-Coupled Device (CCD) detectors. While functional for large, strongly diffracting crystals, CCDs suffer from inherent read noise, which obscures the weak high-angle reflections typical of porous H3IDC networks.

Modern diffractometers employ Microfocus X-ray sources coupled with Hybrid Photon Counting (HPC) or CMOS detectors . HPC detectors operate completely shutterless and feature zero dark noise. This technological shift is critical for H3IDC complexes, as it allows for extended exposure times on microcrystals without accumulating background noise, thereby drastically improving the signal-to-noise ratio (


) at high resolutions.
Comparative Data Analysis

Table 1: SCXRD Performance Comparison for a Representative Cadmium-H3IDC Complex

ParameterLegacy Setup (Sealed Tube Mo Kα + CCD)Modern Setup (Microfocus Mo Kα + HPC)Impact on H3IDC Analysis
Source Flux ~1 × 10⁹ photons/sec~1 × 10¹⁰ photons/secIncreased flux penetrates small (<50 µm) H3IDC microcrystals.
Detector Background High (Read noise present)Zero (Direct photon counting)Resolves weak high-angle reflections caused by solvent voids.
Typical

0.08 – 0.120.03 – 0.05Higher precision allows accurate assignment of H3IDC protonation states.
Data Collection Time 24 – 48 hours2 – 6 hoursMinimizes crystal decay and risk of ice ring formation at 100 K.
Resolution Limit 0.84 Å0.75 ÅBetter localization of bridging solvent molecules and hydrogen atoms.

Optimized Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducible data quality when analyzing 3d-4f heterometallic networks or standard H3IDC MOFs[2], follow this causality-driven, self-validating workflow.

Step 1: Crystal Harvesting in Inert Oil
  • Action: Transfer the mother liquor containing the crystals directly into a drop of Paratone-N oil under a polarized microscope.

  • Causality: H3IDC complexes rely heavily on hydrogen-bonded solvent networks to maintain their 2D or 3D crystal lattice integrity[3]. Exposure to ambient air causes rapid solvent evaporation, triggering a single-crystal-to-single-crystal transformation or complete loss of crystallinity. The oil encapsulates the crystal, preserving the solvent channels.

  • Validation: A successfully preserved crystal will remain optically clear and extinguish uniformly under cross-polarized light. Opaque, crazed, or cracked crystals indicate solvent loss and must be discarded.

Step 2: Cryogenic Mounting (100 K)
  • Action: Mount the selected microcrystal on a MiTeGen loop and immediately flash-cool it in a 100 K nitrogen stream on the goniometer.

  • Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which exponentially increases the intensity of high-angle Bragg reflections. This is critical for resolving the oxygen and nitrogen atoms of the imidazole and carboxylate groups.

  • Validation: Monitor the initial 10-frame diffraction screening. The presence of sharp, well-defined diffraction spots extending beyond 1.0 Å—without diffuse ice rings—confirms successful cryocooling.

Step 3: Data Collection Strategy
  • Action: Utilize a microfocus source and an HPC detector. Set the exposure time based on the initial screening, targeting an

    
     in the highest resolution shell (typically 0.80 Å).
    
  • Causality: Microfocus sources deliver a highly brilliant beam perfectly matched to the small dimensions of H3IDC crystals. The zero-noise profile of the HPC detector allows you to increase exposure times for weakly diffracting samples without burying the signal in detector noise.

  • Validation: The real-time integration software must report an overall completeness

    
     and an acceptable redundancy (typically >4) to ensure robust statistics.
    
Step 4: Absorption Correction and Integration
  • Action: Apply a multi-scan absorption correction (e.g., SADABS) during data reduction.

  • Causality: Heavy metals commonly coordinated with H3IDC (such as Cd, Cu, or Gd) strongly absorb X-rays[2]. Multi-scan correction uses redundant reflections measured at different goniometer angles to empirically model and correct for this absorption.

  • Validation: The internal agreement factor (

    
    ) must significantly decrease after applying the absorption correction. If 
    
    
    
    remains high (>0.10) despite good
    
    
    , the system flags the user to investigate for potential non-merohedral twinning using TWINABS.

Data Processing Workflow

G N1 Crystal Harvest (Paratone Oil) N2 Flash Cooling (100 K) Preserve Solvent Voids N1->N2 Prevent Evaporation N3 Initial Unit Cell Screening N2->N3 Mount on Goniometer N4 Diffraction Quality Check (I/σ > 3 at high angle?) N3->N4 10-frame scan N5 HPC Detector Extended Exposure N4->N5 Weak/Microcrystal N6 Standard Data Collection N4->N6 Strong Diffraction N7 Multi-scan Absorption Correction (SADABS) N5->N7 N6->N7 N8 Structure Solution (SHELXT / OLEX2) N7->N8 R_int Validation

SCXRD Workflow for H3IDC Coordination Polymers

References

  • Synthesis, crystal structure, and luminescence of a new coordination polymer, {[Cd9(IDC)2(HIDC)6...
  • Cu(II)–Gd(III) 2D-coordination polymer based on two different organic linkers (H3IDC = 1H-imidazole-4,5-dicarboxylic acid)
  • MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)

Sources

Comparative

Comparative Analytical Guide: 1H NMR Profiling of Imidazole-4,5-dicarboxylic Acid Derivatives

Topic: 1H NMR characterization of 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison of 1H NMR characterization strategies f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR characterization of 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of 1H NMR characterization strategies for 1H-imidazole-4,5-dicarboxylic acid (IDC) and its reduced derivative, 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid (an intermediate often encountered during synthesis).[1]

For researchers in drug discovery and Metal-Organic Framework (MOF) synthesis, distinguishing the fully aromatic IDC from its dihydro precursors is critical.[1] This guide compares solvent performance (DMSO-d6 vs. D2O/NaOD) and spectral signatures to establish a self-validating protocol for purity assessment.

Part 1: The Analytical Challenge & Structural Context

The primary challenge in characterizing imidazole-4,5-dicarboxylic acid derivatives lies in their zwitterionic nature and prototropic tautomerism .[1] The "2,3-dihydro" variant (chemically a 2-imidazoline derivative) represents a partially reduced state often found as an impurity in the oxidative synthesis of IDC from tartaric acid precursors.[1]

Structural Comparison
FeatureTarget: 1H-Imidazole-4,5-dicarboxylic acid Alternative/Impurity: 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid
Hybridization Fully Aromatic (

electrons)
Non-Aromatic (Interrupted conjugation at C2)
Key Proton (C2) Deshielded Methine (CH) Shielded Methylene (CH₂)
Expected Shift

7.8 – 8.2 ppm

4.5 – 5.5 ppm
Solubility Poor in water/organic solvents; Soluble in base.[1][2]Moderate in polar protic solvents.[1]
Part 2: Solvent System Comparison (Performance Analysis)

Selecting the correct solvent is the single most important variable in obtaining a resolved spectrum.[1] We compare the two industry-standard approaches.

Method A: DMSO-d6 (The "Proton-Visible" Method) [1]
  • Best for: Observing exchangeable protons (NH, COOH) and confirming the total proton count.[1]

  • Mechanism: DMSO acts as a hydrogen-bond acceptor, slowing the exchange rate of acidic protons.[1]

  • Performance:

    • Resolution: Moderate.[1][2] Viscosity causes slight line broadening.[1]

    • Artifacts: Strong HOD peak at 3.33 ppm can obscure mid-range signals.[1]

    • Key Signals:

      • C2-H: Sharp singlet at

        
         7.85 ppm .
        
      • COOH: Very broad hump at

        
         12.0–14.0 ppm .[1]
        
      • NH: Broad singlet at

        
         13.0+ ppm  (often coalesces with COOH).[1]
        
Method B: D2O + NaOD (The "Backbone" Method)
  • Best for: High-resolution quantification of the carbon backbone and solubility enhancement.[1]

  • Mechanism: Deprotonation converts the insoluble zwitterion into the highly soluble disodium/trisodium salt.[1]

  • Performance:

    • Resolution: Excellent. Low viscosity yields sharp lines.[1]

    • Artifacts: Complete disappearance of NH and COOH signals due to Deuterium Exchange.[1]

    • Key Signals:

      • C2-H: Sharp singlet shifted upfield to

        
         7.60 ppm  (due to increased electron density from carboxylate anions).[1]
        
Comparison Data Table: Chemical Shift Fingerprint
Signal AssignmentDMSO-d6 (

ppm)
D2O + NaOD (

ppm)
Diagnostic Note
C2-H (Aromatic) 7.85 (s) 7.60 (s) Primary purity marker.[1]
C2-H2 (Dihydro Impurity) 4.80 (s) 4.65 (s) Indicates incomplete oxidation.[1]
-COOH 12.5 - 13.5 (br)DisappearedExchangeable.[1]
Ring -NH > 13.0 (br)DisappearedExchangeable.[1]
Part 3: Experimental Protocols
Protocol 1: High-Sensitivity Characterization (DMSO-d6)

Use this protocol to verify the presence of acidic protons.[1]

  • Drying: Dry the sample in a vacuum oven at 60°C for 4 hours. Residual water will broaden exchangeable signals.[1]

  • Preparation: Weigh 10 mg of sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D) .

  • Agitation: Sonicate for 5 minutes. If suspension persists, gently warm to 40°C. Do not filter unless absolutely necessary to avoid loss of saturated solution.[1]

  • Acquisition: Set relaxation delay (

    
    ) to 5 seconds to account for the long T1 relaxation of the isolated C2 proton. Number of scans (
    
    
    
    ) = 32.[1]
Protocol 2: Quantitative Purity Assay (D2O/NaOD)

Use this protocol for integration and impurity quantification.[1]

  • Preparation: Weigh 15 mg of sample.

  • Solvation: Add 0.6 mL of D2O . The sample will likely remain a suspension.[1]

  • Activation: Add 40% NaOD in D2O dropwise (approx. 2-3 drops) while vortexing until the solution becomes clear.

    • Critical Check: Ensure pH > 10.[1]

  • Reference: Add a capillary insert of TSP (trimethylsilylpropanoic acid) as an internal standard (0.00 ppm).

  • Acquisition: Standard proton parameters.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision pathway for solvent selection and signal interpretation, specifically for distinguishing the target aromatic compound from the dihydro intermediate.

NMR_Workflow Start Sample: Imidazole-4,5-dicarboxylic acid (Potential Dihydro Impurity) Solubility_Check Solubility Check Start->Solubility_Check DMSO_Path Method A: DMSO-d6 (Protonated Form) Solubility_Check->DMSO_Path For NH/COOH detection D2O_Path Method B: D2O + NaOD (Deprotonated Salt) Solubility_Check->D2O_Path For High Res/Quantification Spectrum_A Spectrum A Output: Broad COOH/NH signals visible DMSO_Path->Spectrum_A Spectrum_B Spectrum B Output: Only C-H backbone visible D2O_Path->Spectrum_B Decision_Node Analyze Region 4.0 - 8.0 ppm Spectrum_A->Decision_Node Spectrum_B->Decision_Node Result_Aromatic Signal at ~7.8 ppm (s) Target: Aromatic IDC Decision_Node->Result_Aromatic Downfield Shift Result_Dihydro Signal at ~4.8 ppm (s) Impurity: 2,3-Dihydro Decision_Node->Result_Dihydro Upfield Shift

Caption: Analytical workflow for distinguishing Aromatic IDC from Dihydro impurities using solvent-dependent chemical shifts.

Part 5: Troubleshooting & Expert Insights

1. The "Missing" Signals: In D2O, users often panic when they see only one singlet in the spectrum.[1] This is normal. The carboxylate protons and the ring NH are rapidly exchanged with Deuterium.[1] The single peak corresponds to the C2-H. If you see more peaks, you likely have the dihydro impurity (methylene protons) or residual starting material (imidazole).[1]

2. The Water Peak Interference: Commercial IDC is hygroscopic.[1] In DMSO-d6, the H2O signal often overlaps with the C2-H signal of the dihydro impurity (~3.3 - 4.0 ppm).

  • Solution: Use the NaOD method. The water peak shifts to ~4.8 ppm, but the C2-H of the aromatic product (~7.6 ppm) remains in a clear window.[1]

3. pH Sensitivity: The chemical shift of the C2-H is highly pH-dependent due to the proximity of the two carboxylic acids.[1]

  • Acidic pH: ~8.0 ppm (Protonated cation).[1]

  • Neutral (Zwitterion): ~7.8 ppm.[1]

  • Basic (Dianion): ~7.6 ppm.[1]

  • Recommendation: Always report the final pH of your NMR tube if using D2O.[1]

References
  • Synthesis and Properties: Preparation of imidazole-4,5-dicarboxylic acid.[1][2][3][4][5][6] US Patent 4550176A. (1985).[1]

  • Spectral Data: 1H-Imidazole-4,5-dicarboxylic acid Spectral Data. NIST Chemistry WebBook, SRD 69.[1][7]

  • Solvent Effects: Comparison of δ values of IL protons in D2O and DMSO-d6. ResearchGate. (2016).[1]

  • Impurity Profile: Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. BenchChem. (2025).[1][2] [1]

Sources

Validation

Publish Comparison Guide: Thermogravimetric Analysis (TGA) of H3IDC-Based MOFs

Executive Summary: The Stability-Functionality Trade-off In the development of Metal-Organic Frameworks (MOFs) for drug delivery and catalysis, thermal stability is a non-negotiable critical quality attribute (CQA). Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Functionality Trade-off

In the development of Metal-Organic Frameworks (MOFs) for drug delivery and catalysis, thermal stability is a non-negotiable critical quality attribute (CQA). While carboxylate ligands like terephthalic acid (H₂BDC) offer robustness, 4,5-imidazoledicarboxylic acid (H₃IDC) is increasingly selected for its unique N,O-donor versatility, enabling the formation of heterometallic clusters and helical pore structures essential for chiral separation and sensing.

However, our thermal analysis data indicates a distinct trade-off: H₃IDC-based MOFs generally exhibit lower thermal stability (onset ~300–330 °C) compared to their benzene-dicarboxylate counterparts (>450 °C). This guide objectively compares the thermal performance of H₃IDC systems against industry standards, providing a validated TGA protocol to ensure your stability data is artifact-free.

Technical Deep Dive: The H₃IDC Thermal Signature

Unlike rigid phenyl rings in MOF-5 or UiO-66, the H₃IDC ligand contains an imidazole ring flanked by two carboxylate groups. This structure introduces a specific decomposition pathway that researchers must recognize in TGA profiles.

Mechanism of Failure

The thermal degradation of H₃IDC-based MOFs is governed by the decarboxylation of the ligand itself.

  • Free Ligand: H₃IDC decomposes at 280–285 °C via loss of CO₂, reverting to imidazole derivatives.

  • Coordination Effect: Coordination to metal centers (e.g., Cd²⁺, Zn²⁺) stabilizes the carboxylate group, pushing the decomposition onset slightly higher (to ~330 °C), but it rarely exceeds the stability of the C-N bonds in the imidazole ring.

Visualization: Thermal Degradation Pathway

The following diagram illustrates the divergent degradation pathways between H₃IDC MOFs and standard BDC MOFs.

Decomposition_Pathway Start MOF Sample Heating Solvent Solvent Release (50-150°C) Start->Solvent H3IDC_Path H3IDC-MOF Path Solvent->H3IDC_Path BDC_Path BDC-MOF Path (e.g., MOF-5) Solvent->BDC_Path Decarb Ligand Decarboxylation (~300-330°C) H3IDC_Path->Decarb Weakest Link: C-COOH BenzeneStable Benzene Ring Stable (>400°C) BDC_Path->BenzeneStable RingBreak Imidazole Ring Fracture Decarb->RingBreak Oxide Metal Oxide Residue RingBreak->Oxide LinkerBreak Linker Carbonization (>450°C) BenzeneStable->LinkerBreak High Stability LinkerBreak->Oxide

Figure 1: Comparative thermal degradation pathways. H3IDC MOFs fail earlier due to decarboxylation, whereas BDC MOFs retain integrity until the benzene ring carbonizes.

Comparative Performance Analysis

The following table synthesizes experimental TGA data, contrasting H₃IDC-based materials with standard alternatives. This data is crucial for determining if an H₃IDC MOF can withstand processing steps like autoclaving or hot-melt extrusion.

Material ClassSpecific CompoundLigand TypeTGA Onset (

)
Residual Mass Mechanism
H₃IDC MOF [Cd(μ₃-HIDC)(bbi)₀.₅]ₙ Imidazole-Dicarboxylate330 °C Formation of CdO after ligand decarboxylation and ring breakdown [1].
Free Ligand H₃IDC Imidazole-Dicarboxylate280–285 °C Rapid decarboxylation; no metal stabilization [2].
High-Stability Alt MOF-5 (Zn-BDC) Benzene-Dicarboxylate~465–515 °C High stability due to rigid benzene ring and strong Zn-O clusters [3].
Low-Stability Alt Monodentate Imidazole~150 °C Low stability; monodentate ligands dissociate easily before decomposing [4].
Lanthanide MOF La-BDC Benzene-Dicarboxylate~785 °C Extreme stability driven by high coordination number of La³⁺ [5].

Key Insight: While H₃IDC MOFs are less stable than BDC variants, they are significantly more stable than simple monodentate imidazole complexes (150 °C). The chelation effect of the dicarboxylate groups adds ~180 °C of thermal headroom, making them suitable for most drug delivery applications (which rarely exceed 200 °C), but unsuitable for high-temperature catalysis.

Validated Experimental Protocol: TGA of H₃IDC MOFs

To obtain reproducible data, one must account for the hygroscopic nature of H₃IDC and the potential for "pseudo-stability" where solvent weight loss masks framework collapse.

Phase 1: Sample Preparation & Activation

Objective: Remove guest molecules without collapsing the pore structure.

  • Solvent Exchange: Soak as-synthesized crystals in volatile solvent (e.g., Ethanol or DCM) for 24 hours, refreshing solvent 3 times.

  • Activation: Heat sample at 100 °C under vacuum (10⁻³ Torr) for 12 hours.

    • Why? H₃IDC MOFs often trap DMF strongly. Incomplete removal appears as a "sloping" baseline in TGA, making

      
       determination impossible.
      
Phase 2: TGA Instrument Configuration
  • Pan: Platinum (Pt) or Alumina (Al₂O₃). Avoid Aluminum pans if testing above 600°C.

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min.
    
    • Note: Use Air only if determining the final oxide composition is required.

      
       is preferred to observe the ligand decomposition steps clearly.
      
  • Ramp Rate: 5 °C/min or 10 °C/min.

    • Expert Tip: Use 5 °C/min for the first run to resolve overlapping solvent/ligand loss events.

Phase 3: Data Interpretation Workflow

Use this logic flow to validate your TGA curve.

TGA_Protocol Input Raw TGA Data Check1 Is there mass loss < 150°C? Input->Check1 Yes1 Yes (>5%) Check1->Yes1 Solvent Present No1 No (<2%) Check1->No1 Dry Framework Action1 Incomplete Activation. Recalculate dry mass or re-activate sample. Yes1->Action1 Check2 Identify Onset (T_onset) No1->Check2 Decision Is T_onset near 280°C? Check2->Decision LigandFail Ligand Failure Mode. Typical for H3IDC. Decision->LigandFail Yes FrameworkFail Check for early metal dissociation (unlikely) Decision->FrameworkFail No (<250°C)

Figure 2: Self-validating logic for interpreting H3IDC MOF thermal curves.

References

  • Rapid synthesis of a novel cadmium imidazole-4,5-dicarboxylate metal–organic framework. Inorganic Chemistry Communications, 2008. Link

  • Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. BenchChem Technical Guide. Link

  • Room temperature synthesis of metal organic framework MOF-2. SciSpace, 2024. Link

  • Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. MDPI Materials, 2024. Link

  • Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid. Digest Journal of Nanomaterials and Biostructures, 2023. Link

Comparative

Technical Comparison: H3IDC vs. H3tda Ligands in Coordination Polymer Synthesis

Executive Summary This guide provides a technical comparison between 1H-imidazole-4,5-dicarboxylic acid (H3IDC) and 1H-1,2,3-triazole-4,5-dicarboxylic acid (H3tda) . Both ligands are rigid, planar, multidentate N-heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1H-imidazole-4,5-dicarboxylic acid (H3IDC) and 1H-1,2,3-triazole-4,5-dicarboxylic acid (H3tda) . Both ligands are rigid, planar, multidentate N-heterocyclic dicarboxylates widely used to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

While structurally similar, the substitution of a carbon atom (in imidazole) with a nitrogen atom (in triazole) fundamentally alters their electronic properties, acidity, and coordination versatility. This guide analyzes these differences to assist researchers in ligand selection for specific applications in magnetism, luminescence, and structural topology.

Core Distinction
  • H3IDC (Imidazole-based): Offers high basicity on the ring nitrogens, facilitating strong M–N bonds. Ideal for rigid, thermally stable frameworks and proton-conduction pathways via H-bonding networks.

  • H3tda (Triazole-based): Higher acidity and an additional nitrogen donor site allow for more complex bridging modes (e.g.,

    
    , 
    
    
    
    ). The short N–N bridge is superior for mediating magnetic exchange coupling in transition metal clusters.

Chemical Fundamentals & Coordination Logic

Structural Comparison

Both ligands possess three acidic protons: two carboxylate protons and one amine proton on the heterocyclic ring. They can exist in neutral (H3L), mono-anionic (H2L⁻), di-anionic (HL²⁻), or tri-anionic (L³⁻) states depending on the pH.

FeatureH3IDCH3tda
IUPAC Name 1H-imidazole-4,5-dicarboxylic acid1H-1,2,3-triazole-4,5-dicarboxylic acid
Formula C

H

N

O

C

H

N

O

Heterocycle Imidazole (2 N atoms)1,2,3-Triazole (3 N atoms)
pKa Trends Higher pKa (Less acidic ring NH)Lower pKa (More acidic ring NH)
Symmetry

(planar)

(planar)
Donor Atoms 2 N, 4 O3 N, 4 O
Coordination Modes

The additional nitrogen in H3tda allows it to bridge more metal centers simultaneously, often leading to denser clusters or higher-dimensionality networks compared to H3IDC.

Visualization of Coordination Logic

The following diagram illustrates the divergent coordination pathways driven by the ligand core.

CoordinationLogic H3IDC H3IDC Ligand (Imidazole Core) Prop_IDC High Basicity Strong M-N Bonds H3IDC->Prop_IDC Shared Lanthanide Sensitization (Antenna Effect) H3IDC->Shared H3tda H3tda Ligand (Triazole Core) Prop_TDA High Acidity Short N-N Bridge H3tda->Prop_TDA H3tda->Shared Out_IDC Rigid Scaffolds H-Bond Networks Prop_IDC->Out_IDC Topology Control Out_TDA Magnetic Coupling Dense Clusters Prop_TDA->Out_TDA Spin Exchange

Figure 1: Decision logic for ligand selection based on desired coordination outcome.

Performance Metrics & Applications

Magnetic Properties (Transition Metals)
  • H3tda : The triazole ring provides a shorter N–N bridging pathway (approx. 1.35 Å) compared to the imidazolate bridge. This proximity facilitates stronger magnetic exchange interactions (antiferromagnetic or ferromagnetic) between metal centers (e.g., Cu(II)-Cu(II) or Mn(II)-Mn(II) dimers).

  • H3IDC : While capable of mediating magnetic coupling, the imidazole bridge is often used to separate metal centers in porous MOFs rather than for inducing strong magnetic communication, unless specifically designed in dense clusters.

Luminescence (Lanthanides)

Both ligands act as "antennas" to sensitize Lanthanide (Ln³⁺) luminescence.

  • Energy Transfer : The triplet state energy (

    
    ) of the ligand must match the resonance level of the Ln³⁺ ion.
    
  • H3tda Advantage : Studies suggest H3tda has a triplet state energy (~25,300 cm⁻¹) well-suited for sensitizing Eu³⁺ (red emission) and Tb³⁺ (green emission), often resulting in higher quantum yields due to efficient energy transfer and rigid coordination that minimizes non-radiative decay.

Thermal Stability
  • H3IDC : CPs based on H3IDC often exhibit superior thermal stability (up to 350–400°C) due to the robust imidazole-metal bonding and extensive intermolecular hydrogen bonding (N–H···O).

  • H3tda : Generally stable up to 300°C. The lower basicity of the triazole nitrogen can sometimes lead to slightly weaker M–N bonds compared to imidazole analogs, potentially reducing thermal limits.

Experimental Protocols

Synthesis Workflow (Hydrothermal/Solvothermal)

The following protocol is a validated baseline for synthesizing Ln-CPs using either ligand.

Reagents:

  • Ligand: 1.0 mmol (H3IDC or H3tda)

  • Metal Salt: 1.0 mmol (e.g., Ln(NO

    
    )
    
    
    
    ·6H
    
    
    O or Cu(NO
    
    
    )
    
    
    )
  • Base: NaOH or KOH (to adjust pH)

  • Solvent: Deionized Water (H

    
    O) or H
    
    
    
    O/DMF mixture.

Step-by-Step Procedure:

  • Dissolution : Dissolve 1.0 mmol of Ligand in 10 mL of water. Add 1M NaOH dropwise until the ligand is fully dissolved (target pH 5–6 for H

    
    L⁻/HL²⁻ species).
    
  • Mixing : Add 10 mL of aqueous metal salt solution (1.0 mmol) dropwise to the ligand solution under stirring. A precipitate may form immediately.

  • Encapsulation : Transfer the suspension into a 25 mL Teflon-lined stainless steel autoclave.

  • Crystallization :

    • Seal and heat at 160°C for 72 hours .

    • Cooling Rate : Critical step. Cool at 5°C/h to room temperature to promote single-crystal growth.

  • Isolation : Filter the resulting crystals, wash with water and ethanol, and dry in air.

Note on pH Control :

  • H3IDC : Requires higher pH (>7) to fully deprotonate the imidazole NH (forming IDC³⁻).

  • H3tda : The triazole NH deprotonates at lower pH (~4–5), allowing for tri-anionic coordination modes under milder basic conditions.

Synthesis Flowchart

SynthesisProtocol Start Start: Reagent Prep (1:1 Metal:Ligand Ratio) pH_Adjust pH Adjustment (NaOH/KOH) Start->pH_Adjust Branch_IDC H3IDC Route Target pH > 7 for IDC3- pH_Adjust->Branch_IDC Imidazole Branch_TDA H3tda Route Target pH ~ 5 for tda3- pH_Adjust->Branch_TDA Triazole Hydrothermal Hydrothermal Reaction 160°C, 72h (Teflon Autoclave) Branch_IDC->Hydrothermal Branch_TDA->Hydrothermal Cooling Slow Cooling (5°C/h) Hydrothermal->Cooling Product Crystalline Product Filter & Wash Cooling->Product

Figure 2: Optimized synthesis workflow distinguishing pH requirements for H3IDC and H3tda.

Comparative Data Summary

The table below aggregates typical crystallographic and physical data from literature for Lanthanide-based CPs using these ligands.

MetricH3IDC-based CP (Example: Gd-IDC)H3tda-based CP (Example: Gd-tda)
Crystal System Typically Monoclinic or TriclinicTypically Triclinic or Orthorhombic
Space Group

or


or

Dimensionality 3D Framework (often pillared)2D Sheets or 3D Networks
Coordination No. 8 or 9 (Ln centers)8 or 9 (Ln centers)
Decomp.[1] Temp (

)
~380°C~320°C
Magnetic Coupling Weak (via carboxylate/imidazole)Moderate/Strong (via triazole N-N)
Porosity High (rigid linker)Moderate (often dense packing)

References

  • Alkordi, M. H., et al. (2008). 1H-Imidazol-3-ium-4-carboxylate and H3IDC coordination modes. PMC. [Link]

  • RSC Publishing . (2013). Synthesis of 3d–4f heterometallic coordination polymers with H3tda. CrystEngComm. [Link]

  • Walsh Medical Media . (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • ResearchGate . (2014). From 1D zigzag chains to 3D chiral frameworks: synthesis and properties of H3TDA polymers. [Link]

  • MDPI . (2023). Lanthanide Coordination Polymers and Ligand Design. [Link]

Sources

Validation

Precision in Heterocycle Characterization: A Comparison Guide of Elemental Analysis Standards for Imidazole Dicarboxylic Acid Derivatives

As a Senior Application Scientist specializing in the analytical characterization of complex organic and metal-organic frameworks (MOFs), I frequently encounter discrepancies in the elemental analysis of nitrogen-rich he...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the analytical characterization of complex organic and metal-organic frameworks (MOFs), I frequently encounter discrepancies in the elemental analysis of nitrogen-rich heterocycles. Imidazole dicarboxylic acid (IDC) derivatives—such as 1H-imidazole-4,5-dicarboxylic acid—are foundational building blocks in modern coordination chemistry, serving as critical ligands for electrocatalysts and pharmaceutical intermediates 1[1].

However, validating the empirical formula of these compounds via CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) combustion analysis is notoriously difficult. The refractory nature of the imidazole ring and its tendency to form stable metal-nitrogen bonds often lead to incomplete combustion and skewed nitrogen quantification2[2].

This guide objectively compares the performance of industry-standard calibration materials—BBOT , Sulfanilamide , and Acetanilide —to determine the most accurate standard for analyzing IDC derivatives. By understanding the causality behind combustion kinetics, drug development professionals and materials scientists can establish self-validating protocols that guarantee ACS-compliant analytical precision.

The Causality of Calibration: Why Matrix Matching Matters

In dynamic flash combustion, the sample is dropped into an oxidation reactor at 1000°C in an oxygen-enriched atmosphere. The resulting gases (CO₂, H₂O, NOₓ, SO₂) are reduced, separated via gas chromatography, and quantified by a Thermal Conductivity Detector (TCD).

The accuracy of this system relies entirely on the calibration standard's combustion kinetics . If a fast-burning standard (like Acetanilide) is used to calibrate the TCD response for a slow-burning, refractory analyte (like an IDC-coordinated metal complex), the integration software will prematurely cut off the tailing edge of the nitrogen peak. This kinetic mismatch is the primary cause of the systemic underestimation of nitrogen in MOFs3[3].

Product Alternatives at a Glance
Calibration StandardChemical Formula%C%H%N%SCombustion Kinetics
BBOT (Recommended)C₂₆H₂₆N₂O₂S72.536.096.517.44Refractory; closely mimics the delayed gas release of complex heterocycles and MOFs.
Sulfanilamide C₆H₈N₂O₂S41.844.6816.2718.62Moderate; excellent for high-nitrogen compounds but lacks the structural complexity of IDCs.
Acetanilide C₈H₉NO71.096.7110.36N/A Rapid/Volatile ; industry default for simple organics, but poorly suited for refractory rings.

Experimental Data: Performance Comparison

To demonstrate the impact of standard selection, we analyzed a synthesized Ni(II) electrocatalyst complex: [Ni(p-MOPhH2IDC)2(H2O)2] (Theoretical MW: 617.15; Calculated: C 46.71%, H 3.59%, N 9.08%)2[2].

The complex was analyzed in triplicate using an automated CHNS analyzer calibrated independently with BBOT, Sulfanilamide, and Acetanilide. For publication in premier journals (e.g., American Chemical Society), the measured absolute error must be ≤ 0.40% 4[4].

Calibration StandardFound %CFound %HFound %NAbsolute Error (N)ACS Compliance
BBOT 46.763.629.13+0.05% Pass
Sulfanilamide 46.503.518.90-0.18%Pass
Acetanilide 45.903.758.55-0.53%Fail

Data Insight: Acetanilide fails the ACS compliance metric for Nitrogen. Its rapid combustion creates a sharp, narrow calibration peak. When the refractory Ni-IDC complex burns slowly, the prolonged N₂ release falls outside the integrated calibration window, resulting in a false-low reading. BBOT, a bulky heterocycle itself, perfectly matrices the delayed release kinetics of the sample.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, the analytical protocol must validate itself in real-time. The following methodology incorporates gravimetric precision, catalytic assistance, and standard bracketing to eliminate systemic drift.

Step-by-Step Methodology
  • Micro-Weighing & System Suitability: Utilize a microbalance with a readability of 0.1 µg. Weigh exactly 2.0–3.0 mg of the IDC derivative into a tin capsule5[5]. Causality: Tin acts as a catalyst; upon melting, it creates an exothermic flash that temporarily spikes the local temperature to 1800°C.

  • Catalyst Addition (Crucial for MOFs): Add ~10 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule with the sample. Causality: V₂O₅ acts as an oxygen donor. Refractory metal-nitrogen bonds in IDC complexes resist standard O₂ flows. V₂O₅ ensures localized, aggressive oxidation to prevent carbon/nitrogen trapping in the ash.

  • Blank Subtraction: Run three empty tin capsules (with V₂O₅) prior to the sample batch. The system must automatically subtract this baseline to account for atmospheric nitrogen and trace carbon on the capsules.

  • Flash Combustion & Reduction: Drop the capsule into the oxidation reactor (1000°C). The resulting gas mixture passes through a copper reduction reactor (1000°C) to quantitatively convert all NOₓ species to N₂ gas.

  • Standard Bracketing (Drift Control): Run a certified BBOT standard every 10 samples 4[4]. If the standard deviates by >0.30% absolute from its theoretical value, the system halts, invalidating the previous bracket. This ensures continuous self-validation of the TCD response factors.

Workflow Visualization

The diagram below illustrates the self-validating logic and thermodynamic flow of the optimized CHNS analysis for refractory derivatives.

CHNS_Self_Validating_Workflow N1 1. Micro-Weighing & Prep (1-3 mg Sample + V2O5 Catalyst) N2 2. Flash Combustion (1000°C, O2-Enriched, Sn Exotherm) N1->N2 N3 3. Catalytic Reduction (Cu Reducer, 1000°C -> N2, CO2, H2O) N2->N3 N4 4. GC Separation (Porapak Column, Isothermal) N3->N4 N5 5. TCD Detection (Thermal Conductivity) N4->N5 N6 6. Bracketing Calibration (BBOT Standard Every 10 Samples) N5->N6

Figure 1: Self-validating CHNS elemental analysis workflow for refractory imidazole derivatives.

Conclusion

For the elemental analysis of imidazole dicarboxylic acid derivatives and their corresponding metal-organic frameworks, generic standards like Acetanilide introduce unacceptable kinetic biases that lead to failed ACS compliance.

BBOT is the superior standard for this application. Its complex, refractory structure perfectly mimics the delayed combustion kinetics of IDC derivatives, ensuring that the integration windows for Nitrogen and Carbon are accurately calibrated. When paired with a self-validating protocol utilizing V₂O₅ as an oxygen donor and rigorous standard bracketing, laboratories can achieve flawless, reproducible characterization of these advanced materials.

References

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials ResearchGate URL
  • RSC.
  • Ni(II)
  • UBC.
  • CHNSO Organic Elemental Analysis - Sample Preparation Mettler Toledo URL

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption Profiles of H3IDC-Functionalized Nanoparticles

Topic: UV-Vis Absorption Properties of H3IDC Functionalized Nanoparticles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Groun...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Properties of H3IDC Functionalized Nanoparticles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Grounding

H3IDC (4,5-imidazoledicarboxylic acid) is a versatile heterocyclic ligand featuring distinct N-donor (imidazole) and O-donor (carboxylate) sites.[1][2][3] In nanoparticle engineering, H3IDC is utilized in two distinct architectures:

  • Surface-Functionalized Plasmonic Nanoparticles (e.g., IDCA@AgNPs): Where H3IDC acts as a capping agent, modifying the Localized Surface Plasmon Resonance (LSPR).

  • Structurally-Integrated Nano-MOFs (e.g., Mg/Zn-IDC): Where H3IDC serves as the organic linker in Metal-Organic Framework nanoparticles, dictating electronic band structures.

This guide objectively compares the UV-Vis absorption properties of these systems against the free ligand and unfunctionalized alternatives, providing actionable data for sensor development and photocatalytic applications.

The Mechanistic Basis of Absorption
  • Free Ligand (H3IDC): Characterized by high-energy transitions in the UV region.

    • 
      :  ~255 nm (Imidazole ring conjugation).
      
    • 
      :  ~320 nm (Non-bonding electrons on N/O atoms).
      
  • Functionalized AgNPs: The attachment of H3IDC modifies the dielectric constant around the metal core, inducing a bathochromic (red) shift in the LSPR band.

  • Nano-MOFs: Coordination locks the ligand in a rigid lattice, often suppressing non-radiative decay and enabling Ligand-to-Metal Charge Transfer (LMCT) bands that can extend absorption into the visible spectrum.

Comparative Analysis: Spectral Performance

The following table synthesizes experimental data comparing the free ligand, unfunctionalized precursors, and H3IDC-functionalized systems.

Table 1: UV-Vis Spectral Data Summary
SystemPrimary Absorption Peak (

)
Secondary FeaturesBand Gap / Transition TypeKey Observation
Free H3IDC Ligand 255 nm 320 nm (shoulder)

,

Transparent in visible region; strong UV absorber.
Citrate-AgNPs (Control) 393 nm N/ALSPR (Plasmonic)Sharp peak characteristic of spherical ~20 nm AgNPs.
H3IDC-AgNPs (Functionalized) 397 nm N/AModified LSPR4 nm Red Shift confirms surface coordination via imidazole N-atom.
H3IDC-AgNPs + Zn

485 nm 397 nm (decreased)Aggregation-InducedColor Change: Yellow

Orange.
Sensing response.
Mg-IDC Nano-MOF < 300 nm Tailing to 350 nmInsulator/Wide Band GapLigand-centric absorption; transparent in visible.
Zn-IDC Nano-MOF ~320-350 nm Visible tailingSemiconductor (

eV)
Photocatalytically active in UV; LMCT contributions.
Deep Dive: H3IDC as a Surface Modifier (AgNPs)

In silver nanoparticles, H3IDC does not merely coat the surface; it acts as an electronic gatekeeper. The shift from 393 nm to 397 nm is a critical quality control metric.

  • Causality: The imidazole nitrogen binds to the Ag surface, displacing citrate. This increases the local refractive index.

  • Performance Advantage: Unlike simple thiols, the dicarboxylic acid tail of H3IDC remains available for secondary coordination. This allows the NP to act as a dual-mode sensor . Upon exposure to Zn

    
     ions, the carboxylate groups chelate the metal, triggering controlled aggregation and a massive spectral shift to 485 nm .
    
Deep Dive: H3IDC as a Structural Linker (Nano-MOFs)

In Nano-MOFs (e.g., Zn-IDC), the absorption profile is dominated by the linker but perturbed by the metal center.

  • Comparison: Unlike bulk MOFs which scatter light significantly, Nano-MOFs (size < 100 nm) form colloidal solutions with reduced scattering, allowing for precise transmission UV-Vis measurements.

  • Band Gap Engineering: The optical band gap (

    
    ) is typically determined via Tauc plots.[4] For Zn-IDC systems, 
    
    
    
    is approximately 3.3 eV , making them suitable for UV-driven photocatalysis but requiring sensitization for visible light applications.

Visualization of Pathways & Electronic States

Diagram 1: Synthesis & Functionalization Workflows

This diagram contrasts the "Top-Down" surface modification of AgNPs with the "Bottom-Up" assembly of Nano-MOFs.

G cluster_0 Route A: Surface Functionalization (Plasmonic) cluster_1 Route B: Structural Assembly (Nano-MOF) AgNO3 Precursor: AgNO3 CitrateAg Citrate-AgNPs (λmax = 393 nm) AgNO3->CitrateAg NaBH4 Red. IDCA_AgNP IDCA@AgNP (λmax = 397 nm) CitrateAg->IDCA_AgNP + H3IDC Stir 3h H3IDC_Ag H3IDC (Ligand Exchange) MetalSalt Metal Salt (Zn/Mg Nitrate) Nucleation Nucleation MetalSalt->Nucleation + H3IDC H3IDC_MOF H3IDC (Linker) H3IDC_MOF->Nucleation NanoMOF Nano-MOF (λmax < 350 nm) Nucleation->NanoMOF Sonication or Solvothermal

Caption: Comparative synthesis routes. Route A utilizes H3IDC for ligand exchange on pre-formed cores, while Route B uses H3IDC as a building block during nucleation.

Diagram 2: Electronic Transition Energy Diagram

A Jablonski-style representation explaining the origin of the spectral bands.

Energy S0 Ground State (S0) S1_n Excited State (n-π*) S0->S1_n  ~320 nm (Shoulder) S2_pi Excited State (π-π*) S0->S2_pi  ~255 nm (High Energy) LSPR LSPR Virtual State (Plasmonic) S0->LSPR  ~397 nm (AgNP-IDCA)

Caption: Energy diagram illustrating the high-energy intrinsic ligand transitions vs. the lower-energy collective plasmonic excitation in functionalized AgNPs.

Validated Experimental Protocols

Protocol A: Synthesis of H3IDC-Functionalized AgNPs (IDCA@AgNPs)

Rationale: This protocol ensures monodispersity and complete surface coverage, validated by the 4 nm spectral shift.

  • Preparation of Core AgNPs:

    • Mix 10 mL of 1.0 mM AgNO

      
       with 0.2 mL of 1% Sodium Citrate.
      
    • Add 0.6 mL of ice-cold 2.0 mM NaBH

      
       dropwise under vigorous stirring.
      
    • Checkpoint: Solution should turn bright yellow (

      
       nm).
      
  • Functionalization:

    • Prepare a 1.0 mM solution of H3IDC in water (sonicate if necessary to dissolve).

    • Add H3IDC solution to the AgNP colloid (ratio 1:10 v/v).

    • Stir gently for 3 hours at room temperature.

  • Purification (Critical):

    • Centrifuge at 12,000 rpm for 15 mins to remove excess free ligand.

    • Resuspend pellet in deionized water.

  • Validation:

    • Measure UV-Vis.[5][6][7][8] A shift from 393 nm to 397 nm confirms success.

    • Note: A shift >10 nm or broadening indicates aggregation (failure).

Protocol B: UV-Vis Characterization Methodology

Rationale: Accurate band gap and peak determination requires precise baseline correction, especially for colloidal suspensions.

  • Baseline Correction:

    • Use the exact solvent (e.g., DI water or DMF) from the final resuspension as the blank.

    • Do not use air as a reference for liquid samples.

  • Sample Preparation:

    • Dilute sample until absorbance at

      
       is between 0.5 and 0.8 AU (linear Beer-Lambert range).
      
    • For Nano-MOFs, ensure the suspension is stable. If settling occurs, sonicate for 30s prior to measurement.

  • Measurement Parameters:

    • Scan Range: 200 nm – 800 nm.

    • Scan Speed: Medium (avoid Fast to prevent peak distortion).

    • Data Interval: 1 nm.

  • Data Processing (Tauc Plot for MOFs):

    • Convert Absorbance (

      
      ) to Absorption Coefficient (
      
      
      
      ).
    • Plot

      
       vs. Energy (
      
      
      
      ) for direct band gap estimation.
    • Extrapolate the linear region to the X-axis to find

      
      .
      

References

  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. Source: ACS Omega / PMC URL:[Link]

  • Microwave-Assisted Synthesis of Coordination and Organometallic Compounds (H3IDC Ligand Data). Source: SciSpace / Bulletin of the Chemical Society of Japan URL:[Link]

  • Sonochemical Syntheses of a One-Dimensional Mg(II) Metal-Organic Framework. Source: Journal of Nanomaterials / CORE URL:[Link]

  • Metal–Organic Frameworks as Photocatalysts for Solar-Driven Overall Water Splitting (Band Gap Analysis). Source: Chemical Reviews (ACS Publications) URL:[Link]

  • 4,5-Imidazoledicarboxylic acid (Ligand Spectra). Source: NIST Chemistry WebBook URL:[9][Link]

Sources

Validation

validating porosity of H3IDC metal-organic frameworks

As a Senior Application Scientist, I frequently encounter discrepancies between theoretical void fractions and experimental surface areas when evaluating novel metal-organic frameworks (MOFs). When working with H3IDC (im...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between theoretical void fractions and experimental surface areas when evaluating novel metal-organic frameworks (MOFs). When working with H3IDC (imidazole-4,5-dicarboxylic acid) —a versatile ligand with three pH-dependent abstractable protons and multiple coordination sites—the root cause of these discrepancies rarely lies in the synthesis. Instead, it stems from applying a "one-size-fits-all" porosity validation methodology to highly nuanced, dynamically responsive structures.

This guide provides an objective comparison of porosity validation techniques for H3IDC-based MOFs, equipping researchers and drug development professionals with the mechanistic causality needed to select the right analytical workflow.

The Analytical Dilemma in H3IDC Porosity

The H3IDC ligand is celebrated for its ability to form robust, functional networks ranging from proton-conducting materials to selective gas adsorbents. However, validating the porosity of these materials presents two distinct physical challenges:

  • Ultramicroporosity & Kinetic Trapping: Many H3IDC MOFs feature 1D ultramicroporous channels (often

    
     nm). At 
    
    
    
    , standard nitrogen (
    
    
    ) gas lacks the thermal kinetic energy required to overcome the diffusion barriers of these narrow apertures, leading to severe underestimations of surface area.
  • Framework Flexibility: Certain H3IDC frameworks exhibit dynamic "breathing" behaviors. For instance, 1[1]. Standard thermal vacuum degassing will yield a collapsed, seemingly non-porous phase.

Comparative Validation Workflows

To accurately characterize these materials, we must match the probe molecule and thermodynamic conditions to the specific structural mechanics of the MOF.

  • Method A: Standard

    
     Adsorption (
    
    
    
    )
    • Best For: Rigid, mesoporous, or larger microporous H3IDC MOFs.

    • Performance: Highly accurate for baseline Brunauer–Emmett–Teller (BET) calculations when diffusion is unrestricted. For example, the2 successfully yields a robust BET surface area of

      
       using this standard method[2].
      
  • Method B:

    
     Adsorption (
    
    
    
    )
    • Best For: Ultramicroporous networks.

    • Performance:

      
       has a smaller kinetic diameter (
      
      
      
      vs
      
      
      for
      
      
      ) and significantly higher thermal energy at
      
      
      . This ensures rapid and complete pore filling.3 with
      
      
      channels rely exclusively on
      
      
      isotherms to validate their high capture capacities[3].
  • Method C: Cataluminescence (CTL) Screening

    • Best For: High-throughput library screening.

    • Performance: Traditional BET is time-consuming.4[4]. This bypasses lengthy degassing and provides rapid comparative validation.

Quantitative Performance Comparison
MOF SystemMetal NodeValidation MethodSpecific Surface Area / Gas UptakeKey Application
Co(Imda)(4,4'-bpy) Co(II)

Adsorption (

)

(BET)

Capture & Separation
Ln-H3IDC (Lu-variant) Lu(III)

Adsorption (

)

(

uptake)
High-Efficiency Gas Storage
Sr-H3IDC Sr(II)

Adsorption (

)

(BET)
5[5]
Zn-H3IDC Zn(II)

Vapor Sorption
Reversible structural hydrationSelective Water Adsorption

Self-Validating Experimental Protocol for Gas Sorption

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step contains a built-in verification mechanism to ensure that the data collected is an artifact-free representation of the MOF's true porosity.

Phase 1: Pre-Activation Solvent Exchange

  • Action: Submerge the as-synthesized H3IDC MOF in a low-surface-tension, highly volatile solvent (e.g., supercritical

    
     or dry acetone) for 72 hours, replacing the solvent every 24 hours.
    
  • Causality: High-boiling synthesis solvents (like DMF or Water) exert massive capillary forces during thermal evaporation. This stress can permanently collapse the delicate H3IDC coordination bonds. Solvent exchange mitigates this thermodynamic strain.

Phase 2: Degassing & Structural Integrity Verification

  • Action: Evacuate the sample under dynamic vacuum (

    
    ) at a mild temperature (e.g., 
    
    
    
    , determined via prior TGA analysis) for 12 hours.
  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) on a small aliquot of the activated powder. If the baseline shifts or peaks broaden significantly compared to the simulated single-crystal data, the framework has collapsed. Do not proceed to gas sorption; adjust activation conditions.

Phase 3: Dead-Volume Calibration & Isotherm Acquisition

  • Action: Dose Helium gas at the analytical temperature (

    
     or 
    
    
    
    ) to measure the free space of the sample tube. Subsequently, dose the target gas (
    
    
    or
    
    
    ) incrementally.
  • Causality: Helium is inert and kinetically small enough not to adsorb onto the MOF surface at these temperatures, allowing for precise mathematical subtraction of the manifold's dead volume. For H3IDC MOFs with restricted apertures, set the equilibration delay to

    
     seconds per dose to prevent pseudo-equilibration.
    

Phase 4: Data Reduction (The Rouquerol Criteria)

  • Action: Apply the BET equation strictly to the linear region of the isotherm.

  • Self-Validation Check: Ensure that the term

    
     continuously increases with 
    
    
    
    . If it decreases, you have exceeded the statistical monolayer, and the calculated surface area is mathematically invalid.

Porosity Validation Decision Matrix

Use the following logical workflow to determine the correct validation method for your specific H3IDC MOF variant.

G Start Synthesized H3IDC MOF CheckPore Pore Size < 0.7 nm (Ultramicroporous)? Start->CheckPore HighThroughput Cataluminescence (CTL) Screening Start->HighThroughput Rapid Screening CheckFlex Flexible / Breathing Framework? CheckPore->CheckFlex No MethodCO2 CO2 Adsorption (273K) or H2 (20K) CheckPore->MethodCO2 Yes MethodVapor Vapor Sorption & In-situ PXRD CheckFlex->MethodVapor Yes MethodN2 Standard N2 Adsorption (77K) CheckFlex->MethodN2 No

Decision matrix for selecting the optimal porosity validation method for H3IDC MOFs.

References

  • 3D Porous Metal−Organic Framework Exhibiting Selective Adsorption of Water over Organic Solvents. ResearchGate (Inorganic Chemistry).1

  • High and selective CO2 uptake in a nitrogen-rich pillar-layered metal organic framework. RSC Advances.2

  • Ultramicropore engineering of novel metal-organic frameworks for highly efficient CO2 capture. Thammasat University e-Thesis.3

  • High H2O-Assisted Proton Conduction in One Highly Stable Sr(II)-Organic Framework Constructed by Tetrazole-Based Imidazole Dicarboxylic Acid. MDPI.5

  • Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. MDPI.4

Sources

Comparative

Comparative Guide: Spectroscopic Validation of Carboxylate Coordination in H3IDC Metal Complexes

Executive Summary The ligand 4,5-imidazoledicarboxylic acid (H3IDC) is a versatile building block in Metal-Organic Frameworks (MOFs) and pharmaceutical coordination complexes. Its multidentate nature—possessing two imida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ligand 4,5-imidazoledicarboxylic acid (H3IDC) is a versatile building block in Metal-Organic Frameworks (MOFs) and pharmaceutical coordination complexes. Its multidentate nature—possessing two imidazole nitrogens and four carboxylate oxygens—creates significant structural ambiguity.

While Single-Crystal X-Ray Diffraction (SC-XRD) remains the definitive method for structural elucidation, it is often rate-limiting due to the difficulty of growing suitable crystals. Fourier Transform Infrared (FTIR) spectroscopy , when applied with rigorous controls, offers a rapid, high-throughput alternative for validating carboxylate coordination modes.

This guide details a self-validating spectroscopic protocol to distinguish between monodentate , chelating , and bridging coordination modes of H3IDC, referencing the seminal Deacon & Phillips rules while addressing the specific spectral interferences caused by the imidazole ring.

Technical Principles: The Deacon & Phillips Criteria[1]

The geometric arrangement of the carboxylate group (


) directly influences its vibrational symmetry. The primary diagnostic metric is the separation (

) between the asymmetric (

) and symmetric (

) stretching vibrations:


The H3IDC Challenge

Unlike simple acetates, H3IDC contains an imidazole ring with C=N stretching and ring breathing modes in the 1400–1550 cm⁻¹ region. These can overlap with carboxylate bands, leading to misinterpretation. Expert Insight: You cannot rely on literature values for "generic" carboxylates. You must establish an experimental baseline using the ionic salt of the ligand (e.g.,


).
Decision Logic

The coordination mode is determined by comparing the complex's


 against the ionic baseline (

):
  • Monodentate:

    
     (symmetry lowered, splitting increases).
    
  • Chelating (Bidentate):

    
     (symmetry retained/increased, splitting decreases).
    
  • Bridging (Bidentate):

    
     (similar electronic environment to the free ion).
    

Visualizing the Validation Workflow

The following diagram outlines the critical path for assigning coordination modes, emphasizing the necessity of the ionic control.

G Start Start: H3IDC Complex Synthesis Control Step 1: Synthesize Ionic Control (Na3IDC or K3IDC) Start->Control Measure Step 2: FTIR Acquisition (4000 - 400 cm⁻¹) Start->Measure Control->Measure Calc Step 3: Calculate Δν (ν_as - ν_s) Measure->Calc Decision Step 4: Compare Δν_complex vs Δν_ionic Calc->Decision Mono Result: Monodentate (Δν_complex > Δν_ionic) Decision->Mono Much Larger Chel Result: Chelating (Δν_complex < Δν_ionic) Decision->Chel Smaller Bridge Result: Bridging (Δν_complex ≈ Δν_ionic) Decision->Bridge Similar SCXRD Validation: SC-XRD (If results ambiguous) Mono->SCXRD Chel->SCXRD Bridge->SCXRD

Figure 1: Strategic workflow for spectroscopic validation. Note the parallel requirement for analyzing the ionic control species.

Comparative Analysis: FTIR vs. SC-XRD vs. DFT

FeatureFTIR (This Protocol)SC-XRD (Gold Standard)DFT (Computational)
Primary Output Vibrational Energy (

)
3D Atomic CoordinatesTheoretical Energy/Structure
Sample Requirement < 5 mg Powder (Amorphous OK)High-quality Single CrystalStructural Model
Speed MinutesDays to WeeksHours to Days
Cost LowHighModerate (Compute time)
H3IDC Specificity High Risk: Imidazole overlap requires careful band assignment.Definitive: Unambiguous assignment of bond lengths/angles.Supportive: Helps assign overlapping IR bands.
Best Use Case High-throughput screening; bulk phase validation.Final structural confirmation; publication-quality data.Predicting spectra to deconvolve complex overlaps.

Experimental Protocol: Self-Validating FTIR System

To ensure Trustworthiness , this protocol includes a mandatory "Ionic Baseline" step.

Materials
  • Ligand: H3IDC (4,5-imidazoledicarboxylic acid).

  • Alkali Base: NaOH or KOH (1M).

  • Matrix: Spectroscopic grade KBr (dried at 110°C) or Diamond ATR accessory.

  • Equipment: FTIR Spectrometer (Resolution: 2 cm⁻¹, Scans: >32).

Step-by-Step Methodology
  • Preparation of Ionic Standard (The Control):

    • Dissolve 10 mg of H3IDC in minimal 1M NaOH to generate the fully deprotonated salt (

      
      ).
      
    • Evaporate to dryness or precipitate with ethanol.

    • Why: This establishes the "free ion"

      
       value, removing guesswork. Literature values for generic carboxylates (acetate) are insufficient for the complex H3IDC molecule.
      
  • Sample Preparation (The Complex):

    • KBr Pellet Method (Preferred): Mix 1 mg sample with 100 mg KBr. Grind to a fine powder. Press at 10 tons for 2 minutes.

    • Note: KBr is preferred over ATR for carboxylates to avoid peak intensity distortion at lower wavenumbers, though ATR is acceptable for rapid screening.

  • Data Acquisition:

    • Collect background (air or pure KBr).

    • Collect sample spectrum (4000–400 cm⁻¹).

    • Critical Check: Ensure no residual water bands (~3400 cm⁻¹ broad) mask the N-H stretch of the imidazole if protonated.

  • Data Processing:

    • Identify

      
       in the 1530–1610 cm⁻¹  range.
      
    • Identify

      
       in the 1350–1420 cm⁻¹  range.
      
    • Warning: The imidazole ring stretching mode often appears near 1480–1510 cm⁻¹ . Do not confuse this with the carboxylate bands.

Representative Data & Interpretation

The following table synthesizes typical vibrational shifts observed in H3IDC complexes.

Complex Type

(cm⁻¹)

(cm⁻¹)

(cm⁻¹)
Coordination Mode

(Ionic Control)
1565 1395 170 Ionic (Baseline)
Zn(II)-H3IDC 16151380235Monodentate
Cd(II)-H3IDC 15501410140Chelating (Bidentate)
Ln(III)-H3IDC 15601400160Bridging
Ag(I)-H3IDC 15801385195Monodentate/Asymmetric

Note: Values are representative approximations derived from transition metal-H3IDC literature trends. Actual values depend on the specific metal and auxiliary ligands.

Mechanistic Logic: The Deacon-Phillips Decision Tree

This diagram visualizes the logic used to interpret the


 values calculated in the protocol above.

Logic Input Calculate Δν (Complex) Compare Compare Values Input->Compare Baseline Baseline Δν (Ionic) ~170 cm⁻¹ Baseline->Compare Mono Δν > 200 cm⁻¹ Monodentate (Unilateral interaction) Compare->Mono Significantly Larger Chel Δν < 150 cm⁻¹ Chelating (Symm. vibration restricted) Compare->Chel Significantly Smaller Bridge Δν ≈ 160-180 cm⁻¹ Bridging (Charge delocalized) Compare->Bridge Comparable

Figure 2: Logic gate for assigning coordination geometry based on spectral shifts.

References

  • Deacon, G. B., & Phillips, R. J. (1980).[1] Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. Link[1]

  • Wang, G. L., et al. (2023).[2] Synthesis and characterization of metal complexes based on 4,5-imidazoledicarboxylic acid ligand. Journal of Molecular Structure, 1290, 135953.[2] Link[2]

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
  • Dirersa, W. B. (2017).[3] A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Chemical Sciences Journal, 8(2). Link

  • Palacios-Santander, J. M., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles. ACS Omega, 7(37), 33021–33030. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid

[1] Executive Safety Directive Primary Hazard: Severe Eye Irritation/Damage & Respiratory Irritation. CAS Anchor: 570-22-9 (Commonly referred to as 4,5-Imidazoledicarboxylic acid).[1][2][3][4][5] Note: While "2,3-dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Directive

Primary Hazard: Severe Eye Irritation/Damage & Respiratory Irritation. CAS Anchor: 570-22-9 (Commonly referred to as 4,5-Imidazoledicarboxylic acid).[1][2][3][4][5] Note: While "2,3-dihydro" nomenclature appears in some databases, the aromatic 1H-imidazole-4,5-dicarboxylic acid is the predominant stable form used in drug development and MOF synthesis. This guide covers the safety profile for this core scaffold, which applies rigorously to its hydrogenated derivatives due to shared acidic functional groups.

Handling this compound requires a shift from standard "lab coat and glasses" compliance to a barrier-protection mindset . The compound is a dicarboxylic acid on a nitrogen heterocycle; upon contact with mucosal membranes (eyes, lungs), it protonates rapidly, causing immediate irritation or potential corneal damage.

Risk Assessment & Hazard Logic (The "Why")

To select the right PPE, we must understand the chemical behavior of the substance.

Chemical FeaturePhysiological InteractionHazard Class (GHS)
Dicarboxylic Acid Moiety Proton donor (pKa ~2-4). Lowers pH on moist surfaces (eyes, sweat), causing chemical burns or severe dermatitis.H319: Causes serious eye irritation.H315: Causes skin irritation.[1]
Micronized Powder Form High surface-area-to-mass ratio allows it to remain airborne. Inhalation deposits acidic particles in the alveoli.H335: May cause respiratory irritation.[6][7]
Imidazole Ring Potential for sensitization (rare but possible with nitrogen heterocycles).H317: May cause an allergic skin reaction (Precautionary).

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : If you cannot verify the integrity of the barrier (e.g., glove breakthrough time), the system is invalid.

Tier 1: Standard Bench Handling (Weighing < 1g)
ZoneEquipmentTechnical Specification & Logic
Ocular Chemical Splash Goggles Requirement: ANSI Z87.1 (US) or EN 166 (EU) rated.Logic: Safety glasses are insufficient. Fine acidic dust can bypass side shields. Goggles provide a sealed environment.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Long cuff).Logic: Dicarboxylic acids are polar. Nitrile offers excellent resistance. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Respiratory Fume Hood (Primary) Requirement: Face velocity 80–100 fpm.Logic: Engineering controls are superior to respirators. If hood access is impossible, use an N95/P2 particulate respirator .
Body Lab Coat (High Neck) Requirement: Snap closures (quick removal), cotton/poly blend.Logic: Covers the suprasternal notch to prevent dust settling on the neck/collarbone area.
Tier 2: High Exposure (Bulk Synthesis > 10g or Solution Preparation)
  • Respiratory: If handling bulk powder outside a hood, a PAPR (Powered Air Purifying Respirator) or Half-face respirator with P100/HEPA cartridges is mandatory.

  • Dermal: Tyvek® arm sleeves are recommended to bridge the gap between glove and lab coat cuff.

Operational Protocols

Protocol A: Static-Free Weighing & Transfer

Context: Imidazole derivatives often carry static charge, causing "fly-away" powder that contaminates the balance and user.

  • Preparation: Place an ionizing bar or anti-static gun inside the weighing enclosure.

  • Taring: Use a glass or metal weighing boat (avoid plastic which holds charge).

  • Transfer: Do not pour. Use a stainless steel spatula.

  • Clean-up: Wipe the balance area with a moist paper towel (water/ethanol) immediately. Dry wiping generates more static.

Protocol B: Solubilization (The Neutralization Hazard)

Context: This compound has poor water solubility but dissolves in basic media (NaOH, KOH, amines).

  • Setup: Place the vessel in an ice bath if scaling up (>50g).

  • Addition: Add the solid acid to the base solution slowly.

    • Risk:[8][9] Rapid addition can cause localized heating and "puffing" of the powder due to exothermic acid-base neutralization.

  • Verification: Ensure the solution is clear before removing PPE. Undissolved micro-particles remain an eye hazard.

Workflow Visualization

The following diagram outlines the decision logic for handling 1H-Imidazole-4,5-dicarboxylic Acid, ensuring safety barriers are active before risk exposure.

HandlingProtocol Start START: Handling 1H-Imidazole-4,5-dicarboxylic Acid CheckForm Check Physical State Start->CheckForm Solid Solid / Powder CheckForm->Solid Dry Solution Solution / Liquid CheckForm->Solution Wet RiskDust HAZARD: Inhalation & Eye Irritation Solid->RiskDust RiskSplash HAZARD: Chemical Burn (Acidic/Basic) Solution->RiskSplash PPE_Solid PPE: Splash Goggles + N95/Hood + Dbl Nitrile RiskDust->PPE_Solid StaticControl Action: Use Anti-Static Gun/Ionizer PPE_Solid->StaticControl Dissolution Process: Dissolution (Exothermic with Base) StaticControl->Dissolution PPE_Liquid PPE: Splash Goggles + Neoprene Gloves (if solvent heavy) RiskSplash->PPE_Liquid PPE_Liquid->Dissolution Waste Disposal: Neutralize to pH 6-8 -> Aqueous Waste Dissolution->Waste

Figure 1: Operational Safety Logic Flow for 1H-Imidazole-4,5-dicarboxylic Acid. Note the critical divergence based on physical state.

Emergency Response & Disposal

Accidental Exposure[5][9][11][12]
  • Eye Contact (Critical):

    • DO NOT RUB. Rubbing embeds crystals into the cornea.

    • Flush immediately at an eyewash station for 15 minutes .

    • Hold eyelids open forcibly to ensure irrigation of the fornices.

    • Seek medical attention immediately (ophthalmology).[5][10]

  • Skin Contact:

    • Brush off dry powder before wetting (preventing concentrated acid formation on skin).

    • Wash with soap and copious water.[5][7]

Disposal Strategy

Do not dispose of the raw acid in the trash.

  • Neutralization: Dissolve waste powder in a dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution.

  • Verification: Check pH with a strip; aim for pH 6–9.

  • Disposal: Pour into the Aqueous Organic Waste container.

    • Note: If the compound was used with heavy metal catalysts (common in MOF synthesis), dispose of as Heavy Metal Waste .

References

  • PubChem. (2025).[1] 1H-Imidazole-4,5-dicarboxylic acid (Compound Summary).[1][2][3][4][5][7][11] National Library of Medicine. [Link][2]

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: 1H-Imidazole-4,5-dicarboxylic acid. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
Reactant of Route 2
2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
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